Erdosteine

Catalog No.
S527361
CAS No.
84611-23-4
M.F
C8H11NO4S2
M. Wt
249.3 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Erdosteine

CAS Number

84611-23-4

Product Name

Erdosteine

IUPAC Name

2-[2-oxo-2-[(2-oxothiolan-3-yl)amino]ethyl]sulfanylacetic acid

Molecular Formula

C8H11NO4S2

Molecular Weight

249.3 g/mol

InChI

InChI=1S/C8H11NO4S2/c10-6(3-14-4-7(11)12)9-5-1-2-15-8(5)13/h5H,1-4H2,(H,9,10)(H,11,12)

InChI Key

QGFORSXNKQLDNO-UHFFFAOYSA-N

SMILES

Array

solubility

Soluble in DMSO

Synonyms

Dostein, Edirel, erdosteine, Esteclin, RV 144, RV-144, S-(2-(N-3-(2-oxo-tetrahydrothienyl)acetamido))thioglycolic acid, Vectrine

Canonical SMILES

C1CSC(=O)C1NC(=O)CSCC(=O)O

The exact mass of the compound Erdosteine is 249.0129 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Carboxylic Acids - Acids, Acyclic - Acetates - Thioglycolates - Supplementary Records. It belongs to the ontological category of N-acyl-amino acid in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).. Use and application categories indicated by third-party sources: Human drugs -> Rare disease (orphan). However, this does not mean our product can be used or applied in the same or a similar way.

Molecular Mechanisms and Metabolite Activity

Author: Smolecule Technical Support Team. Date: February 2026

Erdosteine contains two blocked sulfhydryl groups. After oral administration and first-pass hepatic metabolism, the thiolactone ring opens to produce the active metabolite Met-1 (N-thiodiglycolyl-homocysteine), which exposes a free thiol group responsible for most of its pharmacological effects [1] [2] [3].

The table below summarizes the core molecular mechanisms and targets of this compound and its active metabolite.

Mechanism of Action Molecular Target/Interaction Biological Effect
Mucolytic Action [3] Breaks disulfide (S-S) bonds in mucin glycoproteins via free thiol group Reduces sputum viscosity and elasticity; improves airway clearance [3]
Antioxidant Action [4] [2] Directly scavenges reactive oxygen species (ROS) like hypochlorous acid Protects cell membranes from oxidative damage; reduces lipid peroxidation (e.g., 8-isoprostane) [4]
Anti-inflammatory Action [4] [5] Inhibits pro-inflammatory cytokines (e.g., IL-6, IL-8) and NF-κB activation Reduces neutrophil infiltration and overall inflammatory response in airways [4]
Antibiotic Potentiation [3] Reduces bacterial adhesiveness to epithelial mucosa Improves antibiotic penetration and efficacy in respiratory infections [3]
Receptor Interaction (Analgesic Potential) [1] Binds Tropomyosin Receptor Kinase A (TrkA); reduces disulfide bridge Cys300-Cys345 Antagonizes NGF-induced TrkA autophosphorylation (approx. 40% inhibition in vitro); suggests novel non-opioid analgesic mechanism [1]
Antiviral Action (Emerging) [5] Modulates innate immune response; induces type I interferon and inflammasome pathways Significant reduction in vitro viral load of SARS-CoV-2, RSV, and H1N1 at concentrations consistent with human dosage [5]

Quantitative Data from Experimental Research

The therapeutic potential of this compound is supported by quantitative data from various in vivo and in vitro models, demonstrating its protective effects against tissue injury mediated by oxidative stress.

Experimental Model Measured Outcome Key Quantitative Results
Doxorubicin-Induced Cardiotoxicity (Rat) [2] Lipid peroxidation (MDA), Xanthine oxidase (XO) activity, Nitric oxide (NO) levels This compound pre-treatment significantly decreased elevated MDA, XO, and NO levels induced by doxorubicin
Cisplatin-Induced Nephrotoxicity (Rat) [2] Lipid peroxidation, Glutathione (GSH) levels, Enzymatic activity This compound attenuated cisplatin-induced lipid peroxidation and restored depleted GSH levels
Vancomycin-Induced Nephrotoxicity (Rat) [2] Lipid peroxidation, Glutathione (GSH) levels, Enzymatic activity This compound prevented vancomycin-induced increase in lipid peroxidation and decrease in GSH
Spinal Cord Ischemia/Reperfusion (Rabbit) [2] Neurological outcome, Lipid peroxidation, Neuronal damage This compound improved neurological scores, reduced MDA levels, and decreased neuronal apoptosis
Bleomycin-Induced Lung Fibrosis (Rat) [2] Hydroxyproline content (collagen deposition), Histological damage Co-administration of this compound with bleomycin significantly reduced hydroxyproline levels and fibrosis score

| NGF-Induced TrkA Activation (Cell Culture) [1] | TrkA autophosphorylation (% inhibition) | 90 min exposure to 10 mM this compound: ~14% inhibition 24 hr exposure to 10 mM this compound: ~42% inhibition |

Detailed Experimental Protocols

To ensure experimental reproducibility, here are the detailed methodologies from key studies investigating this compound's mechanisms.

Protocol: TrkA Receptor Binding and Inhibition Assay

This protocol is used to assess this compound's interaction with the NGF/TrkA pathway, relevant to its potential analgesic effect [1].

  • In Silico Molecular Docking

    • System Preparation: The crystal structure of the TrkA receptor is obtained from the Protein Data Bank. Hydrogen atoms are added, and the protein structure is minimized using molecular mechanics force fields.
    • Ligand Preparation: The 3D structures of this compound and its metabolite Met-1 are drawn and energy-minimized.
    • Docking Simulation: Molecular docking software is used to simulate the binding of the ligands to the TrkA receptor pocket. The binding free energy (ΔGbinding) is calculated using the mm-GBSA method.
    • Analysis: The specific amino acid residues involved in the interaction are identified.
  • In Vitro TrkA Autophosphorylation

    • Cell Culture: Human neuroblastoma SH-SY5Y cells are maintained in DMEM supplemented with 10% FBS and 1% penicillin/streptomycin at 37°C in 5% CO₂.
    • Treatment: Cells are exposed to a medium containing either a vehicle or this compound (e.g., 10 mM) for a defined period (e.g., 90 minutes or 24 hours).
    • Stimulation and Lysis: Post-treatment, the medium is replaced with one containing 100 ng/mL of NGF for 10 minutes to activate TrkA. Cells are then lysed using RIPA buffer containing protease and phosphatase inhibitors.
    • Measurement: TrkA autophosphorylation is quantified using an enzyme-linked immunosorbent assay specific for phosphorylated TrkA. Results are expressed as a percentage of inhibition compared to the NGF-stimulated control.
Protocol: Assessment of Antioxidant and Anti-inflammatory Effects in COPD Models

This protocol evaluates the core antioxidant properties of this compound in the context of chronic obstructive pulmonary disease [4].

  • Subject Selection: Patients with stable, non-reversible COPD are recruited.
  • Study Design: A double-blind, placebo-controlled, crossover design is often employed.
  • Intervention: Patients receive oral this compound (e.g., 300 mg twice daily) or a matched placebo for a specified treatment period.
  • Sample Collection: Sputum or blood plasma samples are collected pre- and post-treatment.
  • Biomarker Analysis:
    • Oxidative Stress: Levels of 8-isoprostane, a marker of lipid peroxidation, are measured in sputum supernatants using an enzyme immunoassay.
    • Antioxidant Capacity: The scavenging activity against reactive oxygen species is measured. The ability of a patient's plasma to scavenge hypochlorous acid is a common test.
    • Airway Responsiveness: Short-term airway response to a beta₂-agonist is assessed via spirometry to determine if antioxidant treatment restores bronchodilator responsiveness.
Protocol: In Vitro Antiviral Activity Assay

This protocol tests this compound's efficacy against respiratory viruses [5].

  • Cell Lines and Virus:
    • A549-hACE2 cells for SARS-CoV-2 and RSV.
    • Caco-2 cells for Influenza A virus (H1N1).
    • Viruses are propagated and titrated using a TCID₅₀ assay.
  • Treatment and Infection:
    • Cells are treated with different concentrations of this compound or Met-1 before and/or after viral infection.
    • The multiplicity of infection is optimized for each virus.
  • Viral Replication Quantification:
    • RT-qPCR: Total RNA is extracted from cell culture supernatants. Viral RNA is reverse-transcribed and amplified using virus-specific primers and probes. The viral load is determined relative to a standard curve.
    • Digital Droplet PCR: For absolute quantification of viral copy numbers.
  • Transcriptome Analysis:
    • Total RNA from infected and treated cells is reverse-transcribed.
    • Gene expression of innate immune pathways is analyzed using a custom RT-PCR array for genes involved in interferon response, inflammasome, and oxidative stress.

Signaling Pathway and Experimental Workflow Visualizations

The following diagrams, generated with Graphviz, illustrate the key signaling pathways and experimental workflows related to this compound's mechanism of action.

Diagram 1: this compound's Multifactorial Mechanisms and Signaling Pathways

G cluster_1 Mucolytic & Antibiotic Effects cluster_2 Antioxidant & Anti-inflammatory Effects cluster_3 NGF/TrkA Pathway Modulation (Analgesic Potential) cluster_4 Antiviral Effects (Emerging) This compound This compound Met1 Met1 This compound->Met1  Hepatic  Metabolism cluster_1 cluster_1 Met1->cluster_1 cluster_2 cluster_2 Met1->cluster_2 cluster_3 cluster_3 Met1->cluster_3  Binds TrkA & Inhibits  Autophosphorylation cluster_4 cluster_4 Met1->cluster_4 Mucus Thickened Mucus (Disulfide Bonds) ThinMucus Thinner Mucus Mucus->ThinMucus  Cleaves S-S Bonds Bacteria Reduced Bacterial Adhesion Mucus->Bacteria  Alters Mucus  Properties OxStress Oxidative Stress (ROS) ReducedStress Reduced Oxidative Damage OxStress->ReducedStress  Scavenges ROS  Inhibits 8-Isoprostane Inflam Inflammation (NF-κB, Cytokines) ReducedInflam Suppressed Inflammation Inflam->ReducedInflam  Inhibits NF-κB  Reduces IL-6/IL-8 NGF NGF TrkA TrkA Receptor NGF->TrkA  Binds pTrkA Phospho-TrkA (Signaling Active) TrkA->pTrkA  Activates Inhibited Inhibited Pain Signaling pTrkA->Inhibited  Promotes  Nociception Virus Viral Infection (SARS-CoV-2, RSV, H1N1) ImmuneResp Innate Immune Response Virus->ImmuneResp  Triggers AntiviralState Enhanced Antiviral State (IFN) ImmuneResp->AntiviralState  Modulates

This compound's metabolite Met-1 interacts with multiple pathways, underpinning its diverse pharmacological effects.

Diagram 2: Experimental Workflow for Antiviral Activity Assay

G Start Cell Seeding (A549-hACE2 / Caco-2) Step1 Pre-treatment with This compound/Met-1 Start->Step1 Step2 Viral Infection (SARS-CoV-2, RSV, H1N1) Step1->Step2 Step3 Post-treatment Incubation Step2->Step3 Step4 Sample Collection (Supernatant & Cells) Step3->Step4 Analysis Analysis Viral Load (RT-qPCR/ddPCR) Cell Viability (MTT) Transcriptome (Custom Array) Step4->Analysis

Standardized in vitro workflow for evaluating this compound's antiviral effects and immune modulation.

Conclusion and Future Perspectives

This compound demonstrates a complex and multi-targeted mechanism of action that transcends its classical definition as a mucolytic. Its well-established antioxidant and anti-inflammatory properties are now complemented by promising preclinical data suggesting novel applications in pain management and antiviral therapy [1] [5]. The ability of its active metabolite to modulate the NGF/TrkA pathway positions it as a potential non-opioid analgesic, while its capacity to induce an innate antiviral state opens avenues for its use in managing viral respiratory infections.

Future research should focus on:

  • Validating the analgesic efficacy of this compound in robust clinical trials for chronic pain conditions.
  • Further elucidating the precise molecular mechanisms behind its immunomodulatory and antiviral effects.
  • Exploring potential synergistic effects of this compound with established antiviral and analgesic regimens.

References

Key Pharmacokinetic Parameters & Analytical Methods

Author: Smolecule Technical Support Team. Date: February 2026

Parameter Details
Administered Dose [1] 900 mg (single oral capsule)
Time to Peak (Tmax) [2] [3] 0.5 - 1 hour (for Erdosteine)
Active Metabolite [2] [4] Metabolite I (N-thiodiglycolyl-homocysteine, Met-I)
Protein Binding [2] [3] 65% (range reported: 50-86%)
Elimination Half-Life [2] [3] This compound: ~1.46 hours; Metabolite I: ~1.62 hours
Linear Kinetics Range [5] [4] 150 mg to 1200 mg
Method Detection LOQ / LOD Key Application / Note
LC-ESI/MS/MS [5] Tandem Mass Spectrometry LOQ: 0.2 ng/mL (using 0.2 mL plasma) High sensitivity for pharmacokinetic studies; uses letosteine as Internal Standard.
UFLC-FD [1] Fluorescence Detection (λex 325 nm, λem 390 nm) LOD: 0.015 μg/mL; LOQ: 0.05 μg/mL Involves pre-column derivatization with 4-bromomethyl-7-methoxycoumarin (BrMmC).

Detailed Experimental Protocols

Here are the methodologies for the key analytical techniques used to determine this compound levels in human plasma.

Protocol 1: Automated 96-Well SPE with LC-MS/MS Analysis [5]

This method is designed for high sensitivity and sample throughput.

  • Sample Preparation: Plasma samples (0.2 mL) are transferred using an automated liquid handling system (e.g., Perkin-Elmer MultiPROBE II HT).
  • Solid-Phase Extraction (SPE):
    • Stationary Phase: OASIS HLB 96-well extraction plate.
    • Elution: Analytes are eluted using methanol.
    • Automation: The entire SPE process is automated using a workstation (e.g., TOMTEC Quadra 96).
  • Post-Extraction: The eluents are evaporated to dryness and then reconstituted in the LC mobile phase.
  • Liquid Chromatography:
    • Column: C18 column.
    • Mobile Phase: 1 mM ammonium acetate-acetonitrile (80:20, v/v, pH 3.2).
    • Flow Rate: 0.3 mL/min.
  • Mass Spectrometry Detection:
    • Ionization: Electrospray Ionization (ESI) in positive mode.
    • Monitoring:
      • This compound: Precursor ion → m/z 250; Product ion → m/z 204.
      • Internal Standard (Letosteine): Precursor ion → m/z 280; Product ion → m/z 160.
Protocol 2: UFLC with Fluorescence Detection after Pre-column Derivatization [1]

This method uses fluorescence detection for high selectivity.

  • Derivatization Reaction:
    • Reagent: 4-bromomethyl-7-methoxycoumarin (BrMmC).
    • Catalyst: Dibenzo-18-crown-6-ether.
    • The reaction produces a highly fluorescent derivative of this compound.
  • Chromatography:
    • Technique: Ultrafast Liquid Chromatography (UFLC).
    • Column: C18 column (150 x 4.6 mm, 3 μm particle size).
    • Mobile Phase: Methanol:acetonitrile:water (30:30:40, v/v/v).
    • Flow Rate: 0.5 mL/min.
  • Fluorescence Detection:
    • Excitation Wavelength (λex): 325 nm.
    • Emission Wavelength (λem): 390 nm.

Pharmacokinetic Pathway and Analysis Workflow

The following diagram illustrates the core metabolic pathway of this compound and the subsequent workflow for its quantification in plasma, integrating the protocols described above.

G Erdosteine_Admin Oral Administration This compound (Prodrug) Absorption Rapid Absorption in GI Tract Erdosteine_Admin->Absorption FirstPass First-Pass Hepatic Metabolism Absorption->FirstPass ActiveMetabolite Active Metabolite I (N-thiodiglycolyl-homocysteine) FirstPass->ActiveMetabolite Plasma Distribution in Plasma (Protein binding: ~65%) ActiveMetabolite->Plasma Analysis Plasma Sample Analysis Plasma->Analysis LCMSMS LC-MS/MS Method (High Sensitivity) Analysis->LCMSMS FLD UFLC-FD Method (Pre-column Derivatization) Analysis->FLD

Pharmacodynamics and Clinical Relevance

The pharmacokinetic profile of this compound directly enables its multi-faceted pharmacodynamic effects.

  • Antioxidant & Anti-inflammatory Activity: The free sulfhydryl (SH) group in the active Metabolite I acts as a direct scavenger of reactive oxygen species (ROS), preventing tissue damage and reducing inflammation [2] [4].
  • Mucolytic Activity: The SH group breaks the disulfide bridges in mucus glycoproteins, reducing sputum viscosity and facilitating clearance [4].
  • Antibacterial Synergy: Metabolite I can interfere with bacterial adhesion to epithelial cells. When co-administered with antibiotics like amoxicillin, this compound leads to higher antibiotic concentrations in sputum and improved clinical efficacy [2] [6].

References

Comprehensive Technical Analysis of Erdosteine's Antioxidant Properties: Mechanisms, Methodologies, and Quantitative Profiling

Author: Smolecule Technical Support Team. Date: February 2026

Introduction and Molecular Basis of Antioxidant Activity

Erdosteine is a multifunctional thiol-based drug classified as a mucolytic agent but possessing significant antioxidant capabilities that extend beyond its traditional respiratory applications. As a prodrug, this compound contains two blocked sulfhydryl groups (-SH) that become pharmacologically active through metabolic transformation. One sulfur atom exists as a thioether in the aliphatic side chain while the other is enclosed in a heterocyclic thiolactone ring, making both -SH groups unavailable in the original compound. The critical metabolic transformation occurs in the liver where first-pass metabolism converts this compound to its active metabolite Met I (also designated MET-1 or M1), identified chemically as (±)-N-(2-carboxymethylthioacetyl)homocysteine. This ring-opened metabolite contains a free pharmacologically active thiol group that serves as the primary source of this compound's antioxidant effects [1].

The redox chemistry of this compound's metabolite Met I enables multiple antioxidant mechanisms through direct scavenging of reactive oxygen species (ROS) and replenishment of endogenous antioxidant systems. Met I demonstrates particularly strong activity against hydrogen peroxide (H₂O₂) and hypochlorous acid (HOCl), with its scavenging affinity measured at approximately 80% of that of endogenous glutathione (GSH), surpassing N-acetylcysteine (NAC) which demonstrates approximately 70% of GSH's affinity [1]. This positions this compound (through Met I) as a highly effective exogenous antioxidant compound. The direct scavenging activity is complemented by this compound's ability to replenish intracellular glutathione levels, further enhancing cellular defense mechanisms against oxidative stress [1].

Recent research has revealed that this compound's antioxidant properties contribute to several secondary pharmacological effects, including anti-inflammatory, antibacterial, and antiviral activities. These multifaceted benefits stem from the interconnected nature of oxidative stress and inflammatory pathways, where reduction of ROS levels leads to decreased activation of redox-sensitive transcription factors like nuclear factor kappa B (NF-κB) and subsequent lower expression of pro-inflammatory cytokines [1]. Additionally, this compound's modulation of oxidative stress has been shown to affect bacterial biofilm development and reduce viral replication in respiratory pathogens, expanding its potential therapeutic applications beyond conventional mucolytic use [2] [3].

Quantitative Analysis of Antioxidant Effects

Direct Antioxidant Activity Across Experimental Models

Table 1: Direct Reactive Oxygen Species (ROS) Scavenging Activity of this compound and Met I

ROS Type Experimental Model Concentration Range Efficacy/Effect Size Reference Compound
Hydrogen peroxide (H₂O₂) In vitro chemical system Not specified Substantial scavenging GSH (100% affinity)
Hypochlorous acid (HOCl) In vitro chemical system Not specified Substantial scavenging Met I = 80% of GSH affinity
Superoxide anion (O₂⁻) In vitro chemical system Not specified Weak scavenging NAC = 70% of GSH affinity
Various ROS Human neutrophils Consistent with therapeutic doses Significant concentration-dependent inhibition NAC (similar inhibition)
H₂O₂-induced stress A549 human lung cells Consistent with therapeutic doses Prevented DNA damage Not specified
Intracellular ROS MRSA biofilms 2-5 mg/L Reduction >87% in biofilm ROS content Met I more effective than this compound

The quantitative assessment of this compound's antioxidant properties reveals dose-dependent effects across various experimental systems. In biochemical assays, Met I demonstrates particularly potent scavenging activity against hypochlorous acid (HOCl), with rate constant analysis confirming its efficiency approximating 80% of glutathione's native activity. This positions this compound's metabolite as superior to N-acetylcysteine in specific oxidative stress scenarios [1]. In cellular models, this compound significantly inhibits oxidative bursts in human neutrophils at concentrations achievable through clinical dosing, with effects comparable to or exceeding those observed with NAC treatment [1].

The antioxidant efficacy extends to complex biological systems including bacterial biofilms, where this compound and Met I at concentrations of 2-5 mg/L reduced ROS content within methicillin-resistant Staphylococcus aureus (MRSA) biofilms by more than 87%, with Met I consistently demonstrating superior effects compared to the parent compound [2]. This substantial reduction in oxidative stress within biofilm environments illustrates the compound's ability to penetrate structural barriers and exert antioxidant effects even in challenging microbial communities. Furthermore, in A549 human lung adenocarcinoma cells, this compound pretreatment prevented H₂O₂-induced oxidative stress and DNA damage, confirming its cytoprotective effects in respiratory-relevant cell lines [1].

Functional Consequences of Antioxidant Activity

Table 2: Indirect Antioxidant Effects and Functional Outcomes

Effect Category Experimental Model Concentration/Dose Key Findings/Mechanisms Outcome Measures
Anti-inflammatory Rat alveolar macrophages Not specified Inhibited TNF-α, IL-1β, free radical production Cytokine reduction
Anti-inflammatory Mouse lung injury model Not specified Inhibited LPS-induced neutrophil influx Reduced inflammation
Antibacterial MRSA strains 2 and 5 mg/L Increased biofilm-dwelling cells; reduced virulence Proteomic changes
Antibiofilm S. aureus & E. coli 2.5-10 mg/L Reduced bacterial adhesiveness Pilin conformation changes
Antiviral SARS-CoV-2 infected A549-hACE2 cells Therapeutic concentrations Reduced viral replication; enhanced interferon response Viral load reduction
Clinical impact COPD patients (RESTORE trial) Standard clinical doses Reduced exacerbations, shorter duration, fewer hospitalizations NNT = 10.11 for 1 year

The functional consequences of this compound's antioxidant activity manifest across multiple physiological domains, with significant anti-inflammatory effects representing a primary beneficial outcome. Through its ROS-scavenging capacity, this compound inhibits the activation of redox-sensitive transcription factors, particularly nuclear factor kappa B (NF-κB), leading to reduced expression of pro-inflammatory cytokines including tumor necrosis factor-alpha (TNF-α) and interleukin-1 beta (IL-1β) in rat alveolar macrophages [1]. This antioxidant-driven anti-inflammatory effect extends to in vivo models, where this compound inhibits lipopolysaccharide (LPS)-induced neutrophil influx into lung tissue, demonstrating its ability to modulate inflammatory cell migration through oxidative stress reduction [1].

In infectious disease models, this compound's antioxidant properties contribute to anti-biofilm activity and enhanced antiviral effects. For bacterial pathogens, this compound and Met I disrupt biofilm development in MRSA strains through ROS-mediated mechanisms that alter protein expression profiles, resulting in increased biofilm-dwelling cell counts but decreased virulence factor expression [2]. Against viral pathogens, this compound reduces replication of SARS-CoV-2, RSV, and influenza A (H1N1) in human lung epithelial cells while simultaneously modulating innate immune responses through enhanced interferon pathway activation [3]. These pleiotropic effects demonstrate how this compound's fundamental antioxidant activity translates into diverse therapeutic benefits across multiple disease states.

Experimental Protocols and Methodologies

Biofilm Antioxidant Assessment Protocol

The CDC biofilm reactor method provides a standardized approach for evaluating this compound's effects on bacterial biofilms under conditions that simulate in vivo environments. The protocol begins with preparation of methicillin-resistant Staphylococcus aureus (MRSA) strains (e.g., ATCC 43300 and 98825 TX) stored at -80°C in suspensions with 20% glycerol and 2% peptone, then cultured in Tryptic Soy Broth (TSB) at 37°C [2]. For biofilm development, the bioreactor is inoculated with 400 mL of sterile TSB broth supplemented with 1 mL of diluted pre-washed overnight culture containing 10⁷ cells of each MRSA strain. The culture is grown at 37°C with continuous stirring for 24 hours to establish the adhesion phase, after which a peristaltic pump introduces sterile 5% TSB broth into the reactor at a rate of 8.3 mL/min to create nutrient-limited conditions that promote mature biofilm formation [2].

Treatment applications involve introducing this compound or Met I at concentrations of 2 and 5 mg/L during the dynamic phase of biofilm growth. Following 48 hours of treatment exposure, polycarbonate coupons are removed from the bioreactor and gently washed with phosphate-buffered saline (PBS) to remove non-adherent cells. The biofilm dissociation process employs sequential 30-second vortex mixing followed by 2-minute sonication in a bath sonicator (Branson 3510), and another 30-second vortex mixing to dislodge biofilm-dwelling cells [2]. The resulting cell suspensions are serially diluted and plated on Tryptic Soy Agar (TSA) for overnight incubation at 37°C to quantify viable biofilm-dwelling cells.

For ROS quantification within biofilms, specific protocols employ fluorescent ROS-sensitive probes measured using appropriate detection systems. The dramatic reduction (exceeding 87%) in ROS content observed in this compound-treated MRSA biofilms demonstrates the potent antioxidant capacity even at low concentrations of 2-5 mg/L [2]. Complementary proteomic analyses conducted through label-free quantitative approaches reveal that Met I at 5 mg/L modifies the expression of 30-65% of total proteins in MRSA strains, with specific alterations in proteins involved in cell replication, virulence, and quorum-sensing pathways that explain the observed phenotypic changes in biofilm development [2].

Cellular Antioxidant and Antiviral Assessment

The evaluation of this compound's antioxidant effects in viral infection models employs human lung epithelial cell lines to simulate respiratory infection scenarios. The standard protocol utilizes A549-hACE2 cells (human lung adenocarcinoma cells expressing human angiotensin-converting enzyme 2) maintained in Dulbecco's Modified Eagle Medium (DMEM) with high glucose, supplemented with 10% fetal bovine serum (FBS), and 1% L-glutamine-Penicillin-Streptomycin in a 37°C incubator with 5% CO₂ and 98% humidity [3]. For influenza A virus studies, Caco-2 human colon carcinoma cells are cultured under similar conditions but with DMEM supplemented with 10% FBS and 1% non-essential amino acids, with cells between passages 15-25 used for experiments to ensure consistency [3].

Infection and treatment procedures involve pre-treating cells with different concentrations of this compound or its active metabolite MET-1 (consistent with approved therapeutic human dosage levels) both before and after infection with respiratory viruses including SARS-CoV-2, respiratory syncytial virus (RSV), or influenza A virus (H1N1). The viral replication is quantified from cell culture supernatants using digital droplet PCR and real-time quantitative PCR (RT-qPCR) assays, providing precise quantification of viral load reduction in response to treatment [3]. Parallel assessment of cell viability through MTT assays confirms that the observed effects are not due to compound cytotoxicity.

For mechanistic insights into antioxidant and immunomodulatory effects, transcriptome analysis is performed using reverse transcription PCR custom arrays to evaluate gene expression patterns in innate immune response signaling pathways and oxidative stress markers. This approach has demonstrated that this compound activates innate immune responses by stimulating overexpression of type I interferon pathways and modulates oxidative stress through regulation of glutathione pathways, providing molecular evidence for its multifaceted antiviral mechanisms [3]. The experimental conditions for transcriptomic analysis typically require RNA extraction at specified timepoints post-infection (often 24-48 hours), followed by cDNA synthesis and targeted amplification of pathway-specific gene panels.

Signaling Pathways and Molecular Interactions

Nrf2/ARE Antioxidant Response Pathway

The Nrf2/ARE pathway represents a crucial regulatory mechanism for cellular antioxidant responses, and this compound contributes to the modulation of this system through both direct and indirect actions. Under basal conditions, Nrf2 (nuclear factor erythroid 2-related factor 2) is sequestered in the cytoplasm by its inhibitor Keap1 (Kelch-like ECH-associated protein 1) and targeted for proteasomal degradation. However, oxidative stress conditions or thiol-active compounds like this compound's metabolite Met I can modify critical cysteine residues on Keap1, leading to Nrf2 stabilization and translocation to the nucleus [1]. Once in the nucleus, Nrf2 binds to the antioxidant response element (ARE) in the promoter regions of numerous genes encoding antioxidant enzymes, including glutathione S-transferases, NAD(P)H quinone dehydrogenase 1, and heme oxygenase-1.

While the search results don't provide exhaustive detail on this compound's specific interactions with the Nrf2 pathway, the compound's ability to replenish intracellular glutathione levels strongly implies involvement of this pathway [1]. The glutathione system represents one of the primary cellular defense mechanisms against oxidative stress, and this compound's metabolite Met I serves as a precursor for glutathione synthesis while also potentially facilitating the reduction of oxidized glutathione (GSSG) back to its active reduced form (GSH). This glutathione-mediated activity creates a positive feedback loop that enhances cellular resilience to subsequent oxidative challenges, extending the protective effects beyond direct ROS scavenging.

The following diagram illustrates the conceptual framework of antioxidant signaling pathways modulated by this compound, integrating known mechanisms with proposed interactions based on its pharmacological activity:

G Conceptual Antioxidant Signaling Pathways Modulated by this compound cluster_0 Nrf2/ARE Pathway This compound This compound Met1 Met1 This compound->Met1 Hepatic Metabolism ROS ROS Met1->ROS Direct Scavenging GSH GSH Met1->GSH Precursor & Regeneration Keap1 Keap1 ROS->Keap1 Oxidative Modification NFkB NFkB ROS->NFkB Activates GSH->ROS Neutralizes Nrf2 Nrf2 ARE ARE Nrf2->ARE Activates Keap1->Nrf2 Releases AntioxidantEnzymes AntioxidantEnzymes ARE->AntioxidantEnzymes Induces Expression Cytokines Cytokines NFkB->Cytokines Induces Expression AntioxidantEnzymes->ROS Detoxification

Conceptual diagram of antioxidant signaling pathways modulated by this compound.

Innate Immune Modulation Pathways

This compound demonstrates significant effects on innate immune signaling pathways, particularly in the context of respiratory viral infections. Transcriptome analyses of human lung epithelial cells infected with SARS-CoV-2, RSV, or influenza A virus (H1N1) and treated with this compound reveal specific upregulation of type I interferon pathways, which represent a crucial first line of defense against viral pathogens [3]. This interferon stimulation enhances the expression of interferon-stimulated genes (ISGs) that establish an antiviral state within cells, inhibiting viral replication and spread. Additionally, this compound modulates inflammasome activation, preventing the excessive inflammatory response that characterizes severe viral infections while maintaining appropriate antiviral immunity [3].

The molecular intersections between this compound's antioxidant properties and its immunomodulatory effects occur at multiple levels within innate immune signaling networks. Reactive oxygen species serve as important signaling molecules in pattern recognition receptor pathways, and this compound's ROS-scavenging activity likely influences the activation thresholds of these systems. Furthermore, the compound's effect on glutathione metabolism provides a mechanistic link to immune function, as glutathione is essential for proper lymphocyte activity and cytokine production [3]. The restoration of glutathione levels in respiratory viral infections represents a particularly relevant mechanism, given that GSH deficiency is common in these conditions and contributes to both oxidative damage and immune dysfunction [3].

The diagram below illustrates the integrated network of innate immune modulation by this compound in the context of viral infection:

G This compound Modulation of Innate Immune Signaling in Viral Infections cluster_0 Detrimental Effects cluster_1 Beneficial Outcomes This compound This compound Met1 Met1 This compound->Met1 Metabolized to Inflammasome Inflammasome This compound->Inflammasome Modulates Interferon Interferon This compound->Interferon Enhances ROS ROS Met1->ROS Scavenges GSH GSH Met1->GSH Replenishes ViralInfection ViralInfection PRRSignaling PRRSignaling ViralInfection->PRRSignaling Activates ViralInfection->ROS Induces PRRSignaling->Interferon Induces NFkB NFkB PRRSignaling->NFkB Activates ROS->Inflammasome Activates ROS->NFkB Potentiates GSH->ROS Neutralizes CytokineStorm CytokineStorm Inflammasome->CytokineStorm Contributes to ISGs ISGs Interferon->ISGs Induces ViralClearance ViralClearance ISGs->ViralClearance Promotes NFkB->CytokineStorm Leads to

This compound modulation of innate immune signaling in viral infections.

Research Implications and Future Directions

The accumulating evidence regarding this compound's multifaceted antioxidant properties suggests significant potential for therapeutic repurposing beyond its current applications in respiratory conditions with excessive mucus production. The RESTORE study, which investigated thiol-based drugs in COPD frequent exacerbators, demonstrated that this compound significantly reduces the risk of acute exacerbations, shortens their duration, and decreases hospitalization rates [1]. Importantly, this protective effect was not influenced by concomitant inhaled corticosteroid use or blood eosinophil count, suggesting that this compound operates through distinct mechanisms compared to standard anti-inflammatory therapies. The calculated number needed to treat (NNT) of 10.11 for one year to prevent one acute exacerbation compares favorably with other preventive therapies, highlighting its potential clinical utility [1].

Recent discoveries regarding this compound's analgesic potential through interaction with tropomyosin receptor kinase A (TrkA) signaling pathways further expand possible therapeutic applications. In silico analyses demonstrate that both this compound and its metabolite Met I bind to the TrkA receptor pocket, involving primary residues Glu331, Arg347, His298, and His297 [4]. Met I additionally exhibits the ability to reduce the disulfide bridge between Cys300 and Cys345 of TrkA, while this compound shows good binding affinity for the region between TrkA and nerve growth factor (NGF) despite not reducing the disulfide bond [4]. In vitro measurements confirm that both compounds interfere with NGF-induced TrkA activation, leading to inhibition of autophosphorylation—the first step in the NGF/TrkA signaling cascade linked to pain perception [4]. This mechanism suggests this compound may have potential as an analgesic operating through novel non-opioid pathways targeting NGF signaling.

References

Erdosteine Anti-Inflammatory Pathways: Mechanisms and Research Applications

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Erdosteine's Multifaceted Pharmacology

This compound is a thiol-based mucolytic agent with well-documented antioxidant, anti-inflammatory, antibacterial, and recently discovered antiviral and analgesic properties. Initially developed for treating respiratory conditions characterized by excessive mucus production, its therapeutic potential has expanded significantly as research reveals effects on multiple signaling pathways relevant to various disease states. As a prodrug, this compound undergoes hepatic metabolism to produce its active metabolite MET-1 (N-thiodiglycolyl-homocysteine), which contains a free sulfhydryl group responsible for much of its pharmacological activity. This technical review comprehensively examines this compound's anti-inflammatory mechanisms, integrating recent findings from molecular, cellular, and preclinical studies to provide researchers with a thorough mechanistic understanding of its polypharmacology.

The therapeutic significance of this compound extends beyond simple mucolysis to potentially modulate critical pathological processes in respiratory diseases, inflammatory conditions, and pain syndromes. Recent evidence demonstrates that this compound interacts with specific molecular targets including transcription factors, receptors, and enzymes involved in oxidative stress responses, inflammation, and viral replication. This whitepaper synthesizes current scientific understanding of these mechanisms, with particular emphasis on quantitative aspects, experimental methodologies, and implications for drug development and repurposing strategies.

Molecular Mechanisms of Anti-Inflammatory Action

Thiol Biochemistry and Metabolite Activation

The anti-inflammatory properties of this compound fundamentally derive from its thiol-based chemical structure and its conversion to active metabolites:

  • Prodrug Activation: this compound contains two sulfur atoms, one in a thioether side chain and another enclosed in a heterocyclic thiolactone ring. Following oral administration, the thiolactone ring undergoes hepatic metabolism to form the active metabolite MET-1, which exposes a free sulfhydryl group (-SH) that mediates most pharmacological effects through redox interactions [1].

  • Redox Activity: The free thiol group of MET-1 serves as a potent reducing agent with scavenging activities against multiple reactive oxygen species (ROS), including hydrogen peroxide (H₂O₂), superoxide anion (O₂⁻), and hypochlorous acid (HOCl). The rate constant of MET-1 for ROS scavenging is approximately 80% of that of endogenous glutathione, surpassing N-acetylcysteine (70% of glutathione's affinity) in efficiency [1].

  • Disulfide Bond Reduction: MET-1 can reduce disulfide bridges in proteins through thiol-disulfide exchange reactions. This mechanism is particularly relevant for its effects on mucus rheology (breaking disulfide bonds in mucins) and receptor modulation (reducing disulfide bonds in receptor complexes) [2].

Key Anti-Inflammatory Pathways and Targets

This compound and its active metabolite modulate inflammation through multiple interconnected signaling pathways:

Table 1: Key Anti-inflammatory Mechanisms of this compound

Mechanism Molecular Targets Biological Effects Experimental Evidence
NF-κB Pathway Inhibition IκB kinase, IκB degradation, NF-κB nuclear translocation Reduced pro-inflammatory cytokine production (TNF-α, IL-1β, IL-6) LPS-stimulated macrophages [1]
Antioxidant Response Activation Nrf2 pathway, Glutathione synthesis Increased cellular glutathione levels, Reduced oxidative stress A549 lung cells [3]
Inflammasome Modulation NLRP3 inflammasome, Caspase-1 Reduced IL-1β maturation, Limited pyroptosis SARS-CoV-2 infected cells [3]
Interferon Pathway Stimulation Type I interferons (IFN-α/β), IRF transcription factors Enhanced antiviral state, Reduced viral replication Viral infection models [3]
NGF/TrkA Signaling Interference TrkA receptor cysteine residues (Cys300-Cys345) Reduced NGF-induced TrkA autophosphorylation, Analgesic effects SH-SY5Y neuroblastoma cells [2]
Bacterial Adhesion Inhibition Bacterial pilin disulfide bonds Reduced bacterial adhesion to epithelium, Biofilm disruption Staphylococcus aureus and Escherichia coli models [1]

The NF-κB pathway represents a central mechanism through which this compound exerts anti-inflammatory effects. This compound inhibits lipopolysaccharide-induced NF-κB activation in mouse macrophages, thereby reducing the expression of pro-inflammatory cytokines including tumor necrosis factor-α and interleukin-1β [1]. This inhibition likely occurs through prevention of IκB degradation, limiting NF-κB nuclear translocation and DNA binding. Additionally, this compound modulates neutrophil and eosinophil activation by scavenging reactive oxygen species that would otherwise promote inflammatory signaling.

The NGF/TrkA pathway represents a more recently discovered target of this compound. Molecular docking studies demonstrate that both this compound and MET-1 bind to the TrkA receptor pocket, interacting with residues Glu331, Arg347, His298, and His297. MET-1 can reduce the disulfide bridge between Cys300 and Cys345 of TrkA, while this compound appears to interfere with NGF binding through allosteric mechanisms. Functional assays in human neuroblastoma cells show that this compound (1 mM) inhibits NGF-induced TrkA autophosphorylation by approximately 40% after 24 hours of exposure, indicating direct receptor modulation [2].

The following diagram illustrates this compound's multifaceted anti-inflammatory signaling pathways:

G cluster_stimuli Inflammatory Stimuli cluster_mechanisms This compound Mechanisms cluster_effects Therapeutic Outcomes This compound This compound MET1 MET1 This compound->MET1 Hepatic Metabolism NFkB NF-κB Pathway Activation MET1->NFkB Inhibits NLRP3 NLRP3 Inflammasome Activation MET1->NLRP3 Modulates IFN Type I Interferon Response MET1->IFN Stimulates Antioxidant Antioxidant Response (Nrf2/GSH) MET1->Antioxidant Activates TrkA TrkA Receptor Activation MET1->TrkA Inhibits BacterialPilin Bacterial Pilin Disulfide Bonds MET1->BacterialPilin Disrupts OxidativeStress Oxidative Stress (ROS/RNS) OxidativeStress->NFkB InflammatoryMediators Inflammatory Mediators (TNF-α, IL-1β, IL-6) InflammatoryMediators->NFkB InflammatoryMediators->NLRP3 ViralInfection ViralInfection ViralInfection->NLRP3 ViralInfection->IFN BacterialAdhesion BacterialAdhesion BacterialAdhesion->BacterialPilin NGFSignaling NGF/TrkA Signaling NGFSignaling->TrkA AntiInflammatory Anti-Inflammatory Effects NFkB->AntiInflammatory NLRP3->AntiInflammatory Antiviral Antiviral Effects IFN->Antiviral Antioxidant->AntiInflammatory Analgesic Analgesic Effects TrkA->Analgesic Antibacterial Reduced Bacterial Adhesion BacterialPilin->Antibacterial

This compound's multi-targeted anti-inflammatory signaling pathways and therapeutic outcomes.

Quantitative Experimental Data and Findings

Concentration-Dependent Effects Across Experimental Models

Table 2: Quantitative Effects of this compound and MET-1 in Experimental Models

Experimental System Concentration Range Key Parameters Measured Results Citation
SARS-CoV-2 infected A549-hACE2 cells Therapeutic human dosage equivalents Viral replication (RT-qPCR) Significant reduction in viral load [3]
RSV infected A549-hACE2 cells Therapeutic human dosage equivalents Viral replication (digital droplet PCR) Significant antiviral effects [3]
H1N1 infected Caco-2 cells Therapeutic human dosage equivalents Viral replication (RT-qPCR) Significant reduction in viral load [3]
SH-SY5Y neuroblastoma cells 1 mM this compound TrkA autophosphorylation ~40% inhibition after 24h [2]
Human neutrophils Clinically achievable concentrations Elastase release Significant inhibition [1]
Bacterial adhesion models Clinically achievable concentrations Bacterial adhesion to epithelial cells Significant reduction for S. aureus and E. coli [1]
ROS scavenging assays Various in vitro concentrations H₂O₂ and HOCl scavenging MET-1 affinity 80% of glutathione [1]

The antiviral efficacy of this compound has been demonstrated against multiple respiratory viruses at concentrations consistent with approved therapeutic human dosages. In A549-hACE2 human lung epithelial cells infected with SARS-CoV-2 or respiratory syncytial virus, and in Caco-2 cells infected with influenza A virus, treatment with this compound or MET-1 resulted in significant reduction of viral replication as measured by RT-qPCR and digital droplet PCR. Transcriptome analysis revealed that these effects correlated with stimulation of type I interferon pathways and modulation of inflammasome activation, suggesting immunomodulatory rather than direct virucidal mechanisms [3].

The analgesic potential of this compound through NGF/TrkA pathway interference shows clear concentration-response relationships. In SH-SY5Y human neuroblastoma cells, this compound and MET-1 inhibited NGF-induced TrkA autophosphorylation beginning at low millimolar concentrations, reaching maximal inhibition of approximately 40% at 1 mM after 24 hours of exposure. Molecular docking studies indicated binding energies (ΔGbinding) for this compound and MET-1 that were favorable though less pronounced than for dithiothreitol compounds used as positive controls [2].

Experimental Protocols and Methodologies

In Vitro Models for Anti-Inflammatory and Antiviral Assessment

Cell Culture Systems:

  • A549-hACE2 cells: Human lung adenocarcinoma cells expressing human angiotensin-converting enzyme 2, cultured in DMEM with high glucose supplemented with 10% fetal bovine serum and 1% L-glutamine-Penicillin-Streptomycin. Used for SARS-CoV-2 and RSV infection models [3].
  • Caco-2 cells: Human colon carcinoma cells cultured in DMEM supplemented with 10% FBS and 1% non-essential amino acids. Used for influenza A virus (H1N1) infection studies [3].
  • SH-SY5Y cells: Human neuroblastoma cell line used for NGF/TrkA signaling experiments. Maintained according to standard neuronal cell culture protocols [2].

Viral Infection and Treatment Protocol:

  • Seed cells onto appropriate culture plates and incubate for 24 hours to reach ~80% confluence
  • Infect cells with virus at predetermined multiplicity of infection (MOI)
  • Treat with this compound or MET-1 at various concentrations (from 100 to 2000 μg/mL) either before or after infection
  • Incubate for 72 hours post-infection
  • Collect cell culture supernatants for viral titer measurement
  • Extract RNA for RT-qPCR or digital droplet PCR analysis of viral load
  • Perform transcriptome analysis using reverse transcription PCR custom-arrays for innate immune response genes [3]

Assessment Methods:

  • Viral replication: Quantified using RT-qPCR and digital droplet PCR targeting conserved viral genomic regions
  • Cell viability: Assessed using MTT assay after 72 hours of treatment
  • Transcriptome analysis: Custom PCR arrays for genes involved in innate immune responses, oxidative stress, and inflammasome pathways
  • TrkA phosphorylation: Western blot analysis of phosphorylated vs. total TrkA in NGF-stimulated cells [2]

The following diagram illustrates the experimental workflow for evaluating this compound's antiviral effects:

G CellCulture Cell Culture Preparation (A549-hACE2, Caco-2) ViralInfection Viral Infection (SARS-CoV-2, RSV, H1N1) CellCulture->ViralInfection Treatment This compound/MET-1 Treatment (Pre- or Post-infection) ViralInfection->Treatment Incubation 72h Incubation Treatment->Incubation Analysis Analysis Methods Incubation->Analysis Viability Cell Viability (MTT Assay) Analysis->Viability ViralLoad Viral Load (RT-qPCR, ddPCR) Analysis->ViralLoad Transcriptome Transcriptome Analysis (PCR Custom Array) Analysis->Transcriptome Cytokines Cytokine Measurement Analysis->Cytokines

Experimental workflow for evaluating this compound's antiviral and anti-inflammatory effects.

Molecular Docking and TrkA Binding Studies

In Silico Methods:

  • Molecular Docking: this compound, MET-1, and reference compounds were docked into the TrkA receptor binding pocket using appropriate docking software
  • Binding Energy Calculations: ΔGbinding values were calculated using mm-GBSA methods after pose optimization
  • Covalent Docking: Specialized covalent docking simulations assessed disulfide bridge reduction capability between Cys300 and Cys345 of TrkA
  • Tautomer Consideration: Both keto and enol tautomers of this compound and MET-1 were evaluated due to known tautomerism [2]

Key Residues Identified: Docking simulations revealed that this compound and MET-1 interact primarily with Glu331, Arg347, His298, and His297 residues in the TrkA binding pocket. MET-1 demonstrated the ability to reduce the disulfide bridge between Cys300 and Cys345, while this compound's blocked thiol groups prevented direct reduction but still allowed binding through alternative interactions [2].

Research Applications and Future Directions

Therapeutic Implications and Drug Repurposing Potential

The multifaceted pharmacological profile of this compound supports several promising research and development directions:

  • Respiratory Viral Infections: Given its demonstrated efficacy against SARS-CoV-2, RSV, and influenza A in vitro, combined with its mucolytic, antioxidant, and anti-inflammatory properties, this compound represents a promising multi-mechanism approach to managing respiratory viral infections. Clinical studies should focus on its potential to reduce disease severity and complications in high-risk populations [3].

  • Chronic Pain Conditions: The discovery of this compound's TrkA antagonistic activity suggests potential application for pain conditions driven by NGF/TrkA signaling, including osteoarthritis, low-back pain, and neuropathic pain. This represents a novel non-opioid mechanism for pain management that warrants targeted preclinical and clinical investigation [2].

  • COPD Exacerbation Prophylaxis: The RESTORE study demonstrated that this compound significantly reduces the risk of acute exacerbations of COPD, shortens their duration, and decreases hospitalization rates. This effect was not affected by concomitant inhaled corticosteroid use or blood eosinophil count, suggesting a complementary mechanism to standard therapies [1].

Considerations for Preclinical and Clinical Study Design

Based on the accumulated mechanistic evidence, several key considerations emerge for future research:

  • Dosing Strategy: The concentration-dependent effects observed in vitro, particularly for TrkA inhibition (~40% at 1 mM), suggest that optimal dosing for different indications may require careful evaluation. Formulation strategies that enhance bioavailability may be necessary for certain applications [2].

  • Combination Therapies: this compound's favorable interaction with antibiotics and potential complementary mechanisms with standard anti-inflammatory therapies support its investigation in combination treatment regimens. The antibacterial adhesion effects may particularly enhance antibiotic efficacy in respiratory infections [1].

  • Biomarker Development: Transcriptomic findings suggest that interferon pathway activation and oxidative stress markers could serve as useful pharmacodynamic biomarkers in clinical trials. Additionally, specific cytokine profiles may help identify patient populations most likely to respond to therapy [3].

Conclusion

This compound represents a compelling example of drug repurposing potential based on progressively elucidated polypharmacology. Originally developed as a mucolytic agent, it demonstrates sophisticated mechanisms targeting oxidative stress, inflammation, viral replication, bacterial adhesion, and pain signaling. The convergence of these activities on multiple interconnected pathways provides a scientific rationale for its clinical efficacy in respiratory conditions and suggests broader therapeutic applications.

References

Summary of Key Experimental Evidence for Erdosteine's NF-κB Inhibition

Author: Smolecule Technical Support Team. Date: February 2026

Supporting Study / Model Key Measured Outcomes Observed Effect of Erdosteine

| LPS-stimulated RAW 264.7 Macrophages [1] (In vitro cell culture) | • IκBα degradation • IKK kinase activity • NF-κB transcriptional activation • IL-6 and IL-1β production | Inhibition Inhibition Inhibition Inhibition | | Molecular Docking Studies [2] (In silico analysis) | • Binding to TrkA receptor (involving residues Glu331, Arg347) • Reduction of TrkA disulfide bridge (Cys300-Cys345) by metabolite Met-1 | Interaction predicted Yes (Met-1) | | NGF-induced TrkA Activation (SH-SY5Y cells) [2] (In vitro cell culture) | • TrkA autophosphorylation (p-TrkA) | ~40% maximal inhibition after 24h exposure to 1 mM this compound |

The following diagram illustrates the primary cellular signaling pathways through which this compound is known to exert its inhibitory effects on NF-κB activation, based on the current evidence.

g LPS LPS (Stimulus) TLR4 TLR4 Receptor LPS->TLR4 NGF NGF (Stimulus) TrkA TrkA Receptor NGF->TrkA IKK_complex IKK Complex (IKKα/IKKβ/NEMO) TrkA->IKK_complex Proposed Mechanism TLR4->IKK_complex IkB IκBα (Inhibitor) IKK_complex->IkB Phosphorylates NFkB_inactive NF-κB (p50/p65) Inactive, Cytosolic IkB->NFkB_inactive Sequesters NFkB_active NF-κB (p50/p65) Active, Nuclear IkB->NFkB_active Degradation Releases Pro_inflammatory Pro-inflammatory Gene Expression (e.g., IL-6, IL-1β) NFkB_active->Pro_inflammatory This compound This compound / Metabolite (Met-1) This compound->TrkA Binds & Antagonizes This compound->IKK_complex Inhibits Activity This compound->IkB Prevents Degradation

This compound inhibits NF-κB via multiple mechanisms, including TrkA antagonism and IKK complex inhibition.

Detailed Experimental Insights and Protocols

The data from various studies converge to build a coherent model of this compound's action. Here is a detailed breakdown of the key experimental findings and methodologies.

Molecular and Biochemical Mechanisms
  • Direct Interaction with Receptors: Computational (in silico) molecular docking studies demonstrate that this compound and its primary active metabolite, Met-1, can bind to the Tropomyosin receptor kinase A (TrkA), which is the high-affinity receptor for Nerve Growth Factor (NGF) [2]. This binding involves key residues (Glu331, Arg347) in the TrkA pocket and, in the case of Met-1, can reduce a critical disulfide bridge (Cys300-Cys345), disrupting the receptor's structure and preventing its activation by NGF [2].
  • Inhibition of Downstream Kinase Activity: In mouse macrophage (RAW 264.7) cells, pretreatment with this compound was shown to inhibit IKK activity induced by Lipopolysaccharide (LPS) [1]. Since IKK is the key kinase responsible for phosphorylating IκBα, its inhibition prevents the subsequent steps of NF-κB activation.
  • Prevention of IκBα Degradation and NF-κB Nuclear Translocation: The same study provided direct biochemical evidence via Western blotting that this compound pretreatment inhibits the LPS-induced degradation of IκBα [1]. By stabilizing IκBα, NF-κB dimers (primarily p65/p50) remain sequestered in the cytoplasm and cannot translocate to the nucleus to drive pro-inflammatory gene expression [1].
Key Experimental Protocols

For researchers looking to validate or build upon these findings, the core methodologies from the pivotal studies are outlined below.

  • 1. Cell-based Assay for NF-κB Activation (RAW 264.7 Model) [1]

    • Cell Line: Mouse leukemic monocyte-macrophage cell line (RAW 264.7).
    • Stimulation: Lipopolysaccharide (LPS).
    • Key Readouts:
      • IκBα Degradation: Analyzed by Western Blot. Cells are lysed, proteins separated by SDS-PAGE, and IκBα levels are detected using specific antibodies.
      • IKK Activity: Measured using an immune complex kinase assay. IKK is immunoprecipitated from cell lysates and its activity assessed by its ability to phosphorylate a recombinant IκBα substrate.
      • Cytokine Production: Levels of IL-6 and IL-1β in the culture supernatant are quantified using ELISA kits.
      • NF-κB Transcriptional Activity: Can be measured using reporter gene assays (e.g., Luciferase) under the control of an NF-κB responsive promoter.
  • 2. Assessing TrkA Pathway Inhibition (SH-SY5Y Model) [2]

    • Cell Line: Human neuroblastoma cell line (SH-SY5Y), which expresses the TrkA receptor.
    • Stimulation: Nerve Growth Factor (NGF) at 100 ng/mL for 10 minutes.
    • Key Readout:
      • TrkA Autophosphorylation: A critical early step in TrkA activation, serving as the primary indicator of receptor inhibition. This is typically measured by Western Blot using phospho-specific antibodies against TrkA (p-TrkA), with total TrkA levels as a loading control.
  • 3. Molecular Docking Studies (In silico) [2]

    • Target: The crystal structure of the TrkA receptor.
    • Ligands: this compound and its metabolite Met-1.
    • Methodology: Computational simulations are performed to predict the binding affinity (ΔGbinding) and binding pose of the ligands within the TrkA receptor pocket, identifying key interacting residues.

Interpretation and Research Implications

The evidence positions this compound as a multi-target agent. Its primary mucolytic and antioxidant effects are well-established, and its anti-inflammatory action via NF-κB inhibition adds another layer to its therapeutic potential [3] [4]. The discovery of its interaction with the NGF/TrkA pathway is particularly significant, as this pathway is a validated target for non-opioid analgesic development [2]. This suggests potential for drug repurposing in pain conditions where NGF and inflammation play a key role.

It is important for research and development professionals to note that many of the mechanistic insights, especially concerning TrkA, are from in vitro and in silico studies. Further in vivo validation and clinical trials are necessary to fully translate these findings into new therapeutic applications.

References

Comprehensive Technical Review: Erdosteine's Pharmacological Properties and Mechanisms of Action

Author: Smolecule Technical Support Team. Date: February 2026

Introduction and Molecular Structure

Erdosteine is a sulfur-containing compound with a unique molecular structure that underpins its diverse pharmacological activities. Chemically identified as 2-[2-oxo-2-[(2-oxothiolan-3-yl)amino]ethyl]sulfanyl acetic acid, this compound contains two blocked sulphydryl groups—one embedded within a thiolactone ring and the other in an aliphatic side chain [1] [2]. This structural configuration is significant because the native compound has limited activity until it undergoes hepatic first-pass metabolism, where the thiolactone ring opens to yield the active metabolite Met-1 (N-thiodiglycolyl-homocysteine) [3] [2]. This metabolic transformation exposes free sulfhydryl groups that become available for pharmacological activity, particularly for mucolytic action through disulfide bridge reduction and antioxidant effects through free radical scavenging [2].

The evolution of understanding regarding this compound's pharmacology has progressed significantly from its initial classification as a mere mucolytic agent. Current research reveals a multimodal pharmacological profile encompassing antioxidant, anti-inflammatory, antimicrobial, antiviral, and recently discovered analgesic properties [4] [3] [5]. This expanded understanding positions this compound as a therapeutic candidate for drug repurposing beyond its traditional applications in respiratory conditions characterized by excessive mucus production. Particularly noteworthy are recent findings demonstrating its interactions with key signaling pathways, including tropomyosin receptor kinase A (TrkA) and innate immune response pathways, which may underlie its potential utility in pain management and viral infections [4] [3].

Multimodal Pharmacological Mechanisms

Antioxidant and Anti-inflammatory Properties

This compound demonstrates potent antioxidant activity through both direct and indirect mechanisms. The active metabolite Met-1 serves as a source of reducing equivalents via its free sulfhydryl groups, enabling direct scavenging of reactive oxygen species (ROS) [4] [2]. Additionally, this compound contributes to the replenishment of intracellular glutathione (GSH), a critical endogenous antioxidant that is often depleted during oxidative stress conditions [4] [5]. Experimental models have demonstrated this compound's protective effects against various oxidative stress-inducing agents, including doxorubicin, cisplatin, vancomycin, and bleomycin, with documented reduction of lipid peroxidation markers and enhanced antioxidant enzyme activities [2].

The anti-inflammatory mechanisms of this compound involve modulation of key inflammatory signaling pathways. Research indicates that this compound can inhibit NF-κB activation, a master regulator of inflammation, resulting in reduced production of pro-inflammatory cytokines including IL-6, IL-1β, and TNF-α [4] [5]. This effect on cytokine production has implications for mitigating the cytokine storm phenomenon observed in severe viral infections, including COVID-19 [5]. Additionally, this compound has been shown to reduce neutrophil infiltration into inflammatory sites, further limiting tissue damage mediated by neutrophil-derived oxidants and proteases [2].

Table 1: Antioxidant and Anti-inflammatory Effects of this compound

Mechanism Experimental Evidence Observed Effects
Direct ROS Scavenging In vitro free radical assays Neutralization of hydroxyl radicals, superoxide anions
Glutathione Modulation Animal models of oxidative stress Increased intracellular GSH levels; enhanced antioxidant capacity
Lipid Peroxidation Inhibition Cisplatin-induced nephrotoxicity models Reduced malondialdehyde (MDA) levels in renal tissue
Cytokine Regulation Cell cultures exposed to inflammatory stimuli Downregulation of IL-6, IL-1β, TNF-α via NF-κB inhibition
Anti-inflammatory Activity Complete Freund's adjuvant-induced arthritis in rats Reduced neutrophil infiltration and inflammation markers
Mucolytic and Airway Protection Activities

The mucolytic activity of this compound represents its most well-established pharmacological effect. This action is primarily mediated through the cleavage of disulfide bridges in high-molecular-weight glycoproteins that comprise respiratory mucus [2]. By breaking these sulfide bonds, this compound reduces mucus viscosity and enhances tracheobronchial clearance, providing therapeutic benefit in conditions characterized by excessive or thickened respiratory secretions [2]. This mechanism differs from classic mucolytics like N-acetylcysteine, as this compound requires bioactivation to its metabolite Met-1 to express this activity [5].

Beyond its direct effects on mucus rheology, this compound provides comprehensive airway protection through multiple complementary mechanisms. The drug has demonstrated anti-biofilm activity against respiratory pathogens, potentially disrupting established bacterial communities that contribute to chronic infections [3]. Additionally, this compound exhibits modulatory effects on ciliary function, potentially enhancing mucociliary clearance independent of its effects on mucus viscosity [2]. The combination of these activities—mucolytic, antioxidant, anti-inflammatory, and antimicrobial—positions this compound as a multifunctional airway protective agent with potential applications in various respiratory disorders including chronic obstructive pulmonary disease (COPD), asthma, and bronchiectasis [5] [2].

Antiviral Mechanisms

Recent research has revealed significant antiviral properties of this compound against several respiratory viruses. In vitro studies using human lung epithelial cells (A549-hACE2) and colon carcinoma cells (Caco-2) demonstrated that this compound and its active metabolite Met-1 produce substantial reduction in viral replication for SARS-CoV-2, respiratory syncytial virus (RSV), and influenza A virus (H1N1) [3] [6]. These effects were observed at concentrations consistent with approved therapeutic human dosages, suggesting clinical relevance [3].

The antiviral mechanism of this compound appears to involve modulation of innate immune responses rather than direct virucidal effects. Transcriptome analysis of treated cells revealed that this compound stimulates type I interferon pathways and modulates inflammasome activation, enhancing antiviral defense mechanisms [3] [6]. Additionally, this compound's ability to modulate oxidative stress and glutathione pathways may contribute to its antiviral effects by maintaining cellular redox homeostasis, which is often disrupted during viral infections [3] [5]. This is particularly relevant given that respiratory viral infections trigger glutathione depletion, creating a permissive environment for viral replication [5].

Table 2: Antiviral Activity of this compound Against Respiratory Viruses

Virus Experimental Model Key Findings Proposed Mechanisms
SARS-CoV-2 A549-hACE2 human lung epithelial cells Significant reduction in viral replication at therapeutic concentrations Activation of type I interferon pathways; modulation of inflammasome; oxidative stress regulation
RSV A549-hACE2 human lung epithelial cells Inhibition of viral replication Stimulation of innate immune response genes; antioxidant effects
Influenza A (H1N1) Caco-2 human colon carcinoma cells Reduced viral load Interferon pathway activation; modulation of glutathione metabolism
Analgesic Mechanisms via TrkA Modulation

Groundbreaking research has uncovered a novel analgesic mechanism of this compound involving modulation of nerve growth factor (NGF) signaling through its receptor tropomyosin receptor kinase A (TrkA) [4] [7]. This discovery positions this compound as a potential non-opioid analgesic candidate with a unique mechanism of action. In silico studies demonstrate that both this compound and its metabolite Met-1 bind to the TrkA receptor pocket, engaging key residues including Glu331, Arg347, His298, and His297 [4]. Molecular docking simulations further reveal that Met-1 can reduce the disulfide bridge between Cys300 and Cys345 of TrkA, potentially altering receptor conformation [4].

Functional studies in SH-SY5Y human neuroblastoma cells confirm that these molecular interactions translate to inhibition of NGF-induced TrkA activation. This compound and Met-1 interfere with NGF-induced TrkA autophosphorylation, with maximal inhibition of approximately 40% achieved after 24 hours of exposure to 1 mM this compound [4] [7]. This effect demonstrates a concentration-dependent response and leads to a consequent loss of the molecular recognition and spatial reorganization necessary for the induction of the autophosphorylation process [4]. Given the established role of NGF/TrkA signaling in nociception and nociplastic pain, these findings suggest this compound may have therapeutic potential for various pain conditions, including osteoarthritis, low-back pain, and neuropathic pain [4].

Experimental Protocols and Methodologies

In Silico Molecular Docking Studies

The investigation of this compound's interaction with TrkA involved comprehensive computational approaches to characterize binding affinities and molecular interactions. Researchers employed molecular docking simulations to model the interaction of eight ligands with TrkA, including this compound, its metabolite Met-1, and reference compounds such as N-acetylcysteine (NAC) and various forms of dithiothreitol (DTT) [4]. The binding free energy (ΔGbinding) was calculated using the mm-GBSA method (molecular mechanics generalized Born surface area) to quantify interaction strengths [4].

The docking simulations specifically assessed the ability of these compounds to reduce the disulfide bridge between Cys300 and Cys345 of TrkA through covalent docking approaches [4]. Additionally, the ligands were evaluated in the region between TrkA and NGF to determine potential interference with NGF binding [4]. These computational studies revealed that while this compound itself cannot reduce the disulfide bridge due to its blocked thiol groups, its metabolite Met-1 possesses this capability, and both compounds demonstrate affinity for the TrkA binding pocket [4].

In Vitro Assessment of TrkA Phosphorylation

The functional impact of this compound on TrkA signaling was validated through cell-based assays measuring receptor autophosphorylation. Researchers utilized SH-SY5Y human neuroblastoma cells, which endogenously express TrkA receptors [4]. The experimental protocol involved pre-treating cells with this compound or Met-1 for varying durations (90 minutes or 24 hours) followed by stimulation with 100 ng/mL NGF for 10 minutes [4].

TrkA activation was quantified through phosphorylation measurements using specific antibodies against phosphorylated tyrosine residues [4]. Concentration-response relationships were established by treating cells with this compound concentrations ranging from 0.1 mM to 10 mM [4]. Parallel experiments assessed cell viability using mitochondrial activity assays (MTT) to ensure observed effects were not attributable to cytotoxicity [4]. This methodology confirmed that this compound inhibits NGF-induced TrkA autophosphorylation in a concentration- and time-dependent manner, with maximal inhibition achieved after 24 hours of exposure [4].

Antiviral Activity Assays

The assessment of this compound's antiviral properties employed rigorous virological methods across multiple respiratory viruses. Studies utilized A549-hACE2 human lung epithelial cells infected with SARS-CoV-2 or RSV, and Caco-2 human colon carcinoma cells infected with influenza A virus (H1N1) [3]. Cells were treated with different concentrations of this compound or Met-1 both before and after viral infection to evaluate prophylactic and therapeutic potential [3].

Viral replication was quantified using real-time quantitative PCR (RT-qPCR) and digital droplet PCR to measure viral load in cell culture supernatants [3]. Additionally, transcriptome analysis via reverse transcription PCR custom-array examined the gene expression of innate immune response signaling pathways and oxidative stress markers [3]. This comprehensive approach demonstrated that this compound activates innate immune responses by stimulating overexpression of type I interferon and inflammasome pathways while modulating oxidative stress through glutathione pathways [3].

The following diagram illustrates the experimental workflow for evaluating this compound's effects on NGF/TrkA signaling and antiviral activity:

G cluster_in_silico In Silico Studies cluster_trka TrkA Signaling Assays cluster_antiviral Antiviral Activity Assays A Molecular Docking Simulations B ΔGbinding Calculation (mm-GBSA) A->B C Covalent Docking for Disulfide Bridge Reduction B->C E This compound/Met-1 Pre-treatment D SH-SY5Y Neuroblastoma Cell Culture D->E F NGF Stimulation (100 ng/mL, 10 min) E->F G TrkA Autophosphorylation Measurement F->G I This compound Treatment Pre/Post Infection H Viral Infection Models (SARS-CoV-2, RSV, H1N1) H->I J Viral Load Quantification (RT-qPCR, ddPCR) I->J K Transcriptome Analysis (Immune Pathways) J->K

Experimental workflow for evaluating this compound's mechanisms of action

Clinical Evidence and Therapeutic Applications

Respiratory Conditions

Clinical studies support the therapeutic efficacy of this compound in various respiratory conditions. A recent double-blind, non-inferiority trial compared HL-301 (an herbal preparation) with this compound in patients with acute bronchitis not treated with antibiotics [8]. Patients received either HL-301 (300 mg twice daily) or this compound (300 mg three times daily) for seven days [8]. The results demonstrated that both treatments produced significant improvement in Bronchitis Severity Score (BSS), with mean reductions of -4.43 and -4.33 in the HL-301 and this compound groups, respectively [8]. The difference in mean BSS change between groups was 0.11, confirming the non-inferiority of HL-301 to this compound [8].

Additional clinical evidence comes from studies of this compound in COPD management, where its mucolytic and antioxidant properties provide complementary benefits to standard care [5] [2]. The drug's ability to reduce exacerbation frequency and severity in COPD patients may be attributable to its multifaceted effects on mucus clearance, oxidative stress reduction, and potential antiviral activity [5]. During the COVID-19 pandemic, this compound was investigated for potential utility in managing respiratory symptoms, with some reports suggesting improvement in quality of life and respiratory symptoms such as dyspnea in COVID-19 patients discharged to home care [3] [5].

Drug Repurposing Potential

The recent discovery of this compound's TrkA antagonistic activity has opened promising avenues for drug repurposing in pain management [4] [7]. The NGF/TrkA pathway represents a validated target for analgesic therapy, with monoclonal antibodies against NGF demonstrating efficacy in various pain conditions [4]. This compound's mechanism of TrkA inhibition differs from these approaches by targeting the receptor rather than the ligand, potentially offering a novel therapeutic option [4].

Preclinical evidence supports this compound's potential for neuropathic pain treatment. In a rabbit spinal cord injury model, this compound demonstrated neuroprotective effects by improving neurological outcomes, reducing neuronal damage, and decreasing oxidative stress [4] [2]. These findings, combined with its TrkA inhibitory activity, suggest this compound may be particularly relevant for pain conditions with a nociplastic component, such as chronic postoperative pain [4]. The table below summarizes the potential repurposing applications for this compound based on recent research findings:

Table 3: Drug Repurposing Potential of this compound

Potential Application Mechanistic Basis Supporting Evidence
Neuropathic Pain TrkA receptor antagonism; NGF signaling inhibition In silico and in vitro TrkA binding and activation studies; rabbit spinal cord injury model
Osteoarthritic Pain Modulation of NGF/TrkA pathway involved in joint nociception Analogous mechanism to NGF monoclonal antibodies in clinical development
Viral Respiratory Infections Innate immune activation; interferon pathway stimulation; oxidative stress modulation In vitro studies with SARS-CoV-2, RSV, and influenza A virus
Chronic Inflammatory Pain Combined antioxidant, anti-inflammatory, and TrkA inhibitory activities Synergistic multi-target mechanisms addressing peripheral and central sensitization

Safety and Toxicological Profile

This compound demonstrates a favorable safety profile based on clinical trial data and extensive clinical use. In comparative studies, the incidence of adverse events with this compound was generally similar to or lower than active comparators [8]. The most commonly reported adverse events include gastrointestinal disturbances, which are typically mild and self-limiting [8]. In vitro toxicity assessments in SH-SY5Y neuroblastoma cells indicate that this compound and Met-1 exhibit time-dependent and concentration-dependent effects on mitochondrial activity, with no significant toxicity observed at concentrations below 10 mM during 90-minute exposures [4].

The therapeutic index of this compound appears favorable, with effective concentrations for pharmacological activities generally below toxic thresholds [4] [3]. Importantly, antiviral and TrkA-modulating effects are observed at concentrations consistent with approved therapeutic human dosages [4] [3]. The established safety profile of this compound, combined with its novel mechanisms of action, supports its potential for drug repurposing applications, as the risk-benefit ratio is already well-characterized from decades of clinical use for respiratory conditions [8] [2].

Conclusion and Future Directions

This compound represents a multifunctional pharmaceutical agent with a mechanistic profile that extends far beyond its traditional classification as a mucolytic drug. Recent research has revealed novel activities including TrkA receptor modulation for potential analgesic applications and antiviral effects through innate immune pathway activation [4] [3]. These discoveries, combined with its established antioxidant and anti-inflammatory properties, position this compound as a promising candidate for therapeutic repurposing in conditions ranging from neuropathic pain to viral respiratory infections [4] [3] [7].

The molecular mechanisms underlying this compound's activities involve both direct interactions with specific targets (such as TrkA) and broader modulation of cellular signaling pathways (including NF-κB and interferon responses) [4] [3]. The requirement for metabolic activation to the Met-1 metabolite adds a layer of complexity to its pharmacology, as the relative contributions of parent compound and metabolite to its various effects continue to be elucidated [4] [2].

Future research directions should include well-designed clinical trials to validate the promising preclinical findings, particularly in the areas of pain management and antiviral therapy. Additionally, further mechanistic studies are needed to fully characterize this compound's molecular targets and potential interactions with other signaling pathways. The established safety profile of this compound may facilitate its repurposing for new therapeutic indications, potentially offering novel treatment options for conditions with significant unmet medical needs.

G A This compound Administration B Hepatic Metabolism to Met-1 A->B C Molecular Targets (TrkA Receptor, Signaling Pathways) B->C F Direct Target Effects • TrkA Binding & Inhibition • Disulfide Bridge Reduction • Receptor Conformation Change C->F G Signaling Pathway Modulation • NGF/TrkA Autophosphorylation ↓ • NF-κB Activation ↓ • Interferon Pathway Activation ↑ • Inflammasome Modulation C->G D Cellular Effects H Cellular Responses • Oxidative Stress ↓ • Glutathione Homeostasis ↑ • Pro-inflammatory Cytokines ↓ • Viral Replication ↓ D->H E Therapeutic Outcomes F->D G->D H->E I Physiological Effects • Mucolytic Action • Anti-inflammatory Effects • Analgesic Potential • Antiviral Activity • Neuroprotection I->E

References

Chemical Profile and Stability of Erdosteine

Author: Smolecule Technical Support Team. Date: February 2026

Erdosteine is a thiol-based compound classified as a mucolytic agent. Its chemical stability and activation mechanism are central to its function [1] [2].

Property Description
Chemical Name 2-[2-oxo-2-[(2-oxothiolan-3-yl)amino]ethyl]sulfanyl acetic acid (IUPAC); N-(carboxymethylthioacetyl)-homocysteine thiolactone [3] [4] [2].
Prodrug Nature Contains two blocked sulphydryl (-SH) groups: one in an aliphatic side chain (thioether) and another enclosed in a heterocyclic ring (thiolactone) [1] [2].
Activation & Stability Stable in acidic or dry states. In vivo, in more alkaline environments (e.g., via first-pass liver metabolism), the thiolactone ring opens to form the active metabolite Met-1, exposing a free, pharmacologically active thiol group [1] [2].

The diagram below illustrates the activation pathway of this compound and its consequent pharmacological effects.

G cluster_effects Pharmacological Effects This compound This compound AlkalineEnv Alkaline Environment (in vivo/metabolism) This compound->AlkalineEnv Ring Opening Met1 Active Metabolite (Met-1) AlkalineEnv->Met1 Exposes Free Thiol Effects Effects Met1->Effects Enables A1 Mucolytic Activity Effects->A1 A2 Antioxidant Effects Effects->A2 A3 Anti-inflammatory Effects Effects->A3 A4 Disulfide Bridge Reduction (e.g., on TrkA Receptor) Effects->A4

Analytical Methods for Assay and Stability Testing

Researchers have developed several green spectrophotometric and spectrofluorimetric methods to determine this compound stability and concentration in bulk and pharmaceutical forms. The table below summarizes key parameters of these methods [3].

Method Principle Linear Range (μg/mL) Key Reaction Conditions
Method I (Spectrophotometric) Oxidation by KMnO₄, measures green manganate product 1–6 Strong alkaline (NaOH); room temp for 40 min; measure at 600 nm [3].
Method II (Spectrophotometric) Oxidation by Ceric Ammonium Sulfate, measures decrease in Ce(IV) absorbance 0.1–1.0 Strong acidic (H₂SO₄); 60°C water bath for 40 min; measure at 320 nm [3].
Method III (Spectrofluorimetric) Oxidation by Ceric Ammonium Sulfate, measures fluorescence of resulting Ce(III) ions 0.01–0.1 Strong acidic (H₂SO₄); 60°C water bath for 40 min; measure at λex/λem 255/355 nm [3].
Method IV (Spectrofluorimetric) Fluorescence quenching of Acriflavine by ERD 10–100 Britton-Robinson buffer (pH ~7.0); room temp; measure decrease in Acriflavine fluorescence [3].
Detailed Experimental Protocol Example

For clarity, here is a detailed workflow for Method II (Spectrophotometric determination by reaction with ceric ammonium sulfate) [3]:

  • Reagent Preparation: Prepare a 2.3 × 10⁻³ M ceric ammonium sulfate solution in 10% H₂SO₄. Prepare a 2 M H₂SO₄ solution.
  • Standard Preparation: Piper appropriate aliquots of an this compound stock solution (100 μg/mL) into a set of 10 mL volumetric flasks to create the calibration curve (0.1–1.0 μg/mL).
  • Reaction:
    • Add 1.6 mL of ceric ammonium sulfate solution to each flask.
    • Add 0.5 mL of 2 M H₂SO₄ solution.
    • Mix the reaction mixture and place it in a water bath at 60°C for 40 minutes with the flasks closed.
  • Dilution and Measurement: After heating, cool and dilute to the mark with deionized water. Measure the absorbance at 320 nm against a reagent blank.

This method quantifies this compound based on the decline in absorbance intensity of yellow Ce(IV) ions as they are reduced by the compound [3].

Key Stability Considerations for Researchers

  • pH-Dependent Stability: this compound's stability is highly pH-dependent. It remains stable in acidic media but undergoes transformation in alkaline conditions, which is crucial for its activation in the body [1]. This property must be considered during formulation development and storage.
  • Metabolite Activity: The active metabolite, Met-1, is responsible for most pharmacological actions, including mucolytic, antioxidant, and anti-inflammatory effects. Its ability to reduce disulfide bridges also underlies its newly discovered potential to inhibit NGF/TrkA signaling for pain relief [1] [2].

References

Erdosteine First-Pass Metabolism and Metabolites

Author: Smolecule Technical Support Team. Date: February 2026

Erdosteine is a prodrug containing two blocked sulfhydryl groups [1] [2] [3]. Its designed activation occurs via first-pass metabolism in the liver, where the sulfur-containing rings are cleaved to produce its active, free sulfhydryl-containing metabolites [1] [4] [2]. The primary active metabolite is known as Met-I (N-thiodiglycolyl-homocysteine) [1] [5].

The following diagram illustrates the metabolic pathway and the primary sites of action of the active metabolites.

G compound This compound (Prodrug) first_pass First-Pass Hepatic Metabolism compound->first_pass met1 Met-I (N-thiodiglycolyl-homocysteine) first_pass->met1 Primary Pathway met2 Other Active Metabolites first_pass->met2 Secondary Pathways systemic Systemic Circulation met1->systemic Distributed to Tissues absorption Oral Administration absorption->compound Gastrointestinal Absorption liver Liver liver->first_pass Metabolic Site

Diagram 1: this compound metabolic activation pathway.

Quantitative Pharmacokinetic Profile

The table below summarizes key pharmacokinetic parameters for this compound and its primary active metabolite, Met-I, after a single 300 mg oral dose in adult volunteers [1] [6].

Parameter This compound Metabolite Met-I
Time to Peak (T~max~) 1.18 ± 0.26 hours 1.48 hours
Peak Concentration (C~max~) 1.26 ± 0.23 µg/mL 3.46 µg/mL
Elimination Half-Life (T~½~) 1.46 ± 0.60 hours 1.62 ± 0.59 hours
Protein Binding 64.5% (Range: 50-86%) Information not specified in sources
Key Notes Rapidly absorbed; concentrations increase dose-dependently. C~max~ is approximately 4-fold higher than the prodrug; concentrations increase with dose but not proportionally [1].

Experimental Models for Metabolism and Activity Studies

The methodologies from key studies investigating this compound's metabolism and activity are detailed below. These protocols are essential for researchers aiming to replicate or build upon existing findings.

In Vitro Cell Culture and Treatment
  • Cell Lines: Common models include:
    • Caco-2 cells: Human colon carcinoma cells that express cytochrome P450 enzymes and are thus suitable for incubations with the prodrug This compound itself [5].
    • A549-hACE2 cells: Genetically modified human lung epithelial cells used for viral infection models (e.g., SARS-CoV-2, RSV). As they have low cytochrome P450 expression, they are typically treated directly with the pre-formed active metabolite Met-I [5].
  • Treatment Protocol: Cells are treated with varying concentrations of this compound or Met-I (e.g., from 100 to 2000 µg/mL) both before and after viral infection or other challenges. The solutions are prepared fresh before each experiment, for example, by suspending the powder in DMSO or culture medium [5] [3].
Metabolite and Bioactivity Analysis
  • Viability Assay: Cell viability is assessed using the MTT assay after 72 hours of exposure to the compounds to rule out cytotoxic effects [5].
  • Gene Expression Analysis: Post-treatment, RNA is extracted. The gene expression of pathways related to innate immune response (e.g., type I interferon, inflammasomes) and oxidative stress (e.g., glutathione pathways) is analyzed via reverse transcription PCR custom-array [5].
  • Antibiofilm Synergy Studies:
    • Biofilm Culture: Biofilms of bacteria like Staphylococcus aureus are grown in 96-well plates for 6 hours (young biofilm) or 24 hours (mature biofilm) [7].
    • Evaluation: The impact of this compound (Met-I) combined with antibiotics on biofilm mass is quantified using crystal violet (CV) absorbance, and bacterial viability within the biofilm is measured via resorufin fluorescence [7].

The experimental workflow for these in vitro studies is summarized in the following diagram.

G start Select Cell Line a A549-hACE2 (Low CYP450) start->a b Caco-2 (Expresses CYP450) start->b c Treat with Met-I a->c d Treat with this compound b->d e Conduct Assays: • MTT (Viability) • RT-qPCR (Gene Expression) • Biofilm Analysis c->e d->e

Diagram 2: In vitro experimental workflow for this compound.

Key Implications for Research and Development

  • Prodrug Design: The first-pass metabolism is a deliberate design feature that protects the active thiol groups from degradation in the GI tract, ensuring they are liberated and become active systemically [1] [2].
  • Synergistic Effects: The active metabolites are responsible for this compound's ability to potentiate antibiotics, likely by disrupting bacterial biofilm integrity and enhancing antibiotic penetration [7]. This is a critical area for further investigation, especially for resistant infections.
  • Beyond Mucus: Research indicates the metabolites' antioxidant and anti-inflammatory activities may have therapeutic benefits in conditions like nociplastic pain through inhibition of the NGF/TrkA pathway [8] and in viral infections by modulating oxidative stress and immune response [5].

References

Comprehensive Analytical Methods for Erdosteine Determination: HPLC Analysis in Plasma and Alternative Techniques

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Erdosteine Analysis

This compound is a mucolytic agent with additional antioxidant, anti-inflammatory, and potentially analgesic properties, used in the treatment of various respiratory conditions. Chemically known as 2-[2-oxo-2-[(2-oxothiolan-3-yl)amino]ethyl]sulfanyl acetic acid, this compound contains sulfhydryl groups in its molecular structure that contribute to its pharmacological activity. The drug is rapidly metabolized to its active form, making accurate quantification in biological matrices particularly important for pharmacokinetic studies. Analysis of this compound presents several challenges due to its metabolic transformation, the need for sensitivity to detect low plasma concentrations, and requirement for selectivity to distinguish the parent drug from metabolites and endogenous plasma components.

High-performance liquid chromatography (HPLC) coupled with various detection systems has emerged as the primary analytical approach for this compound quantification in biological samples. This application note comprehensively details validated HPLC methods for this compound determination in human plasma, along with supplementary spectroscopic techniques for pharmaceutical dosage forms. The protocols described herein are suitable for application in clinical pharmacology, bioavailability studies, and therapeutic drug monitoring, providing researchers with robust analytical procedures that comply with current regulatory standards for bioanalytical method validation.

HPLC Analysis of this compound in Human Plasma

Chromatographic Conditions and Parameters

The optimal chromatographic separation of this compound from plasma components and internal standard utilizes a reversed-phase C18 column (150 × 4.6 mm, 5 μm) maintained at ambient temperature. The mobile phase consists of 1 mM ammonium acetate-acetonitrile (80:20, v/v) adjusted to pH 3.2 with formic acid, delivered at a flow rate of 0.3 mL/min. Under these conditions, this compound elutes at approximately 4.2 minutes with excellent peak symmetry and complete resolution from the internal standard (letosteine, retention time ≈ 5.8 minutes). Detection is performed using electrospray ionization tandem mass spectrometry (ESI-MS/MS) in positive ion mode with multiple reaction monitoring (MRM) of the transition m/z 250 → 204 for this compound and m/z 280 → 160 for the internal standard [1].

Table 1: Chromatographic Conditions for HPLC Analysis of this compound in Plasma

Parameter Specification
Column C18 (150 × 4.6 mm, 5 μm)
Mobile Phase 1 mM ammonium acetate:acetonitrile (80:20, v/v)
pH 3.2 (adjusted with formic acid)
Flow Rate 0.3 mL/min
Detection ESI-MS/MS (positive ion mode)
MRM Transition 250 → 204
Retention Time 4.2 minutes
Internal Standard Letosteine
IS MRM Transition 280 → 160
IS Retention Time 5.8 minutes
Injection Volume 10 μL
Sample Preparation Protocol

The sample preparation employs an automated 96-well solid-phase extraction (SPE) system, which enhances reproducibility and throughput while minimizing manual handling errors. The procedure utilizes OASIS HLB extraction cartridges (30 mg sorbent per well) and is automated using either Perkin-Elmer MultiPROBE II HT or TOMTEC Quadra 96 workstations. The specific protocol consists of the following steps:

  • Aliquot 200 μL of plasma sample (calibrators, quality controls, or study samples) into designated wells of a 96-well plate.
  • Add 25 μL of internal standard working solution (letosteine, 1 μg/mL in methanol) to each sample.
  • Vortex mix for 30 seconds to ensure complete protein precipitation and drug liberation.
  • Load samples onto the SPE extraction plate previously conditioned with 1 mL methanol followed by 1 mL deionized water.
  • Wash cartridges with 1 mL of 5% methanol in water to remove interfering polar components.
  • Elute analytes with 0.5 mL methanol into a clean collection plate.
  • Evaporate eluents to dryness under a gentle nitrogen stream at 40°C.
  • Reconstitute residues with 100 μL of mobile phase and vortex for 30 seconds before transfer to autosampler vials [1].
Method Validation Results

The HPLC-MS/MS method has been comprehensively validated according to current bioanalytical method validation guidelines. The method demonstrates exceptional sensitivity with a lower limit of quantification (LLOQ) of 0.2 ng/mL, which is sufficient for monitoring this compound concentrations in pharmacokinetic studies. The validation data confirm excellent linearity over the concentration range of 0.2-5000 ng/mL with correlation coefficients (r²) exceeding 0.999. Both intra-day and inter-day accuracy and precision fall within acceptable limits, with relative standard deviation (% RSD) values below 5.26% across all quality control levels [1].

Table 2: Validation Parameters for this compound HPLC-MS/MS Assay

Validation Parameter Result
Linear Range 0.2-5000 ng/mL
Correlation Coefficient (r²) >0.999
LLOQ 0.2 ng/mL
Intra-day Accuracy 99.6-105.0%
Intra-day Precision (% RSD) <4.76%
Inter-day Accuracy 95.0-100.5%
Inter-day Precision (% RSD) <5.26%
Extraction Recovery >85%
Carry-over <20% of LLOQ

The following workflow illustrates the complete analytical procedure for this compound determination in plasma samples:

G PlasmaSample Plasma Sample (200 µL) ISAddition Internal Standard Addition PlasmaSample->ISAddition SPE Solid-Phase Extraction (OASIS HLB 96-well plate) ISAddition->SPE Elution Methanol Elution SPE->Elution Evaporation Solvent Evaporation (N₂, 40°C) Elution->Evaporation Reconstitution Reconstitution with Mobile Phase Evaporation->Reconstitution HPLCMS HPLC-MS/MS Analysis Reconstitution->HPLCMS DataAnalysis Data Analysis HPLCMS->DataAnalysis

Alternative Analytical Techniques

Spectrophotometric Methods

Several spectrophotometric methods have been developed for the determination of this compound in pharmaceutical dosage forms, offering simplified instrumentation requirements while maintaining adequate accuracy and precision. These methods typically exploit this compound's chemical reactivity through charge-transfer complex formation or oxidation-reduction reactions. Two particularly robust methods utilizing chloranil (CA) and 7,7,8,8-tetracyanoquinodimethane (TCNQ) as complexing agents demonstrate excellent performance characteristics for quality control applications [2].

The TCNQ method involves reacting this compound with TCNQ reagent in acetonitrile, followed by heating at 80°C for 5 minutes. The resulting charge-transfer complex exhibits maximum absorption at 843 nm, with Beer's law obedience in the concentration range of 20-600 μg/mL. The CA method forms a colored complex measurable at 454 nm without heating requirements, showing linearity between 10-500 μg/mL. Both methods have been successfully validated according to ICH guidelines and applied to commercial capsule formulations with recovery rates exceeding 99% [2].

Spectrofluorimetric Methods

For enhanced sensitivity in this compound determination, spectrofluorimetric methods provide superior detection limits compared to spectrophotometric approaches. One recently developed method exploits the reaction between this compound and ceric ammonium sulfate in acidic medium, resulting in the reduction of Ce⁴⁺ to fluorescent Ce³⁺ ions. The fluorescence intensity is measured at excitation and emission wavelengths of 255 nm and 355 nm, respectively, achieving a remarkably low detection limit of 0.0027 μg/mL [3].

Another innovative fluorimetric approach utilizes the fluorescence quenching of acriflavine by this compound. The method involves mixing this compound with acriflavine solution in Britton-Robinson buffer (pH 7.0), resulting in a proportional decrease in acriflavine's native fluorescence (λex/λem = 260/500 nm). This approach demonstrates linearity over the concentration range of 10-100 μg/mL with a detection limit of 3.2 μg/mL. A significant advantage of this method is its execution in aqueous media, eliminating the need for organic solvents and aligning with green analytical chemistry principles [3].

Table 3: Alternative Analytical Methods for this compound Determination

Method Principle Linear Range LOD Application
TCNQ Spectrophotometric Charge-transfer complex 20-600 μg/mL - Pharmaceutical formulations
CA Spectrophotometric Charge-transfer complex 10-500 μg/mL - Pharmaceutical formulations
Cerium Spectrofluorimetric Oxidation-reduction 0.01-0.1 μg/mL 0.0027 μg/mL Bulk drug, formulations
Acriflavine Spectrofluorimetric Fluorescence quenching 10-100 μg/mL 3.2 μg/mL Bulk drug, formulations
KMnO4 Spectrophotometric Oxidation-reduction 1-6 μg/mL 0.179 μg/mL Bulk drug, formulations

Clinical Applications and Conclusion

Pharmacokinetic Study Applications

The validated HPLC-MS/MS method for this compound determination in plasma has been successfully applied to clinical pharmacokinetic studies, enabling the characterization of absorption, distribution, metabolism, and excretion profiles in human subjects. The high sensitivity of the method (LLOQ = 0.2 ng/mL) permits accurate quantification of this compound even at low terminal elimination phase concentrations, essential for reliable calculation of pharmacokinetic parameters such as half-life, clearance, and volume of distribution [1].

The automated 96-well SPE format significantly enhances sample processing efficiency, enabling the analysis of over 200 samples per day. This high throughput capacity is particularly advantageous for clinical studies with dense sampling schedules or large subject cohorts. The method's robustness has been demonstrated through successful application in complete pharmacokinetic studies, where it maintained consistent performance throughout extended analytical runs [1].

Conclusion

The analytical methods detailed in this application note provide comprehensive solutions for this compound quantification across various matrices and applications. The HPLC-MS/MS method with automated 96-well SPE represents a state-of-the-art approach for sensitive and selective determination of this compound in human plasma, ideally suited for pharmacokinetic studies and therapeutic drug monitoring. For pharmaceutical quality control applications, the described spectrophotometric and spectrofluorimetric methods offer practical alternatives with simpler instrumentation requirements while maintaining adequate accuracy and precision.

The following diagram illustrates the relationship between different analytical techniques and their appropriate applications in this compound analysis:

G AnalyticalTechniques This compound Analytical Techniques HPLC HPLC-MS/MS AnalyticalTechniques->HPLC Spectrofluorimetric Spectrofluorimetric Methods AnalyticalTechniques->Spectrofluorimetric Spectrophotometric Spectrophotometric Methods AnalyticalTechniques->Spectrophotometric Plasma Plasma Analysis (PK Studies) HPLC->Plasma High Sensitivity Research Research Applications HPLC->Research Reference Method Formulations Formulation Analysis (Quality Control) Spectrofluorimetric->Formulations Medium Sensitivity Spectrophotometric->Formulations Routine Analysis

References

Application Notes: Green Fluorimetric Methods for Erdosteine Analysis

Author: Smolecule Technical Support Team. Date: February 2026

Introduction Erdosteine (ERD) is a mucolytic and antioxidant drug used in the treatment of bronchitis. The development of green analytical methods for its quantification is a priority to reduce environmental impact. These notes detail two novel, sensitive, and eco-friendly spectrofluorimetric methods for the determination of ERD in bulk and pharmaceutical dosage forms, developed and validated as per ICH guidelines [1].

Summary of Analytical Methods The following table summarizes the key characteristics of the two fluorimetric methods, which are superior to a previously reported HPLC approach in terms of simplicity and greenness [1] [2].

Method Parameter Method III: Oxidation with Ceric Ammonium Sulfate Method IV: Fluorescence Quenching with Acriflavine Historical HPLC Method [2]
Principle Oxidation & Reduction Fluorescence Quenching Chiral Derivatization & HPLC
Analyte Measured Fluorescence of Cerium (III) ions Decrease in Acriflavine fluorescence Fluorescence of Diastereomeric Derivatives
λex/λem (nm) 255 / 355 Not Specified Not Fully Specified
Linear Range (μg/mL) 0.01 – 0.1 10 – 100 For Metabolite M1 Enantiomers
LOD (μg/mL) 0.0027 3.2 Higher (Requires complex sample prep)
Key Advantage High Sensitivity Wider Linear Range Chiral Resolution

Experimental Protocols

Method III: Fluorimetric Determination via Oxidation with Ceric Ammonium Sulfate This method is based on the oxidation of ERD by ceric ammonium sulfate in an acidic medium, leading to the formation of fluorescent cerous (Ce(III)) ions [1].

  • Reagents: Ceric ammonium sulfate solution (2.3 × 10⁻³ M in 10% H₂SO₄), Sulfuric acid solution (2 M), Deionized water.

  • Instrumentation: Fluorescence spectrophotometer equipped with a 150-W xenon lamp and 1-cm quartz cells.

  • Procedure:

    • Pipette 1.6 mL of ceric ammonium sulfate solution into a 10-mL volumetric flask.
    • Add 0.5 mL of 2 M H₂SO₄ solution.
    • Add an appropriate aliquot of ERD standard solution (10 μg/mL stock) to achieve a final concentration within the range of 0.01–0.1 μg/mL.
    • Mix the reaction mixture and place it in a water bath at 60 °C for 40 minutes. Ensure the flasks are closed during heating.
    • Cool, then dilute to volume with deionized water.
    • Measure the fluorescence intensity at λex/λem = 255/355 nm against a reagent blank.
  • Sample Preparation: For pharmaceutical capsules (e.g., Erdolytic 300 mg), an accurately weighed powder equivalent to 25 mg of ERD is dissolved in deionized water, sonicated for 15 minutes, and diluted to 25 mL to create a 1000 μg/mL stock solution. This is then serially diluted with deionized water to obtain a 10 μg/mL working standard solution [1].

Method IV: Fluorimetric Determination via Quenching of Acriflavine This method leverages the ability of ERD to quantitatively quench the native fluorescence of acriflavine at a suitable pH [1].

  • Reagents: Acriflavine aqueous solution (2 × 10⁻⁵ mol/L), Britton–Robinson buffer (0.04 M, pH 7.0), Deionized water.

  • Instrumentation: Fluorescence spectrophotometer.

  • Procedure:

    • Transfer known aliquots of ERD standard solution (1000 μg/mL stock) into a series of 10-mL volumetric flasks to cover the concentration range of 10–100 μg/mL.
    • Add 1.0 mL of Britton–Robinson buffer (pH 7.0).
    • Add 1.0 mL of acriflavine solution.
    • Dilute to the mark with deionized water and mix well.
    • Allow the reaction to proceed at room temperature.
    • Measure the decrease in fluorescence intensity of acriflavine at its specific excitation and emission wavelengths against a blank.
  • Sample Preparation: The 1000 μg/mL stock solution from the capsule extract is used directly, with aliquots taken for the quenching assay [1].

Workflow and Chemical Reaction Diagrams

The diagrams below, generated using Graphviz DOT language, illustrate the logical workflow and chemical principles of the described methods.

Diagram 1: Experimental Workflow for this compound Fluorimetric Analysis

G Start Start Analysis Method3 Method III Selection: Oxidation with Ceric Salt Start->Method3 Method4 Method IV Selection: Quenching with Acriflavine Start->Method4 Prep3 Add Ceric Salt & Acid Heat at 60°C for 40 min Method3->Prep3 Prep4 Mix with Buffer & Acriflavine Stand at Room Temperature Method4->Prep4 Measure Measure Fluorescence Prep3->Measure Prep4->Measure Result3 Record FI at λex/λem 255/355 nm Measure->Result3 Result4 Record Decrease in Acriflavine FI Measure->Result4 End End Result3->End Result4->End

This flowchart outlines the procedural steps for both fluorimetric methods.

Diagram 2: Conceptual Basis of Fluorimetric Methods

This diagram conceptualizes the underlying chemical principles for each detection method.

Conclusion

The presented fluorimetric methods provide viable alternatives for ERD quantification. Method III is notable for its exceptional sensitivity, while Method IV offers a broader linear range suitable for higher concentrations. Both methods eliminate the need for tedious extraction or harmful organic solvents, aligning with the principles of green analytical chemistry. Their successful application in commercial capsule analysis confirms their practicality for routine use in quality control laboratories [1].

References

Application Note: Precolumn Derivatization of Erdosteine for HPLC Analysis

Author: Smolecule Technical Support Team. Date: February 2026

1. Introduction Erdosteine (ERD) is a mucolytic and antioxidant drug used for treating respiratory diseases. Its chemical structure lacks a strong chromophore or fluorophore, making direct UV or fluorescence detection in biological matrices challenging due to low sensitivity and potential interference. Precolumn derivatization is a powerful technique to overcome this by attaching a fluorescent tag to the molecule, enabling its sensitive and selective quantification in complex samples like human plasma. This note details two established precolumn derivatization protocols for ERD.

2. Summary of Derivatization Methods The table below summarizes two key derivatization methods developed for this compound.

Method Attribute Method 1: UFLC with BrMmC [1] Method 2: HPLC with DBD-APy [2]
Derivatization Reagent 4-Bromomethyl-7-methoxycoumarin (BrMmC) R-(−)-DBD-APy (Chiral reagent)
Catalyst Dibenzo-18-crown-6-ether Not specified
Detection Fluorimetric (λex 325 nm, λem 390 nm) Fluorescence
Primary Application Pharmacokinetic studies in human plasma Chiral separation of ERD & its metabolite M1 in rat plasma
Key Advantage Ultrafast, sensitive, validated for bioavailability Enables enantiomeric resolution of active metabolites

3. Detailed Experimental Protocols

3.1. Protocol 1: UFLC with Fluorimetric Detection using BrMmC [1]

This method involves derivatizing ERD with BrMmC to form a highly fluorescent compound, suitable for monitoring drug levels in plasma.

  • 3.1.1. Derivatization Procedure:

    • Reaction: Perform precolumn derivatization of ERD with 4-bromomethyl-7-methoxycoumarin (BrMmC).
    • Catalysis: Use dibenzo-18-crown-6-ether as a catalyst for the reaction.
    • Detection: Monitor the derivatized ERD using a fluorescence detector with an excitation wavelength (λext.) of 325 nm and an emission wavelength (λem.) of 390 nm [1].
  • 3.1.2. Chromatographic Conditions:

    • Column: C18 column (150 mm × 4.6 mm, 3 μm particle size).
    • Mobile Phase: Methanol:acetonitrile:water in a ratio of 30:30:40 (v/v/v).
    • Flow Rate: 0.5 ml min⁻¹.
    • Calibration Range: 0.2-3.0 μg ml⁻¹.
    • Sensitivity: Limit of detection (LOD) is 0.015 μg ml⁻¹ and limit of quantification (LOQ) is 0.05 μg ml⁻¹.
    • Performance: Mean recovery was 87.33% with a relative standard deviation (RSD) of less than 4.4% [1].

3.2. Protocol 2: HPLC for Chiral Metabolite using DBD-APy [2]

This method uses a chiral derivatizing reagent to resolve and quantify the enantiomers of ERD's active metabolite (M1), which is crucial as the S-(−) enantiomer is more therapeutically active.

  • Objective: To achieve chiral separation of the active metabolite M1, as its S-(−) enantiomer possesses greater efficacy in protecting against lung damage [2].
  • Strategy: A double-labelling approach is employed targeting the carboxyl (–COOH) and thiol (–SH) groups of the metabolite M1.
  • Reagents:
    • DBD-F is first used to label the thiol group.
    • R-(−)-DBD-APy is subsequently used to label a carboxyl group, creating diastereomers that can be separated on a conventional reverse-phase HPLC column [2].
  • Note: Initial attempts to label only the thiol group with R-(−)-DBD-PyNCS were unsuccessful for separation [2].

The following diagram illustrates the logical decision-making process described in the protocol for the chiral separation of metabolite M1 [2].

G Start Start: Need to resolve M1 enantiomers Step1 Attempt: Label thiol group with R-(−)-DBD-PyNCS Start->Step1 Step2 Outcome: Chiral separation unsuccessful Step1->Step2 Step3 New Strategy: Double-labelling 1. Label thiol with DBD-F 2. Label carboxyl with R-(−)-DBD-APy Step2->Step3 Success Outcome: Successful chiral separation achieved Step3->Success

4. Method Comparison and Selection Guide

The table below provides a quantitative comparison of the two methods based on the retrieved literature to help you select the most appropriate one.

Parameter Method 1: BrMmC Derivatization [1] Method 2: DBD-APy Derivatization [2]
Analysis Target This compound (parent drug) Metabolite M1 enantiomers
Linearity Range 0.2 - 3.0 μg/mL Information not specified in search results
LOD / LOQ 0.015 μg/mL / 0.05 μg/mL Information not specified in search results
Accuracy (Recovery) 87.33% Information not specified in search results
Precision (RSD) < 4.4% Information not specified in search results
Mobile Phase Methanol:acetonitrile:water (30:30:40, v/v/v) Information not specified in search results
Flow Rate 0.5 mL/min Information not specified in search results
Key Application Pharmacokinetics of ERD in human plasma Chiral determination of M1 in rat plasma

Experimental Workflow Visualization

The following diagram outlines the general workflow for the precolumn derivatization and analysis of this compound, integrating steps from the described protocols [1] [2].

G SamplePrep Sample Preparation (Plasma) Derivatization Derivatization SamplePrep->Derivatization Method1 With BrMmC & Crown Ether Derivatization->Method1 Method2 With DBD-F & R-(−)-DBD-APy Derivatization->Method2 Chromatography Chromatographic Separation Reverse-Phase HPLC/UFLC Method1->Chromatography Method2->Chromatography Detection1 Fluorescence Detection λex/λem = 325/390 nm Chromatography->Detection1 Detection2 Fluorescence Detection Chromatography->Detection2 DataAnalysis Data Analysis & Quantification Detection1->DataAnalysis Detection2->DataAnalysis

5. Conclusion Precolumn derivatization is essential for the sensitive and selective analysis of this compound and its metabolites in biological fluids. The choice of method depends on the research objective:

  • For high-sensitivity pharmacokinetic studies of the parent drug, the BrMmC method is well-validated and effective [1].
  • For chiral metabolism studies where understanding the profile of the active S-(−-M1 enantiomer is critical, the double-derivatization approach with DBD-F and R-(−)-DBD-APy is required [2].

References

Comprehensive Application Notes and Protocols: Erdosteine-Mediated Biofilm Disruption

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Erdosteine and Biofilm Therapeutic Challenges

Bacterial biofilms represent a significant clinical challenge in therapeutic interventions, exhibiting 10-1000 times greater resistance to conventional antibiotics compared to their planktonic counterparts. These structured microbial communities embed themselves within a protective extracellular polymeric substance (EPS) matrix, forming physical barriers that impede antibiotic penetration and promote persistent infections. Approximately 80% of human microbial infections are biofilm-related, encompassing conditions from chronic airway diseases in COPD patients to medical device-associated infections. This compound, a mucoactive agent with multiple pharmacodynamic properties, has emerged as a promising adjunctive therapy for biofilm disruption through its unique dual thiol-group chemical structure that becomes pharmacologically active after metabolic transformation [1] [2].

The therapeutic challenge of biofilms extends beyond mere physical protection, involving complex physiological adaptations in biofilm-resident bacteria including altered metabolism, heterogeneous subpopulations, and induction of stress response pathways. Conventional antibiotics typically require concentrations 100-1000 times higher than their minimum inhibitory concentration (MIC) to eradicate biofilm-embedded bacteria, often reaching levels that pose significant toxicity concerns in clinical settings. This compound's metabolite, Met I (±)-N-(2-carboxymethylthioacetyl)homocysteine, addresses this challenge through multiple mechanisms: disruption of the EPS matrix via mucolytic activity, potential interference with bacterial adhesion through stereochemical conformational changes in pilin molecules, and enhancement of antibiotic penetration into the biofilm architecture [3] [4] [1].

Quantitative Experimental Data on this compound Efficacy

The antibiofilm efficacy of this compound has been quantitatively demonstrated across multiple experimental models, with particular emphasis on its concentration-dependent enhancement of conventional antibiotics. Research indicates that this compound alone does not significantly reduce bacterial viability within biofilms but substantially potentiates antibiotic activity when used in combination. The following tables summarize key experimental findings from recent investigations.

Table 1. This compound Enhancement of Antibiotic Efficacy Against MRSA Biofilms

Biofilm Age Antibiotic This compound Concentration Reduction in Biofilm Mass Reduction in Bacterial Viability
6-hour (young) Vancomycin 2 mg/L 25% 30%
6-hour (young) Vancomycin 5 mg/L 45% 55%
6-hour (young) Vancomycin 10 mg/L 70% 75%
6-hour (young) Linezolid 2 mg/L 20% 25%
6-hour (young) Linezolid 5 mg/L 40% 50%
6-hour (young) Linezolid 10 mg/L 65% 70%
24-hour (mature) Vancomycin 2 mg/L 15% 20%
24-hour (mature) Vancomycin 5 mg/L 35% 45%
24-hour (mature) Vancomycin 10 mg/L 60% 65%
24-hour (mature) Linezolid 10 mg/L 55% 60%

Table 2. This compound Enhancement of Antibiotic Efficacy Against MSSA Biofilms

Biofilm Age Antibiotic This compound Concentration Reduction in Biofilm Mass Reduction in Bacterial Viability
6-hour (young) Amoxicillin/Clavulanate 2 mg/L 30% 35%
6-hour (young) Amoxicillin/Clavulanate 5 mg/L 50% 60%
6-hour (young) Amoxicillin/Clavulanate 10 mg/L 75% 80%
6-hour (young) Levofloxacin 10 mg/L 70% 75%
24-hour (mature) Amoxicillin/Clavulanate 10 mg/L 65% 70%
24-hour (mature) Levofloxacin 10 mg/L 60% 65%

Table 3. Effects of this compound Metabolite (Met I) on MRSA Biofilm Physiology

Met I Concentration Increase in Biofilm-Dwelling Cells Reduction in ROS Content Proteomic Alterations Virulence Protein Expression
2 mg/L 2-3 orders of magnitude 87% 30% of total proteins Downregulated
5 mg/L 2-3 orders of magnitude >87% 65% of total proteins Downregulated

The data demonstrate several key trends: this compound produces concentration-dependent enhancement of antibiotic efficacy against both young and mature biofilms, with more pronounced effects observed in younger (6-hour) biofilms compared to mature (24-hour) communities. Notably, the combination therapy results in significantly greater reduction in both biofilm mass and bacterial viability compared to antibiotic monotherapy. Interestingly, while Met I treatment increased biofilm-dwelling cell numbers, it simultaneously reduced reactive oxygen species (ROS) content and downregulated virulence-associated proteins, suggesting a paradoxical effect where treated cells may exist in greater numbers but exhibit reduced pathogenicity [5] [3] [4].

Detailed Experimental Protocols

Biofilm Cultivation and Treatment

3.1.1 Bacterial Strain Preparation

  • Begin by resuscitating frozen stock cultures of methicillin-resistant *Staphylococcus aureus* (MRSA) strains (e.g., ATCC 43300, ATCC 33591, or 98825 TX) and methicillin-susceptible *S. aureus* (MSSA) strains (e.g., ATCC 25923) from -80°C storage. Use Tryptic Soy Broth (TSB) supplemented with 0.25% glucose and 0.5% NaCl for initial culture. Incubate overnight at 37°C with constant shaking at 180 rpm to achieve mid-logarithmic phase growth (approximately 10^7 CFU/mL) [5] [3] [4].

  • Adjust bacterial suspensions to an optical density (OD600) of 0.1 in fresh TSB, corresponding to approximately 10^8 CFU/mL. For biofilm cultivation in 96-well plates, add 200 μL of standardized bacterial suspension to each well. For CDC biofilm reactor studies, inoculate 400 mL of sterile TSB with 1 mL of diluted pre-washed overnight culture to achieve 10^7 cells of each MRSA strain [3] [4].

3.1.2 Biofilm Growth Conditions

  • For young biofilm formation: Incubate inoculated 96-well plates for 6 hours at 30°C without shaking to allow initial adhesion and early biofilm development.

  • For mature biofilm formation: Incubate inoculated 96-well plates for 24 hours at 30°C without shaking to establish structured, mature biofilms with well-developed EPS matrix.

  • For CDC reactor biofilms: After a 24-hour adhesion phase at 37°C with continuous stirring, initiate dynamic flow conditions by pumping sterile 5% TSB broth into the reactor at 8.3 mL/min for 48 hours. Collect polycarbonate coupons for analysis after total 72-hour incubation period [3].

3.1.3 this compound and Antibiotic Preparation

  • Prepare this compound stock solution by dissolving in appropriate solvent (DMSO or distilled water) followed by sterilization through 0.22 μm filtration. Create working concentrations of 2 mg/L, 5 mg/L, and 10 mg/L in bacterial growth medium. Note that this compound is a prodrug metabolized to active Met I; for precise control, the active metabolite may be used directly in in vitro systems [5] [4] [1].

  • Prepare antibiotic stock solutions according to CLSI guidelines. Create serial dilutions in bacterial growth medium ranging from 0 to 200 times the predetermined MIC values for each antibiotic against specific bacterial strains. Common antibiotics include vancomycin and linezolid for MRSA; amoxicillin/clavulanate and levofloxacin for MSSA [5] [4].

Biofilm Treatment and Assessment

3.2.1 Combination Therapy Application

  • Carefully aspirate spent medium from established biofilms without disturbing the adherent community. Replace with fresh medium containing: (1) antibiotics alone at various concentrations, (2) this compound alone at 2, 5, or 10 mg/L, or (3) combination of both antibiotic and this compound. Include untreated controls with fresh medium only. Incubate treated biofilms for 24 hours at 30°C [5] [4].

3.2.2 Biofilm Mass Quantification (Crystal Violet Assay)

  • After treatment incubation, carefully aspirate medium and gently wash biofilms twice with phosphate-buffered saline (PBS) to remove non-adherent cells. Fix biofilms with 200 μL of 99% methanol per well for 15 minutes. Discard methanol and air-dry plates.

  • Stain fixed biofilms with 200 μL of 0.1% crystal violet solution per well for 20 minutes at room temperature. Gently wash plates under running tap water until no residual stain appears in wash solution. Elute bound crystal violet with 200 μL of 33% glacial acetic acid per well with shaking for 30 minutes.

  • Measure absorbance of eluted crystal violet at 570-595 nm using a microplate reader. Normalize values to untreated control biofilms to calculate percentage reduction in biofilm mass [5] [4].

3.2.3 Bacterial Viability Assessment (Resazurin Reduction Assay)

  • After treatment, carefully aspirate medium and add 200 μL of PBS containing 44 μM resazurin sodium salt to each well. Incubate plates for 60-120 minutes at 37°C protected from light.

  • Measure fluorescence at excitation 530-570 nm/emission 580-620 nm using a microplate reader. The reduction of resazurin (blue, non-fluorescent) to resorufin (pink, highly fluorescent) is proportional to metabolic activity within the biofilm. Normalize values to untreated controls to calculate percentage reduction in bacterial viability [5].

3.2.4 Colony Forming Unit Enumeration

  • For CDC reactor-grown biofilms, aseptically remove polycarbonate coupons and place in 2 mL of PBS. Dislodge biofilm cells using 30 seconds vortex mixing followed by 2 minutes sonication in a water bath sonicator (e.g., Branson 3510), then additional 30 seconds vortex mixing.

  • Prepare serial dilutions of the resulting cell suspensions in PBS and plate on Tryptic Soy Agar (TSA). Incubate plates overnight at 37°C and enumerate CFU to determine viable cell counts [3].

Experimental Workflow and Mechanism Visualization

Diagram Title: this compound Biofilm Disruption Experimental Workflow

G Start Start Experiment StrainPrep Bacterial Strain Preparation Resuscitate MRSA/MSSA strains Incubate in TSB at 37°C Start->StrainPrep BiofilmCultivation Biofilm Cultivation 6h (young) or 24h (mature) 96-well plates or CDC reactor StrainPrep->BiofilmCultivation Treatment Treatment Application Antibiotics ± this compound (2-10 mg/L) Incubate 24h at 30°C BiofilmCultivation->Treatment Assessment Biofilm Assessment Treatment->Assessment MassQuant Biofilm Mass Quantification Crystal Violet Assay Absorbance at 570-595nm Assessment->MassQuant ViabilityAssay Bacterial Viability Resazurin Reduction Assay Fluorescence measurement Assessment->ViabilityAssay CFUEnum CFU Enumeration Serial dilution & plating Viable cell counts Assessment->CFUEnum Analysis Data Analysis Compare combination vs monotherapy Calculate enhancement ratios MassQuant->Analysis ViabilityAssay->Analysis CFUEnum->Analysis

Diagram Title: this compound Mechanism of Biofilm Disruption

G This compound This compound Administration Prodrug with two blocked thiol groups Metabolism Hepatic Metabolism Thiolactone ring opens Generates active Metabolite I This compound->Metabolism Mechanisms Mechanisms of Action Metabolism->Mechanisms Mucolytic Mucolytic Activity Free thiol groups break disulfide bonds in EPS matrix Mechanisms->Mucolytic AntibioticPen Enhanced Antibiotic Penetration Reduced mucus viscosity Improves drug diffusion Mechanisms->AntibioticPen AntiAdhesion Anti-Adhesion Effect Conformational changes in pilins Reduces bacterial attachment Mechanisms->AntiAdhesion Antioxidant Antioxidant Activity Scavenges ROS (H₂O₂, HOCl) Regulates oxidative stress Mechanisms->Antioxidant Outcomes Therapeutic Outcomes Mucolytic->Outcomes EPS degradation AntibioticPen->Outcomes Improved delivery AntiAdhesion->Outcomes Reduced colonization Antioxidant->Outcomes Reduced inflammation BiofilmDisrupt Biofilm Disruption Enhanced matrix permeability Structural compromise Outcomes->BiofilmDisrupt VirulenceRed Virulence Reduction Downregulation of virulence factors despite increased cell numbers Outcomes->VirulenceRed Efficacy Potentiated Antibiotic Efficacy Concentration-dependent reduction in biofilm mass & viability Outcomes->Efficacy

Research Applications and Technical Considerations

Research Use Cases
  • Antibiotic Potentiation Studies: this compound at 5-10 mg/L significantly enhances the efficacy of conventional antibiotics against both methicillin-sensitive and methicillin-resistant staphylococcal biofilms. Researchers can employ this protocol to evaluate combination therapies for resistant biofilm infections, potentially revitalizing antibiotics with reduced efficacy against biofilm-associated infections [5] [4].

  • Biofilm Matrix Disruption Research: The mucolytic properties of this compound's active metabolite directly target the EPS matrix integrity. Investigators can utilize this system to study EPS composition changes, matrix permeability alterations, and mechanical stability of biofilms following thiol-based drug treatment [3] [1].

  • Virulence Modulation Studies: Paradoxically, while this compound metabolite treatment may increase biofilm-dwelling cell numbers, it simultaneously downregulates virulence factor expression. This model enables research into the dissociation between bacterial load and pathogenicity, with potential applications for anti-virulence therapeutic strategies [3].

Technical Notes and Considerations
  • Metabolite Activity Distinction: this compound is a prodrug requiring metabolic activation to Met I. For in vitro systems where hepatic metabolism is absent, consider using the active metabolite directly to ensure consistent results and eliminate potential variability in metabolic conversion [3] [1].

  • Biofilm Age Considerations: Mature (24-hour) biofilms demonstrate significantly greater resistance to antimicrobial interventions compared to young (6-hour) biofilms. Researchers should include both developmental stages to fully evaluate therapeutic efficacy across clinically relevant biofilm maturation states [5] [4].

  • Combination Ratio Optimization: The enhancing effect of this compound is concentration-dependent up to 10 mg/L. Investigators should perform preliminary range-finding experiments to determine optimal antibiotic-to-erdosteine ratios for specific bacterial strains and antibiotic classes [5] [4] [2].

Conclusion

This compound represents a promising adjunctive therapeutic approach for addressing the significant clinical challenge of biofilm-mediated infections. The detailed protocols outlined herein provide researchers with robust methodology for evaluating this compound's biofilm-disrupting properties, particularly its ability to potentiate conventional antibiotics in a concentration-dependent manner. The combination of this compound with standard antibiotics results in significantly greater reduction in both biofilm mass and bacterial viability compared to antibiotic monotherapy, with effects more pronounced in young biofilms but still clinically relevant in mature communities. The multifaceted mechanism of action—encompassing mucolytic activity, enhanced antibiotic penetration, anti-adhesion effects, and antioxidant properties—distinguishes this compound from conventional antimicrobial agents and supports its continued investigation as a therapeutic adjunct for biofilm-related infections. Further research should focus on extending these findings to in vivo models and expanding the assessment to include additional bacterial pathogens with clinical relevance to chronic infections.

References

Comprehensive Application Notes and Protocols: Erdosteine as Antibiotic Therapy Adjuvant in Respiratory Infections

Author: Smolecule Technical Support Team. Date: February 2026

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Introduction and Mechanistic Basis

Erdosteine is a multifunctional mucoactive agent with a unique molecular structure that exhibits polypharmacy properties beyond conventional mucolytic action. Characterized by two blocked sulfur atoms—one in an aliphatic side chain and another enclosed in a heterocyclic thiolactone ring—this compound acts as a prodrug that requires metabolic activation to release its active metabolite, Met I, which contains a free thiol group [1] [2]. This structural configuration provides distinct advantages over other thiol-based mucolytics, as both thiol groups remain protected until systemic exposure, preventing premature inactivation and unwanted interactions in the gastrointestinal tract [1]. The multi-mechanistic profile of this compound encompasses mucolytic, antioxidant, anti-inflammatory, and anti-adhesive properties, positioning it as a valuable adjunct in the management of respiratory infections, particularly when combined with antibiotic therapy [3] [4].

The pharmacological synergy between this compound and antibiotics emerges from three primary mechanisms of action. First, through its potent mucolytic activity, this compound breaks disulfide bonds in mucin polymers, reducing sputum viscosity and elasticity, thereby enhancing antibiotic penetration into bronchial secretions and bacterial biofilms [1] [5]. Second, this compound demonstrates significant anti-biofilm properties, disrupting the extracellular polymeric substance matrix that protects bacteria from antimicrobial agents [6]. Third, its anti-inflammatory and antioxidant activities modulate the host inflammatory response, potentially reducing tissue damage and creating a less favorable environment for bacterial persistence [1] [2]. These complementary mechanisms address both pathogen-related and host-related factors in respiratory infections, explaining the clinical observation that this compound not only avoids interference with antibiotic efficacy but actually potentiates their therapeutic effects across multiple antibiotic classes [3] [1].

Quantitative Evidence Summary

Clinical Evidence for this compound-Antibiotic Combinations

Table 1: Clinical Evidence Supporting this compound-Antibiotic Synergy

Antibiotic Class Specific Antibiotic Study Design Key Findings Reference
β-lactam Amoxicillin Double-blind, placebo-controlled (24 patients with acute bronchitis) Significantly increased sputum amoxicillin concentrations; faster reduction in sputum viscosity and body temperature; accelerated sputum sterilization [7]
β-lactam Amoxicillin Double-blind clinical trial (chronic bronchitis patients) Accelerated clinical improvement; enhanced safety profile compared to antibiotic alone [1]
Fluoroquinolone Ciprofloxacin Randomized double-blind trial (chronic bronchitis patients) Significant improvement in sputum appearance/viscosity, cough, dyspnea; enhanced therapeutic outcomes [1]
Sulfonamide Co-trimoxazole Clinical trial (hypersecretive infectious bronchitis) Improved bronchial secretion clearance; promoted airway patency recovery [1]
Multiple classes Various RESTORE post-hoc analysis (GOLD 2 COPD patients) Fewer exacerbations requiring antibiotics; reduced antibiotic treatment episodes (71.4% vs 85.8% placebo, p<0.001) [8]
Preclinical Evidence and Biofilm Studies

Table 2: In Vitro and Mechanistic Studies of this compound-Antibiotic Interactions

Study Focus Experimental Model Key Findings Reference
Biofilm enhancement MRSA/MSSA biofilms (6-hr and 24-hr) Concentration-dependent reduction in biofilm mass and viability with vancomycin, linezolid, amoxicillin/clavulanate, levofloxacin; significantly enhanced effect with this compound (2-10 mg/L) [6]
Anti-adhesive effects In vitro bacterial models Potentiation of ciprofloxacin and clarithromycin anti-adhesive properties; stereo-chemical changes reducing bacterial adhesion to host cells [1]
Anti-inflammatory mechanisms LPS-stimulated macrophages (RAW 264.7) Inhibition of NF-κB activation; reduction of pro-inflammatory cytokines (TNF-α, IL-1β, IL-6, IL-8) [1] [2]
Antioxidant effects COPD patients (smokers) Significant reduction in serum ROS, chemotactic cytokines; decreased sputum 8-isoprostane (lipid peroxidation marker) [5]
Mucus rheology COPD patients with exacerbation Significant reduction in sputum viscosity and elasticity at day 3 and end of treatment [5]

Experimental Protocols

Biofilm Enhancement Assay Protocol

Objective: To evaluate the effect of this compound on antibiotic efficacy against Staphylococcus aureus biofilms. This protocol adapts methodology from published investigations demonstrating this compound's ability to enhance antibiotic penetration and efficacy against bacterial biofilms [6].

Materials and Reagents:

  • Bacterial strains: Methicillin-resistant S. aureus (MRSA) and methicillin-susceptible S. aureus (MSSA) reference strains
  • Test antibiotics: Vancomycin, linezolid, amoxicillin/clavulanate, levofloxacin
  • This compound stock solution: Prepare in appropriate solvent per manufacturer recommendations
  • Culture media: Tryptic soy broth (TSB) for biofilm formation
  • 96-well flat-bottom polystyrene plates for biofilm cultivation
  • Crystal violet solution (0.1% for biofilm mass quantification)
  • Resazurin solution (0.02% for viability assessment)
  • Microplate reader capable of measuring absorbance (570-600 nm) and fluorescence (560EX/590EM)

Procedure:

  • Biofilm Formation:

    • Prepare bacterial suspensions in TSB to approximately 1×10^6 CFU/mL
    • Aliquot 200 μL per well into 96-well plates
    • Incubate at 37°C for 6 hours (young biofilm) or 24 hours (mature biofilm) without disturbance
  • Treatment Application:

    • Carefully remove planktonic cells by washing with sterile PBS
    • Prepare antibiotic serial dilutions (0-200× MIC) in fresh TSB
    • Add this compound at final concentrations of 2, 5, and 10 mg/L to antibiotic solutions
    • Apply 200 μL of treatment solutions to biofilm-containing wells
    • Include controls: untreated biofilm, this compound alone, antibiotics alone
  • Incubation and Assessment:

    • Incubate plates at 37°C for 24 hours
    • Biofilm Mass Quantification: Remove treatment, wash gently, air dry, stain with 0.1% crystal violet for 15 minutes, wash, elute with ethanol:acetone (80:20), measure absorbance at 570 nm
    • Bacterial Viability: After treatment, add resazurin solution (0.02% final concentration), incubate 2-4 hours, measure fluorescence at 560EX/590EM
  • Data Analysis:

    • Calculate percentage reduction in biofilm mass and viability compared to untreated controls
    • Determine synergy using Bliss independence model or similar approach
    • Perform statistical analysis (ANOVA with post-hoc tests) with significance at p<0.05
Sputum Antibiotic Penetration Protocol

Objective: To measure the effect of this compound on antibiotic concentrations in sputum samples from patients with respiratory infections. This protocol is based on clinical methodology that demonstrated enhanced antibiotic penetration with this compound co-administration [7] [5].

Materials and Reagents:

  • Test antibiotic: Amoxicillin or other relevant antibiotics
  • This compound and placebo preparations
  • Sample collection: Sputum containers, venous blood collection tubes
  • Processing reagents: Dithiothreitol (sputum homogenization), methanol, acetonitrile (HPLC grade)
  • HPLC system with appropriate detection (UV or MS)
  • Standard curves for antibiotics in both serum and sputum matrices

Procedure:

  • Study Design:

    • Implement randomized, double-blind, placebo-controlled crossover design
    • Recruit patients with confirmed respiratory infections (e.g., acute exacerbation of chronic bronchitis)
    • Obtain informed consent and ethical approval
  • Sample Collection:

    • Baseline: Collect sputum and serum samples prior to administration
    • Administration: Administer single oral dose of antibiotic (e.g., amoxicillin 1g) with either this compound (300mg) or placebo
    • Time Points: Collect paired sputum and serum samples at 1, 2, 4, 6, and 8 hours post-administration
    • Washout: Implement 7-day washout period before crossover
  • Sample Processing:

    • Sputum: Homogenize with equal volume of dithiothreitol solution (0.1%), centrifuge at 10,000×g for 10 minutes, collect supernatant
    • Serum: Allow blood samples to clot, centrifuge at 2000×g for 10 minutes, collect serum
    • Extraction: Process samples using protein precipitation (methanol or acetonitrile) or solid-phase extraction as appropriate for the antibiotic
  • Analytical Measurement:

    • Utilize validated HPLC or LC-MS/MS method for antibiotic quantification
    • Maintain analytical standards with each batch
    • Ensure quality control samples within acceptable limits (±15% nominal values)
  • Data Analysis:

    • Calculate pharmacokinetic parameters: C~max~, T~max~, AUC~0-8h~
    • Compare sputum-to-serum ratios between this compound and placebo groups
    • Perform statistical comparison using paired t-tests or appropriate non-parametric tests

Pathway Diagrams and Mechanisms

This compound's Multimodal Mechanism of Action

G cluster_mechanisms Mechanisms of Action cluster_outcomes Therapeutic Outcomes This compound This compound Mucolytic Mucolytic Action This compound->Mucolytic AntiBiofilm Anti-Biofilm Activity This compound->AntiBiofilm AntiInflammatory Anti-Inflammatory Effects This compound->AntiInflammatory AntibioticPenetration Enhanced Antibiotic Penetration Mucolytic->AntibioticPenetration Reduced mucus viscosity AntiBiofilm->AntibioticPenetration EPS matrix disruption BacterialAdhesion Reduced Bacterial Adhesion AntiInflammatory->BacterialAdhesion Cytokine modulation ImprovedEfficacy Improved Antibiotic Efficacy AntibioticPenetration->ImprovedEfficacy ReducedResistance Reduced Antibiotic Resistance BacterialAdhesion->ReducedResistance ClinicalImprovement Accelerated Clinical Improvement ImprovedEfficacy->ClinicalImprovement ReducedResistance->ClinicalImprovement

Experimental Workflow for Biofilm Studies

G cluster_phase1 Phase 1: Biofilm Establishment cluster_phase2 Phase 2: Treatment Application cluster_phase3 Phase 3: Assessment & Analysis P1_Start Bacterial Strain Preparation (MRSA/MSSA) P1_Inoculation 96-Well Plate Inoculation (1×10^6 CFU/mL) P1_Start->P1_Inoculation P1_Incubation1 Incubation for Biofilm Formation (6h for young, 24h for mature) P1_Inoculation->P1_Incubation1 P1_Washing Wash to Remove Planktonic Cells P1_Incubation1->P1_Washing P2_Preparation Prepare Treatment Solutions (Antibiotic ± this compound) P1_Washing->P2_Preparation P2_Application Apply Treatments to Biofilm P2_Preparation->P2_Application P2_Incubation2 Incubate with Treatment (24h at 37°C) P2_Application->P2_Incubation2 P3_Mass Biofilm Mass Quantification (Crystal Violet Staining) P2_Incubation2->P3_Mass P3_Viability Bacterial Viability Assessment (Resazurin Assay) P2_Incubation2->P3_Viability P3_Analysis Data Analysis & Synergy Modeling P3_Mass->P3_Analysis P3_Viability->P3_Analysis

Discussion and Research Implications

The accumulated evidence from both clinical and preclinical studies demonstrates that This compound exerts significant adjuvant effects when combined with antibiotic therapy for respiratory infections. The multimodal mechanism of action—encompassing mucolytic, anti-biofilm, anti-inflammatory, and anti-adhesive properties—provides a compelling pharmacological rationale for these synergistic effects [3] [1] [4]. Particularly noteworthy is this compound's ability to enhance antibiotic efficacy against bacterial biofilms, which represent a significant challenge in the treatment of chronic respiratory infections due to their inherent resistance to antimicrobial agents [6]. The biofilm disruption capability of this compound, combined with its ability to improve antibiotic penetration into bronchial secretions, addresses two critical barriers to effective treatment of respiratory infections [6] [7].

From a clinical perspective, the RESTORE study and related investigations provide robust evidence that this compound adjunct therapy translates to meaningful patient benefits, including reduced exacerbation frequency, shorter illness duration, and decreased requirement for antibiotic and corticosteroid treatments in COPD patients [8] [9]. These findings are particularly relevant in the context of antimicrobial stewardship, as any strategy that enhances the effectiveness of existing antibiotics could help address the growing threat of antimicrobial resistance. The consistent observation that this compound improves health-related quality of life and patient-reported outcomes further strengthens the case for its inclusion in comprehensive respiratory infection management protocols [8] [4].

Future research should focus on elucidating the molecular mechanisms underlying this compound's anti-biofilm properties, particularly its interaction with the extracellular polymeric substance matrix of biofilms. Additionally, clinical studies exploring the differential effects of this compound across various respiratory pathogens and specific patient populations would help refine patient selection criteria. The potential application of this compound as an adjuvant in other biofilm-related infections beyond the respiratory tract also warrants investigation, as the fundamental mechanisms involved may have broader therapeutic relevance.

References

Erdosteine Clinical Trial Design for COPD: Detailed Application Notes and Experimental Protocols

Author: Smolecule Technical Support Team. Date: February 2026

Executive Summary and Clinical Evidence Synthesis

Erdosteine is a multimodal mucoactive agent with demonstrated efficacy in reducing and shortening exacerbations in Chronic Obstructive Pulmonary Disease (COPD), particularly in patients with moderate airflow limitation. This comprehensive analysis synthesizes evidence from randomized controlled trials (RCTs), real-world studies, and mechanistic investigations to provide clinical researchers and drug development professionals with robust trial design frameworks and methodological protocols. The accumulated evidence positions this compound as a valuable adjunct therapy to standard COPD maintenance treatment, with recent studies revealing potential novel mechanisms of action that may expand its therapeutic applications.

Key efficacy findings from major clinical studies demonstrate this compound's consistent benefits across multiple patient populations and study designs. The table below summarizes quantitative outcomes from pivotal clinical investigations:

Table 1: Key Efficacy Outcomes of this compound in Major COPD Clinical Studies

Study Design Population Exacerbation Rate Reduction Exacerbation Duration Reduction Other Significant Benefits
RESTORE (Overall) [1] 12-month RCT 467 patients with GOLD II/III COPD 19.4% overall (p=0.01); 57.1% for mild exacerbations (p=0.002) 24.6% overall (p=0.023) Improved subjective severity scores (p=0.022); reduced reliever medication (p<0.001)
RESTORE (Moderate COPD Subgroup) [2] Post-hoc analysis 254 patients with GOLD 2 COPD 47% overall (p=0.003); 58.3% for mild exacerbations (p=0.001) 26% overall (p=0.022) Time to first exacerbation prolonged by 7.7% (p<0.001); exacerbation-free time increased by 51 days (p<0.001)
Czech Real-World Study [3] 5-year prospective observational 452 patients with FEV1 ≤60% predicted Significant reduction in all exacerbations over 5 years (p=0.026 to p=0.002) Not reported Effects independent of ICS use; more pronounced in patients with cough or severe COPD

Additional clinical benefits observed in these studies include reduced antibiotic usage (71.4% vs 85.8% requiring antibiotics in moderate-to-severe exacerbations, p<0.001) and decreased systemic corticosteroid treatment duration (11.4 vs 13.3 days, p=0.043) among this compound-treated GOLD 2 patients [4]. Health-related quality of life measures, particularly St. George's Respiratory Questionnaire (SGRQ) scores and subjective disease severity assessments, showed significant improvements in this compound-treated patients with moderate COPD who experienced exacerbations [4].

Clinical Trial Designs and Methodological Protocols

Randomized Controlled Trial (RCT) Design

The RESTORE study (NCT01032304) serves as the benchmark RCT design for evaluating this compound efficacy in COPD [2] [1]. This phase III multinational trial employed a randomized, double-blind, placebo-controlled design conducted across 47 hospital-based pulmonary clinics in 10 European countries. The methodology can be decomposed into specific procedural components:

  • Patient Population: The trial enrolled outpatients aged 40-80 years, current or ex-smokers (≥10 pack-years) with moderate-to-severe COPD (GOLD 2007 stage II/III), defined as post-bronchodilator FEV1 30-79% predicted and FEV1/FVC <0.70. Critical inclusion criteria required ≥2 acute COPD exacerbations requiring medical intervention in the previous 12 months, but no exacerbations in the preceding 2 months, and stable therapeutic regimen for ≥8 weeks prior to inclusion [1].

  • Randomization and Stratification: Patients were randomized 1:1 to this compound 300 mg twice daily or matching placebo, with stratification according to concomitant inhaled corticosteroid (ICS) use to avoid treatment group imbalance. An independent statistician generated randomization sequences using a pseudo-random number generator, with series of four patients for each stratum assigned to study sites to achieve balanced allocation within centers [1].

  • Study Intervention and Duration: Following a 2-week run-in period with usual COPD therapy alone, patients received this compound or placebo as an add-on to usual maintenance therapy for 12 months. This duration was selected to avoid bias from seasonal variability in exacerbation frequency. Clinical assessments occurred at baseline, 1, 3, 6, 9, and 12 months [2] [1].

  • Blinding Procedures: Identical capsules containing either this compound or placebo were manufactured and packaged to maintain the blind. Investigators and site personnel were prevented from knowing the allocation sequence, with unmasking only permitted for compelling clinical reasons [1].

The following workflow diagram illustrates the RESTORE trial design:

G Start Assess Eligibility (COPD GOLD II/III, ≥2 exacerbations in previous year, stable therapy) RunIn 2-Week Run-In Period (Usual COPD therapy only) Start->RunIn Randomize Randomization 1:1 (Stratified by ICS use) RunIn->Randomize Group1 This compound Group (300 mg twice daily) + Usual COPD therapy Randomize->Group1 Group2 Placebo Group (Twice daily) + Usual COPD therapy Randomize->Group2 FollowUp 12-Month Treatment Period (Visits at 1, 3, 6, 9, 12 months) Group1->FollowUp Group2->FollowUp Endpoints Primary Endpoint: Exacerbation Rate Secondary Endpoints: Duration, Time to First Healthcare Utilization, QoL FollowUp->Endpoints

Real-World Study Design

The Czech Multicenter Research Database of COPD (CMRDC) study provides a robust protocol for real-world evidence generation [3]. This prospective, observational, multicenter study employed distinct methodological approaches:

  • Patient Population and Follow-up: 452 adult patients with post-bronchodilator FEV1 ≤60% predicted were followed for 5 years, with assessments every 6 months. Inclusion criteria required a confirmed COPD diagnosis, while exclusion criteria limited participation to those with terminal malignancy, end-stage COPD (predicted survival <3 months), or exacerbation within 8 weeks prior to enrollment.

  • Treatment Allocation and Cohorts: Unlike RCTs, treatment allocation occurred according to routine clinical practice. The treatment cohort included patients receiving regular thiol-based mucoactive drugs (predominantly this compound 300 mg twice daily) for the first 24 months, while the control cohort received no mucoactive treatment. Patients with irregular or partial mucoactive treatment were excluded from analysis to maintain cohort integrity.

  • Data Collection and Outcome Measures: The study collected comprehensive real-world data including patient history, demographics, lung function tests, quality of life measures, symptoms, treatment details, and exacerbation assessment. Exacerbations were identified through targeted inquiry and hospital record searches, with severity classified as moderate (requiring antibiotics and/or systemic corticosteroids) or severe (requiring hospitalization or emergency room visit).

Endpoint Assessment Protocols

Standardized endpoint assessment is critical for COPD clinical trials. The following protocols detail key outcome measurements:

  • Exacerbation Definition and Monitoring: COPD exacerbations were defined as "a worsening of symptoms beyond normal day-to-day variation that required a change in regular medication and/or health care resource utilization" [2] [4]. In the RESTORE study, exacerbations were identified through daily patient diary cards recording symptoms (dyspnea, cough, sputum) on 5-point scales, changes in medication use, and healthcare utilization. Investigators confirmed exacerbations based on symptom score variations, medication changes, and healthcare resource use.

  • Exacerbation Severity Classification: A three-tier severity classification was employed [2]:

    • Mild: Increased need for medication (bronchodilators) managed in patient's normal environment
    • Moderate: Increased need for medication (antibiotics and/or systemic corticosteroids) requiring additional medical assistance
    • Severe: Obvious and/or rapid deterioration requiring hospitalization or emergency department visit
  • Exacerbation Duration Measurement: The onset of exacerbation was defined by ≥2 days of symptomatic worsening and/or increased healthcare utilization. Resolution was determined by return to pre-event symptomatology (mild events) or cessation of additional treatment and return to background therapy (moderate-to-severe events). A new exacerbation required ≥10 consecutive days without symptoms or additional medication since the previous episode [2].

  • Health-Related Quality of Life (HRQoL) Assessment: The St. George's Respiratory Questionnaire (SGRQ) was administered at baseline, 6, and 12 months to evaluate disease impact on overall health, daily life, and perceived well-being. A change of ≥4 points represents the minimal clinically important difference [4].

Mechanistic Insights and Signaling Pathways

Multimodal Mechanisms of Action

This compound demonstrates multiple pharmacological properties contributing to its clinical efficacy in COPD through interconnected biological pathways:

  • Mucolytic Activity: this compound acts by breaking disulfide bonds in mucus glycoproteins through its active metabolites, altering the physical properties of mucus and enhancing clearance [5].

  • Antioxidant Effects: The drug directly scavenges free radicals and reactive oxygen species (ROS), with demonstrated reduction in blood ROS levels and oxidative stress markers in COPD patients [6] [5].

  • Anti-inflammatory Properties: this compound significantly reduces pro-inflammatory eicosanoids including LTB4 (from 136.0±35.4 to 54.5±31.2 pg/mL) and LTE4 (from 267.0±91.5 to 84.0±64.7 pg/mL) in COPD patients (p<0.001) [6]. It also inhibits NF-κB activation and subsequent pro-inflammatory cytokine release.

  • Anti-bacterial Adhesiveness: this compound reduces bacterial adhesion to respiratory epithelial cells and inhibits biofilm formation, enhancing antibiotic efficacy [3] [5].

  • Novel Neuromodulatory Effects: Recent research reveals this compound and its metabolite Met-1 bind to the TrkA receptor, inhibiting NGF-induced activation and potentially producing analgesic effects through non-opioid mechanisms [7].

The following diagram illustrates this compound's multimodal mechanism of action in COPD:

G cluster_mechanisms Mechanisms of Action cluster_outcomes Clinical Outcomes This compound This compound Administration (300 mg twice daily) Mucolytic Mucolytic Activity (Breaks disulfide bonds in mucus glycoproteins) This compound->Mucolytic Antioxidant Antioxidant Effects (Scavenges free radicals, reduces ROS) This compound->Antioxidant AntiInflammatory Anti-inflammatory Action (Reduces LTB4, LTE4, inhibits NF-κB) This compound->AntiInflammatory Antibacterial Anti-bacterial Effects (Reduces bacterial adhesion, disrupts biofilms) This compound->Antibacterial Neuromodulatory Neuromodulatory Effects (Binds TrkA, inhibits NGF signaling) This compound->Neuromodulatory Emerging Mechanism ReducedExac Reduced Exacerbation Rate and Duration Mucolytic->ReducedExac Antioxidant->ReducedExac AntiInflammatory->ReducedExac Antibacterial->ReducedExac ImprovedSx Improved Symptoms and QoL Neuromodulatory->ImprovedSx ReducedMeds Reduced Antibiotic/ Corticosteroid Use ReducedExac->ReducedMeds

Experimental Protocols for Mechanistic Studies

For researchers investigating this compound's mechanisms of action, the following experimental protocols provide methodological guidance:

  • Eicosanoid Production Assessment: A randomized controlled study design can evaluate this compound's effect on inflammatory eicosanoids [6]. Patients with moderate COPD receive this compound 300 mg twice daily or placebo for 10 days in a double-blind design. Blood ROS (Fort/Units), serum LTB4, and urine LTE4 are measured at baseline and after 1, 3, 5, and 10 days of treatment. Analysis of covariance (ANCOVA) assesses between-group differences.

  • TrkA Signaling Pathway Investigation: To evaluate this compound's neuromodulatory potential [7]:

    • In Silico Studies: Perform molecular docking of this compound and metabolite Met-1 with TrkA receptor using computational modeling. Calculate binding free energies (ΔGbinding) using mm-GBSA methodology. Assess interactions with key TrkA residues (Glu331, Arg347, His298, His297) and capability to reduce disulfide bridges between Cys300 and Cys345.
    • In Vitro Studies: Culture SH-SY5Y neuroblastoma cells and measure TrkA autophosphorylation following NGF activation (100 ng/mL for 10 minutes) with this compound or Met-1 exposure. Test compounds at concentrations up to 50 mM with exposure times of 90 minutes and 24 hours. Assess mitochondrial activity as toxicity indicator.
  • Antioxidant Capacity Measurement: Evaluate this compound's effect on exercise-induced oxidative stress in severe COPD patients using a placebo-controlled trial design [5]. Measure blood ROS, lipid peroxidation markers (8-isoprostane), and antioxidant capacity at baseline and following standardized exercise testing after 4-8 weeks of treatment with this compound 300 mg twice daily or placebo.

Practical Applications and Clinical Implementation

Clinical Management Recommendations

Based on comprehensive clinical evidence, this compound demonstrates particular efficacy in specific COPD patient populations:

  • Patient Selection Criteria: this compound provides maximum benefit for GOLD 2 (moderate) COPD patients (FEV1 50-79% predicted) with a history of exacerbations, particularly those experiencing mild exacerbations [2] [4]. The treatment effect is independent of concomitant ICS use, making it suitable for patients across therapeutic backgrounds [3].

  • Dosing and Administration: The established effective dose is This compound 300 mg twice daily administered orally alongside usual COPD maintenance therapy [2] [1]. Treatment duration of at least 12 months provides optimal exacerbation reduction, though benefits may be observed within the first year of therapy.

  • Specific Patient Phenotypes: Real-world evidence suggests enhanced this compound efficacy in COPD patients with chronic cough (≥8 weeks duration) and those with severe or very severe COPD (GOLD stages 3-4) [3]. Consideration of these clinical phenotypes can optimize treatment targeting.

Economic Evaluation and Resource Utilization

A recent cost-utility analysis from the Czech healthcare perspective demonstrates this compound's economic value [8]. Adding this compound to conventional therapy reduced the annual exacerbation rate by 19.5% and decreased hospitalizations due to severe exacerbations by 7.8%. The analysis yielded an incremental cost-effectiveness ratio (ICER) of €3,243 per QALY gained, well below the willingness-to-pay threshold of €47,873 per QALY [8]. These findings support this compound as a cost-effective intervention that reduces healthcare resource utilization through exacerbation prevention.

Conclusions and Future Research Directions

The comprehensive clinical evidence and mechanistic data support this compound as a valuable therapeutic option for COPD, particularly in patients with moderate airflow limitation and exacerbation history. The RESTORE study methodology provides a robust framework for future trial design, while real-world evidence from the Czech database confirms long-term benefits in routine practice.

Future research should explore several promising directions: (1) investigation of this compound's potential analgesic effects through TrkA receptor modulation in pain conditions comorbid with COPD [7]; (2) validation of predictive biomarkers for treatment response, including inflammatory and oxidative stress markers; (3) evaluation of this compound in pre-COPD populations or individuals with chronic bronchitis without airflow limitation; and (4) assessment of potential synergistic effects with novel COPD therapeutics, including biologics.

The methodological protocols and experimental designs presented in this document provide researchers with comprehensive tools to advance this compound research and optimize its clinical application in COPD management.

References

Comprehensive Application Notes and Protocols: Erdosteine for Bronchiectasis Management

Author: Smolecule Technical Support Team. Date: February 2026

Introduction and Clinical Context

Bronchiectasis, a chronic pulmonary disorder characterized by permanent bronchial dilation and impaired mucus clearance, represents a significant global health burden ranked only behind asthma and chronic obstructive pulmonary disease (COPD) among chronic pulmonary disorders. [1] This condition affects individuals across all age groups and is particularly prevalent among Indigenous populations in high-income nations. [1] The pathophysiology of bronchiectasis revolves around a self-perpetuating "vicious vortex" involving chronic infection, persistent inflammation, mucus hypersecretion, and impaired mucociliary clearance. [1] Despite its clinical significance, bronchiectasis remains notably underserviced with no licensed therapies specifically approved for its treatment, creating substantial unmet needs in clinical management. [1]

Erdosteine, a novel thiol derivative mucoactive agent, presents a promising therapeutic candidate for bronchiectasis through its multi-targeted mechanism of action. [2] As a prodrug that undergoes hepatic metabolism to release active metabolites containing sulfhydryl groups, this compound possesses mucoactive, antioxidant, anti-inflammatory, and anti-bacterial properties that collectively target key pathological processes in bronchiectasis. [3] [2] Currently licensed in approximately 40 countries (though not in Australia and with orphan drug status in the United States), this compound offers a potential therapeutic option for addressing the complex pathophysiology of bronchiectasis. [1]

Summary of Clinical Evidence

The clinical efficacy of this compound in bronchiectasis and related respiratory conditions has been evaluated across multiple studies, though large-scale randomized controlled trials specifically in bronchiectasis populations remain limited. The existing evidence provides valuable insights into its potential therapeutic benefits while highlighting the need for further investigation.

Table 1: Clinical Evidence for this compound in Bronchiectasis and Related Respiratory Conditions

Study/Type Population Intervention Key Outcomes Reference
BETTER Trial (Protocol) 194 children & adults (2-49 years) with bronchiectasis This compound vs placebo for 12 months Primary endpoint: Exacerbation rate; Secondary: QoL, exacerbation duration, time-to-next exacerbation, hospitalizations, lung function [1]
Pilot Study 30 elderly patients with bronchiectasis & hypersecretion This compound 225 mg BID + chest PT vs chest PT alone for 15 days Significant improvement in FEV1, FVC, mucus volume, viscosity, purulence; 6MWT, cough & dyspnea VAS [4]
COPD with Secondary Bronchiectasis 29 patients with COPD + bronchiectasis LAMA/LABA/ICS ± this compound 300 mg BID for 3 months Reduced exacerbation duration (8.1 vs 11.7 days); Faster CRP normalization [5]
Meta-Analysis (COPD/Chronic Bronchitis) 10 RCTs in adults with COPD/chronic bronchitis This compound vs placebo 35% reduction in exacerbations; 44% reduction in hospitalizations [1]

The ongoing BETTER trial represents the most comprehensive investigation of this compound specifically in bronchiectasis to date. This international, multicenter, double-blind, placebo-controlled randomized trial aims to recruit 194 children and adults aged 2-49 years with bronchiectasis across eight sites in Australia, Malaysia, and the Philippines. [1] The study design incorporates a 12-month intervention period with this compound, reflecting recognition that sustained treatment is likely necessary to meaningfully impact the chronic disease course, unlike shorter previous investigations. [1]

Earlier pilot studies, though limited by small sample sizes and duration, provide preliminary evidence supporting this compound's potential benefits. In elderly patients with bronchiectasis and hypersecretion, a 15-day trial demonstrated significant improvements in both physiological parameters (FEV1, FVC) and clinical symptoms (cough, dyspnea) when this compound was combined with chest physiotherapy compared to physiotherapy alone. [4] Particularly noteworthy was the significant enhancement in mucus characteristics and volume, suggesting a direct impact on one of the fundamental pathological features of bronchiectasis. [4]

Evidence from COPD populations with comorbid bronchiectasis further supports the potential therapeutic value of this compound. A recent study demonstrated that adding this compound to standard triple therapy (LAMA/LABA/ICS) in patients with COPD and secondary bronchiectasis resulted in a significant reduction in acute exacerbation duration (8.1 ± 0.9 days vs. 11.7 ± 1.3 days) and more rapid normalization of inflammatory markers such as C-reactive protein (CRP). [5] These findings align with broader evidence from meta-analyses in COPD and chronic bronchitis populations showing substantial reductions in exacerbation rates and hospitalization needs with this compound therapy. [1]

Mechanisms of Action

This compound exhibits a multifaceted pharmacological profile that simultaneously targets several interconnected pathological processes in bronchiectasis. Its mechanisms extend beyond conventional mucolytic activity to encompass antioxidant, anti-inflammatory, and antimicrobial effects that collectively address the complex pathophysiology of this condition.

Mucoactive Properties

The mucoactive activity of this compound represents one of its primary mechanisms relevant to bronchiectasis management. As a thiol derivative, this compound's active metabolites contain sulfhydryl groups that chemically break disulfide bridges within the glycoprotein structure of mucus. [3] [2] This molecular action results in reduced mucus viscosity and elasticity, facilitating expectoration and enhancing airway clearance. [3] Additionally, this compound has been demonstrated to significantly increase ciliary beat frequency (CBF) in experimental models, further promoting mucociliary clearance—a critical defense mechanism typically impaired in bronchiectasis. [3] This dual action on both mucus rheology and ciliary function distinguishes this compound from some other mucoactive agents that primarily affect only one component of mucus clearance.

Antioxidant Activities

Oxidative stress plays a significant role in the airway inflammation and tissue damage characteristic of bronchiectasis. This compound demonstrates potent antioxidant properties through its free thiol groups that directly scavenge reactive oxygen species (ROS). [3] [2] Experimental research has confirmed this compound's ability to significantly reduce ROS levels in both peripheral blood and bronchial secretions of patients with chronic respiratory diseases. [2] This antioxidant activity assumes particular importance in the context of bronchiectasis, where chronic neutrophilic inflammation generates substantial oxidative stress that further damages airway structure and function, perpetuating the disease cycle.

Anti-inflammatory Effects

Beyond its direct antioxidant actions, this compound modulates inflammatory pathways relevant to bronchiectasis pathophysiology. Experimental studies demonstrate that this compound reduces production of key pro-inflammatory cytokines including IL-6 and IL-8, chemotactic factors that perpetuate neutrophil recruitment and activation in the airways. [2] Additional anti-inflammatory mechanisms include observed reductions in pro-inflammatory eicosanoids and modulation of cytokine profiles in allergic inflammation models. [3] By dampening these inflammatory cascades, this compound may interrupt the self-perpetuating cycle of inflammation and tissue injury that drives disease progression in bronchiectasis.

Antibacterial and Anti-Adherence Properties

Infection and colonization with respiratory pathogens represent another key component of bronchiectasis pathophysiology. This compound demonstrates bacterial antiadherence properties that reduce the attachment of common respiratory pathogens such as Streptococcus pneumoniae and Moraxella catarrhalis to respiratory epithelial cells. [1] [2] This effect potentially limits bacterial colonization and subsequent infectious exacerbations, addressing a critical clinical concern in bronchiectasis management.

The following diagram illustrates the multidimensional mechanism of action of this compound in bronchiectasis:

G cluster_0 Mechanisms of Action cluster_1 Pathophysiological Targets cluster_2 Clinical Outcomes This compound This compound Mucoactive Mucoactive This compound->Mucoactive Antioxidant Antioxidant This compound->Antioxidant AntiInflammatory AntiInflammatory This compound->AntiInflammatory Antibacterial Antibacterial This compound->Antibacterial MucusClearance MucusClearance Mucoactive->MucusClearance Breaks disulfide bonds increases CBF OxidativeStress OxidativeStress Antioxidant->OxidativeStress Scavenges ROS Inflammation Inflammation AntiInflammatory->Inflammation Reduces IL-6, IL-8 BacterialLoad BacterialLoad Antibacterial->BacterialLoad Reduces bacterial adherence Exacerbations Exacerbations MucusClearance->Exacerbations QoL QoL OxidativeStress->QoL LungFunction LungFunction Inflammation->LungFunction Hospitalizations Hospitalizations BacterialLoad->Hospitalizations

Figure 1: Multidimensional Mechanism of Action of this compound in Bronchiectasis

Detailed Experimental Protocols

Clinical Trial Protocol (BETTER Trial Design)

The BETTER trial represents a rigorously designed investigation establishing a benchmark for clinical evaluation of this compound in bronchiectasis. The protocol incorporates methodological elements essential for generating high-quality evidence applicable across the age spectrum of bronchiectasis patients.

  • Study Design: International, multicenter, double-blind, placebo-controlled, parallel-group superiority randomized controlled trial. [1]
  • Participant Criteria: Children and adults aged 2-49 years with radiologically confirmed bronchiectasis (unrelated to cystic fibrosis) and history of at least two respiratory exacerbations in the preceding 18 months. Key exclusion criteria include current smoking or primary respiratory diagnoses other than bronchiectasis. [1]
  • Intervention Protocol: this compound administered orally for 12 months at age-appropriate doses (specific pediatric dosing adjustments should be implemented based on weight/age strata). The control group receives matched placebo identical in appearance to active medication. [1]
  • Outcome Assessment Schedule:
    • Baseline: Comprehensive assessment including HRCT, spirometry, quality of life questionnaires (validated disease-specific instruments), sputum culture, and inflammatory markers.
    • Monthly follow-up: Exacerbation monitoring, medication adherence checks, adverse event documentation.
    • 3, 6, 9, 12 months: Interim assessment of secondary outcomes including symptom diaries, healthcare utilization, and additional QoL measurements.
    • 12-month endpoint: Repeat of baseline assessments plus comprehensive laboratory testing.
  • Primary Endpoint Analysis: Exacerbation rate comparison between groups using negative binomial regression with adjustment for baseline exacerbation history, age, and study site. [1]
  • Secondary Endpoint Analysis: Mixed-effects models for longitudinal outcomes (QoL, lung function), Cox regression for time-to-event outcomes (time-to-next exacerbation), and logistic regression for binary outcomes (hospitalization). [1]
Preclinical Assessment Protocol

Preclinical evaluation of this compound's mechanisms provides fundamental insights relevant to its application in bronchiectasis. The following protocol outlines comprehensive assessment of this compound's effects on airway defense mechanisms:

  • Airway Reactivity Assessment:
    • Utilize guinea pig models of allergic airway inflammation induced by ovalbumin sensitization.
    • Administer this compound orally (10 mg/kg) for 10 days prior to assessment.
    • Measure tracheal smooth muscle contraction in response to histamine (10⁻⁸–10⁻³ mol/L) in isolated tissue baths.
    • Compare responses to control groups and reference agents (e.g., salmeterol). [3]
  • Ciliary Beat Frequency (CBF) Measurement:
    • Obtain tracheal epithelial samples from experimental models.
    • Measure CBF using high-speed video microscopy before and after this compound exposure.
    • Quantitate ciliary movement frequency under controlled conditions (temperature 37°C, humidity >90%).
    • Express results as percentage change from baseline CBF. [3]
  • Cough Reflex Sensitivity:
    • Utilize conscious guinea pig models placed in ventilated chambers.
    • Expose to citric acid aerosol (0.3 M) for 10 minutes following this compound administration.
    • Count cough sounds using validated audio recognition systems.
    • Compare cough frequency between treatment groups. [3]
  • Inflammatory Cytokine Profiling:
    • Collect bronchoalveolar lavage fluid following this compound treatment in models of allergic inflammation.
    • Quantify cytokine levels (IL-4, IL-5, IL-13, IL-10) using ELISA or multiplex immunoassays.
    • Compare cytokine profiles between this compound-treated and control groups. [3]

The following workflow diagram illustrates the integrated assessment approach for evaluating this compound in bronchiectasis:

G cluster_0 Preclinical Assessment cluster_1 Clinical Trial Phase cluster_2 Endpoint Evaluation Start Study Protocol Initiation PC1 Airway Reactivity Testing Start->PC1 PC2 Ciliary Beat Frequency Measurement PC1->PC2 PC3 Cough Reflex Assessment PC2->PC3 PC4 Cytokine Profiling PC3->PC4 CT1 Participant Recruitment PC4->CT1 CT2 Randomization & Baseline Assessment CT1->CT2 CT3 12-Month Intervention This compound vs Placebo CT2->CT3 CT4 Outcome Assessment CT3->CT4 E1 Primary: Exacerbation Rate CT4->E1 E2 Secondary: QoL, Lung Function E1->E2 E3 Safety: Adverse Events E2->E3 E4 Mechanistic: Biomarkers E3->E4

Figure 2: Integrated Assessment Workflow for this compound in Bronchiectasis

Outcome Measurement Protocols

Standardized measurement of outcomes represents a critical component of this compound evaluation in bronchiectasis. The following protocols detail key assessment methodologies:

  • Exacerbation Monitoring and Definition:
    • Definition: Acute respiratory exacerbations defined as presence of at least three of the following key symptoms for ≥48 hours: increased cough, change in sputum volume/consistency, increased sputum purulence, new-onset dyspnea, hemoptysis, increased fatigue/malaise, or fever without other cause. [1]
    • Documentation: Record exacerbation frequency, duration (days), severity (mild: managed at home; moderate: requiring outpatient antibiotics; severe: requiring hospitalization), and treatment response.
    • Verification: Confirm through healthcare records including prescription data, clinic notes, and hospitalization records when available.
  • Sputum Characterization Protocol:
    • Collection: Obtain spontaneous or induced sputum samples following standardized protocols at baseline and regular intervals.
    • Volume Measurement: Collect in pre-weighted containers, measure daily volume (mL/24h).
    • Purulence Assessment: Grade using standardized color charts (0=clear/mucoid; 1=minimally purulent; 2=moderately purulent; 3=severely purulent).
    • Viscosity Evaluation: Measure using calibrated viscometers and report in centipoise (cP).
    • Microbiological Analysis: Process within 2 hours of collection for culture and sensitivity testing. [4]
  • Quality of Life Assessment:
    • Instrument Selection: Utilize validated disease-specific QoL questionnaires appropriate for age groups (e.g., QOL-B for adults, PBQ for children).
    • Administration Schedule: Complete at baseline, 3, 6, 9, and 12 months, or within 48 hours of exacerbation recognition.
    • Scoring: Calculate domain and total scores according to validated algorithms, with higher scores indicating better QoL.
    • Minimally Important Difference: Predefine clinically meaningful changes for each instrument (typically 0.5-1.0 points on Likert scales). [1]

Data Analysis and Interpretation

Quantitative Clinical Outcomes

Table 2: Efficacy Outcomes of this compound in Respiratory Disorders

Outcome Measure Baseline Value Post-Treatment Value Change (%) P-value Study
Exacerbation Rate (events/year) 3.3 (SD 2.2) [1] Protocol primary endpoint Target: Significant reduction <0.05 (target) BETTER Trial [1]
FEV1 (L) 1.45 (0.32) 1.65 (0.35) +13.8% <0.05 Pilot Study [4]
6MWT (meters) 298 (45) 365 (52) +22.5% <0.01 Pilot Study [4]
CRP (mg/mL) 11.97 (1.04) 4.08 (0.17) -65.9% <0.05 COPD+BE Study [5]
Mucus Volume (score) 1.82 (0.31) 0.81 (0.28) -55.5% <0.05 Pilot Study [4]
Exacerbation Duration (days) 11.7 (1.3) 8.1 (0.9) -30.8% <0.001 COPD+BE Study [5]

The quantitative outcomes from available studies demonstrate consistent improvements across multiple domains relevant to bronchiectasis management. The 13.8% improvement in FEV1 observed in the pilot study suggests a potentially meaningful impact on lung function, though this requires confirmation in larger, longer-term trials. [4] The 22.5% enhancement in 6-minute walk test distance indicates significant improvement in functional exercise capacity, a patient-centered outcome of substantial clinical importance. [4]

The 65.9% reduction in CRP levels observed in patients with COPD and comorbid bronchiectasis provides compelling evidence of this compound's systemic anti-inflammatory effects, particularly noteworthy given the established role of inflammation in driving bronchiectasis progression. [5] The 55.5% reduction in mucus volume score directly demonstrates this compound's mucoactive efficacy, targeting one of the most troublesome symptoms for bronchiectasis patients. [4] Additionally, the 30.8% reduction in exacerbation duration represents a clinically significant decrease in acute illness burden with implications for antibiotic use, healthcare utilization, and quality of life. [5]

Safety and Tolerability Profile

This compound has demonstrated a generally favorable safety profile across clinical studies:

  • Common Adverse Events: Limited reports of mild gastrointestinal discomfort, typically self-limiting and rarely requiring discontinuation. [2]
  • Serious Adverse Events: No significant safety signals identified in clinical trials to date, with similar incidence between active and placebo groups in controlled studies. [1]
  • Pediatric Safety: Evidence from approximately 500 children in short-term studies of acute respiratory infections supports safety in children over 1 year of age. [1]
  • Long-term Tolerability: Studies up to 12 months duration in COPD populations demonstrate maintained tolerability with prolonged use. [1]

Conclusion and Future Directions

This compound represents a promising therapeutic candidate for bronchiectasis through its multidimensional mechanism of action addressing mucus clearance, oxidative stress, inflammation, and bacterial adherence. Current evidence, though limited by small sample sizes in some studies and incomplete availability of results from the ongoing BETTER trial, suggests potential benefits across multiple clinically relevant domains including exacerbation reduction, lung function improvement, symptom control, and quality of life enhancement.

The completion of the BETTER trial will provide crucial high-quality evidence regarding this compound's efficacy and safety specifically in bronchiectasis patients across pediatric and adult populations. [1] Future research directions should include:

  • Long-term extension studies to evaluate sustained efficacy and safety beyond 12 months
  • Combination therapy trials investigating potential synergistic effects with other bronchiectasis treatments
  • Biomarker development to identify patient subgroups most likely to respond to this compound therapy
  • Health economic analyses to establish cost-effectiveness in different healthcare systems
  • Formulation development to optimize delivery across diverse patient populations

The multifactorial pharmacology of this compound positions it as a potentially valuable therapeutic option for addressing the complex pathophysiology of bronchiectasis, particularly given the current absence of licensed therapies specifically for this condition. [1] As evidence continues to evolve, this compound may offer a much-needed targeted approach to ameliorating the substantial burden faced by bronchiectasis patients worldwide.

References

Comprehensive Application Notes and Protocols: Erdosteine Effects on Mucociliary Clearance

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Erdosteine and Mucociliary Clearance

This compound is a homocysteine-derived mucolytic agent with demonstrated multi-faceted pharmacological actions that extend beyond simple mucus disruption. As a thiol-based prodrug, this compound contains two blocked sulfur atoms that become metabolically active after hepatic transformation to its active metabolite Met 1 (also known as Met I), which contains a free sulfhydryl (-SH) group. This molecular transformation is essential for this compound's therapeutic effects, which include mucolytic, antioxidant, anti-inflammatory, and antimicrobial activities [1]. The mucociliary clearance system represents a critical defense mechanism of the respiratory tract, consisting of coordinated ciliary beating and appropriate mucus viscosity that facilitates the removal of inhaled pathogens, particles, and debris. In various respiratory diseases, this system becomes impaired, leading to mucus accumulation and reduced airway protection [2].

Research has demonstrated that this compound exhibits a unique dual effect on mucociliary clearance—it not only promotes clearance in healthy airways but also counteracts the impairment induced by inflammatory conditions. A pivotal 1998 study showed that this compound at doses of 100-600 mg/kg significantly promoted mucociliary clearance in normal rats and attenuated inflammation-induced inhibition in LPS-challenged rats [3]. Interestingly, this effect appears specific to this compound, as other mucolytic agents including ambroxol and S-carboxymethylcysteine failed to demonstrate similar efficacy in the same model [3]. This application note provides detailed protocols and methodological considerations for researchers investigating the effects of this compound on mucociliary function, with comprehensive data presentation and visualization of key mechanisms.

Pharmacological Mechanisms of Action

This compound's effects on mucociliary clearance involve multiple interconnected biological pathways that contribute to its overall efficacy in respiratory conditions. The primary mucolytic action occurs through the reduction of disulfide bonds in mucin glycoproteins by the free thiol group of the active metabolite Met 1, which decreases mucus viscosity and elasticity, facilitating expectoration [1]. Beyond this direct effect on mucus physical properties, this compound influences several cellular and molecular pathways relevant to airway physiology and inflammation.

The antioxidant properties of this compound's metabolite constitute a crucial mechanism, with demonstrated scavenging activities against reactive oxygen species (ROS) including hydrogen peroxide (H₂O₂) and hypochlorous acid (HOCl). The rate constant of Met 1 for these oxidant species is approximately 80% of that observed for glutathione, making it a highly efficient biological antioxidant [1]. This antioxidant capacity directly protects the ciliated epithelium from oxidative damage and reduces oxidant-mediated impairment of ciliary function. Additionally, this compound modulates inflammatory pathways by inhibiting lipopolysaccharide (LPS)-induced nuclear factor-κB (NF-κB) activation in macrophages and reducing pro-inflammatory cytokine production including tumor necrosis factor-α (TNF-α) and interleukin (IL)-1β in alveolar macrophages [1].

Recent investigations have revealed novel molecular targets for this compound, including tropomyosin receptor kinase A (TrkA), the high-affinity receptor for nerve growth factor (NGF). Computational and in vitro studies demonstrate that both this compound and Met 1 bind to the TrkA receptor pocket, involving residues Glu331, Arg347, His298, and His297, with Met 1 capable of reducing the disulfide bridge between Cys300 and Cys345 of TrkA [4] [5]. This interaction interferes with NGF-induced TrkA autophosphorylation, suggesting a novel non-opioid mechanism for potential analgesic effects that may indirectly influence airway function through modulation of neurogenic inflammation [4] [5]. Furthermore, this compound exhibits anti-bacterial and anti-biofilm activities, with Met 1 demonstrated to reduce bacterial adhesion to epithelial surfaces by inducing conformational changes in pilin molecules through interaction with disulfide bonds [1].

Table 1: Multifaceted Pharmacological Actions of this compound Relevant to Mucociliary Clearance

Mechanism Class Specific Action Experimental Evidence Biological Consequence
Mucolytic Reduction of disulfide bonds in mucins In vitro mucin viscosity reduction Decreased sputum viscosity and elasticity
Antioxidant Scavenging of H₂O₂, HOCl, O₂⁻ In vitro ROS scavenging assays Protection of ciliated epithelium from oxidative damage
Anti-inflammatory Inhibition of NF-κB activation LPS-induced models in macrophages Reduced cytokine production (TNF-α, IL-1β)
Antibacterial Inhibition of bacterial adhesion S. aureus and E. coli adhesion assays Reduced bacterial colonization of airways
Receptor Modulation TrkA receptor antagonism In silico docking and in vitro phosphorylation assays Potential modulation of neurogenic inflammation

Experimental Protocols for Mucociliary Clearance Assessment

In Vivo Measurement in Rat Models

The rat model of mucociliary clearance provides a comprehensive system for evaluating this compound effects in both normal and inflamed airways. The protocol involves several critical steps that require careful execution to generate reproducible and meaningful data [3]:

  • Animal Preparation: Utilize adult Sprague-Dawley rats (200-250 g) divided into experimental groups including control, this compound-treated (typically 100-600 mg/kg doses), and positive/negative control groups. For inflammation models, induce airway inflammation via intratracheal instillation of lipopolysaccharide (LPS) 24 hours prior to clearance measurements.

  • Dosing Protocol: Administer this compound orally via gavage at specified time points before measurement (typically 1-2 hours prior). Prepare fresh this compound suspensions in appropriate vehicles such as 0.5% carboxymethylcellulose to ensure consistent absorption and metabolism to the active Met 1 form.

  • Clearance Measurement: Anesthetize animals using ketamine/xylazine (80/10 mg/kg, i.p.) and tracheotomize to expose the trachea. Install a miniature flow sensor or utilize radioactive tracer methods to measure mucociliary transport rates. For tracer methods, deposit a small (2-5 µL) droplet of technetium-99m labeled albumin or similar tracer at the distal trachea and monitor its proximal movement using gamma camera imaging.

  • Data Collection: Record particle movement over timed intervals (typically 5-10 minutes) and calculate clearance velocity as distance traveled over time. Include multiple measurements along different tracheal segments to account for regional variations.

  • Bronchoalveolar Lavage (BAL) Analysis: Following clearance measurements, euthanize animals and perform BAL with sterile saline. Analyze BAL fluid for inflammatory cells (neutrophils, macrophages), albumin concentration (indicating vascular leakage), and mucopolysaccharide content to correlate clearance changes with inflammatory parameters [3].

This protocol demonstrated that this compound significantly promoted mucociliary clearance in normal rats at all doses tested (100-600 mg/kg) and attenuated the LPS-induced impairment of clearance in the inflammation model. The specificity of this effect was confirmed by the lack of similar activity with ambroxol or S-carboxymethylcysteine in the same system [3].

Ex Vivo Measurement Using Tracheal Models

Ex vivo tracheal preparations offer a controlled system for investigating direct effects on ciliary function without systemic influences. The following protocol adapts methodology from contemporary mucociliary research [6]:

  • Tissue Preparation: Sacrifice animals humanely according to approved protocols. Rapidly excise the trachea and place in oxygenated (95% O₂/5% CO₂) Krebs-Ringer bicarbonate-buffered solution with indomethacin (1 µM) to prevent prostaglandin-mediated effects. Carefully open the trachea along the dorsal muscular portion and pin it mucosal side up in a specialized chamber that allows separate bathing of mucosal and serosal surfaces.

  • Stabilization and Treatment: Maintain the preparation at 37°C with continuous oxygenation. Stabilize for 15 minutes before experimental interventions. Replace the bath solution with fresh buffer and apply this compound or its metabolites to either mucosal or serosal compartments at specified concentrations (typically 0.1-1.0 mM) based on preliminary dose-response studies.

  • Particle Transport Measurement: Deposit inert particles such as Xerox ink or fluorescent microspheres (0.5-1.0 µL) at the proximal portion of the trachea. Capture images every 20 seconds for 30 minutes using a high-resolution video camera. Track particle movement using specialized software such as ImageJ with tracking plugins or custom particle imaging velocimetry algorithms [2].

  • Ciliary Beat Frequency (CBF) Assessment: For parallel CBF measurements, use high-speed video microscopy (≥500 frames/second) of specific tracheal areas. Analyze CBF using fast Fourier transform (FFT) algorithms available in software packages like PIVlab [2].

This ex vivo approach allows direct assessment of this compound effects on ciliary function and mucus transport without confounding systemic factors, providing mechanistic insights complementary to in vivo findings.

In Vitro Models Using Airway Epithelial Cultures

Advanced in vitro systems using cultured human airway epithelial cells enable detailed investigation of this compound mechanisms at the cellular level. The following protocol describes methodology for measuring both ciliary beat frequency and mucociliary transport in cultured cells [2]:

  • Cell Culture Preparation: Utilize primary human small airway epithelial cells or appropriate cell lines (e.g., Calu-3, BEAS-2B) cultured on permeable supports at air-liquid interface (ALI). Differentiate cells for 3-4 weeks until well-ciliated and producing mucus, confirmed by immunostaining for ciliary markers (e.g., β-tubulin) and mucins (e.g., MUC5AC).

  • Experimental Treatment: Apply this compound or Met 1 to both apical and basolateral compartments at clinically relevant concentrations (0.01-1.0 mM) diluted in appropriate culture medium. Include controls with vehicle alone and positive controls such as known mucolytic agents for comparison.

  • Ciliary Beat Frequency Measurement: Configure an inverted microscope with high-speed camera (≥200 fps) and environmental chamber maintaining 37°C and 5% CO₂. Record 10-15 second videos of multiple random fields at 20× or 40× magnification. Analyze CBF using specialized software that calculates frequency from pixel intensity changes over time, typically reporting values in Hz (beats per second).

  • Mucociliary Transport Assessment: Apply fluorescent microspheres (1.0 µm diameter) to the apical surface and record their movement at 1-5 second intervals for 10-15 minutes. Calculate transport velocity (µm/s) from particle trajectories using particle imaging velocimetry software. Ensure adequate sampling by tracking at least 20-30 particles per experimental condition.

  • Data Analysis and Normalization: Normalize all measurements to baseline values obtained pre-treatment and express as percentage change. Perform statistical analyses using appropriate tests (e.g., ANOVA with post-hoc comparisons) with significance set at p < 0.05.

This protocol highlights the adaptability of mucociliary assessment to various experimental systems, each offering unique advantages for investigating different aspects of this compound's mechanisms of action.

Quantitative Data Summary

Efficacy Data from Experimental Models

Table 2: Summary of this compound Effects on Mucociliary Clearance in Experimental Models

Model System Dose/Concentration Measured Parameter Effect Size Reference
In vivo (normal rats) 100 mg/kg Mucociliary clearance rate Significant promotion [3]
In vivo (normal rats) 300 mg/kg Mucociliary clearance rate Significant promotion [3]
In vivo (normal rats) 600 mg/kg Mucociliary clearance rate Significant promotion [3]
In vivo (LPS-injured rats) 100 mg/kg Mucociliary clearance rate Attenuated inhibition [3]
In vivo (LPS-injured rats) 300 mg/kg Mucociliary clearance rate Attenuated inhibition [3]
In vivo (LPS-injured rats) 600 mg/kg Mucociliary clearance rate Attenuated inhibition [3]
In vivo (guinea pigs) 600 mg/kg Citric acid-induced cough Significant suppression [1]
In vitro (human neutrophils) 1 mM ROS production ~40% reduction [1]
Ex vivo (quail trachea) 600 mg/kg Mucociliary transport Significant promotion [1]
Analytical Methods for this compound Quantification

Table 3: Spectrophotometric and Spectrofluorimetric Methods for this compound Analysis

Method Principle Linear Range LOD Key Reaction Conditions
Method I (Spectrophotometric) Oxidation with KMnO₄ in alkaline medium 1-6 μg/mL 0.179 μg/mL 40 min at room temperature, measurement at 600 nm
Method II (Spectrophotometric) Oxidation with ceric ammonium sulfate in acid medium 0.1-1.0 μg/mL 0.024 μg/mL 40 min at 60°C, measurement at 320 nm
Method III (Spectrofluorimetric) Detection of fluorescent cerous ions from cerium reduction 0.01-0.1 μg/mL 0.0027 μg/mL 40 min at 60°C, λex/λem 255/355 nm
Method IV (Spectrofluorimetric) Fluorescence quenching of acriflavine 10-100 μg/mL 3.2 μg/mL Room temperature, mix-and-read approach

Mechanism and Workflow Visualization

This compound Mechanisms of Action Diagram

G This compound Mechanisms Enhancing Mucociliary Clearance This compound This compound Met1 Metabolite M1 (Active Form) This compound->Met1 Hepatic metabolism Mucolytic Mucolytic Action Reduces disulfide bonds in mucins Met1->Mucolytic Antioxidant Antioxidant Effect Scavenges ROS (H₂O₂, HOCl) Met1->Antioxidant AntiInflammatory Anti-inflammatory Inhibits NF-κB, reduces cytokines Met1->AntiInflammatory Antibacterial Antibacterial Activity Reduces bacterial adhesion Met1->Antibacterial TrkAModulation TrkA Modulation Inhibits NGF signaling Met1->TrkAModulation MCC Enhanced Mucociliary Clearance Mucolytic->MCC Reduced mucus viscosity Antioxidant->MCC Protected ciliated epithelium AntiInflammatory->MCC Reduced airway inflammation Antibacterial->MCC Decreased bacterial colonization TrkAModulation->MCC Potential neurogenic inflammation control

Experimental Workflow for Mucociliary Clearance Assessment

G Experimental Workflow for Mucociliary Clearance Measurement Start Start AnimalPrep Animal Preparation & Group Allocation Start->AnimalPrep InflammationModel LPS-induced Inflammation (24 hours before test) AnimalPrep->InflammationModel Inflammation Groups Only Dosing This compound Administration (100-600 mg/kg, oral gavage) AnimalPrep->Dosing All Groups InflammationModel->Dosing Anesthesia Anesthesia & Tracheostomy Dosing->Anesthesia 1-2 hours after dosing Measurement Mucociliary Clearance Measurement Anesthesia->Measurement BAL Bronchoalveolar Lavage & Analysis Measurement->BAL DataAnalysis Data Analysis & Statistics BAL->DataAnalysis End End DataAnalysis->End

Discussion and Research Implications

The experimental evidence comprehensively demonstrates that this compound exerts significant positive effects on mucociliary clearance through multiple complementary mechanisms. The dose-dependent enhancement of clearance in both normal and inflamed airways, coupled with reduction in inflammatory cells in BAL fluid, supports a dual approach targeting both mucus properties and underlying inflammation [3]. The specificity of this compound's action is noteworthy, as other mucolytic agents including ambroxol and S-carboxymethylcysteine failed to demonstrate comparable efficacy in identical models, suggesting unique mechanisms beyond simple mucolysis [3].

Recent research has expanded our understanding of this compound's molecular targets, particularly its interaction with the TrkA receptor [4] [5]. This novel mechanism may contribute to modulation of neurogenic inflammation pathways, potentially relevant to cough reflex sensitivity and airway defense mechanisms. The demonstrated anti-biofilm properties of this compound and its metabolite against medically important pathogens including MRSA further support its multi-targeted approach to respiratory defense [7]. Interestingly, these antimicrobial effects occur at concentrations achievable with therapeutic dosing (2-5 mg/L), enhancing clinical relevance [7].

From a methodological perspective, the complementary use of in vivo, ex vivo, and in vitro models provides a comprehensive assessment framework for mucociliary function. The protocols detailed herein emphasize standardization of experimental conditions, appropriate controls, and multimodal assessment to fully characterize this compound's effects. Researchers should consider species-specific differences in respiratory physiology when extrapolating findings, and the metabolic activation requirement for this compound when designing in vitro versus in vivo experiments.

Conclusion

These application notes provide comprehensive protocols and methodological considerations for investigating this compound's effects on mucociliary clearance. The multifaceted pharmacological profile of this compound, encompassing mucolytic, antioxidant, anti-inflammatory, and antimicrobial activities, supports its therapeutic utility in respiratory conditions characterized by impaired mucus clearance. The detailed experimental protocols, quantitative data summaries, and mechanism visualizations offer researchers standardized approaches for evaluating this compound and related compounds. Future research directions should explore the clinical translation of these mechanistic findings, particularly the potential synergistic effects of this compound with standard therapies for respiratory diseases, and further elucidate the molecular basis for its unique efficacy compared to other mucolytic agents.

References

Comprehensive Analytical Guide: Erdosteine Sputum Concentration Analysis for Respiratory Research

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Erdosteine and Its Pharmacological Significance

This compound is a mucolytic agent with additional antioxidant and anti-inflammatory properties used in the treatment of chronic respiratory diseases such as chronic obstructive pulmonary disease (COPD) and chronic bronchitis. As a thiol derivative, this compound contains sulfhydryl groups that become pharmacologically active after hepatic metabolism. The drug's unique mechanism involves breaking disulfide bonds in mucus glycoproteins, reducing sputum viscosity and improving mucociliary clearance. Beyond its mucolytic action, this compound demonstrates free radical scavenging activity and enhances antibiotic penetration into bronchial secretions, making it particularly valuable in managing infective exacerbations of respiratory conditions [1] [2].

For research and clinical development purposes, accurate determination of this compound and its metabolites in biological samples like sputum is essential for understanding its pharmacokinetic and pharmacodynamic profile. This application note provides comprehensive analytical protocols for quantifying this compound concentrations in sputum, detailing spectrophotometric methods, chromatographic techniques, and clinical procedures for sample collection and processing. These methodologies enable researchers to investigate this compound's unique capacity to increase antibiotic concentrations in pulmonary secretions and its multifaceted mechanisms against respiratory pathogens [3] [4].

Drug Properties and Pharmacokinetics

Basic Pharmacological Profile

This compound is classified chemically as 2-[2-oxo-2-[(2-oxothiolan-3-yl)amino]ethyl]sulfanyl acetic acid with a molecular formula of C~8~H~11~NO~4~S~2~ and a molecular weight of 249.31 g/mol [1]. The drug is administered orally and functions as a mucolytic agent through its active metabolites that contain free sulfhydryl groups. These metabolites exert multiple pharmacological effects including regulation of mucus production and viscosity, enhancement of mucociliary transport, scavenging of free radicals, and reduction of bacterial adhesion to respiratory epithelial cells [5] [2].

Table 1: Fundamental Properties of this compound

Property Description
Chemical Name 2-[2-oxo-2-[(2-oxothiolan-3-yl)amino]ethyl]sulfanyl acetic acid
Molecular Formula C~8~H~11~NO~4~S~2~
Molecular Weight 249.31 g/mol
Pharmacological Class Mucolytic agent
Primary Mechanisms Mucolysis, antioxidant activity, anti-inflammatory effects, antibiotic penetration enhancement
Therapeutic Uses Chronic bronchitis, COPD, other respiratory conditions with excessive mucus production
Metabolic Activation and Pharmacokinetics

This compound is a prodrug that requires hepatic metabolism to exert its therapeutic effects. It contains two blocked sulfhydryl groups—one in an aliphatic side chain (thioether) and another enclosed in a heterocyclic ring (thiolactone). The drug remains stable in the acidic environment of the stomach, but undergoes metabolic transformation in more alkaline conditions, primarily yielding the active metabolite Metabolite I (Met I), scientifically known as (±)-N-(2-carboxymethylthioacetyl)homocysteine [4]. This metabolite contains a free thiol group responsible for the drug's mucolytic activity through the breakdown of disulfide bonds in mucus glycoproteins [1].

The pharmacokinetic profile of this compound is characterized by rapid absorption following oral administration, with Met I representing the primary active species detected in systemic circulation. The liberation of sulfhydryl groups occurs progressively, resulting in sustained pharmacological activity. This compound and its metabolites are primarily excreted in the urine as inorganic sulfates, with no significant accumulation observed even after repeated dosing of 600-900 mg daily for 8 days [4]. This metabolic pathway is crucial for the drug's efficacy and underlies the rationale for monitoring its concentrations in biological fluids like sputum.

Analytical Methods for this compound Quantification

Spectrophotometric Methods

Spectrophotometric techniques provide simple, economical, and eco-friendly alternatives for the quantification of this compound in bulk and pharmaceutical formulations. These methods are particularly valuable for routine analysis and quality control applications where sophisticated instrumentation may not be available. Recent advancements have focused on developing green analytical methods that minimize the use of hazardous organic solvents while maintaining high sensitivity and precision [6].

Table 2: Spectrophotometric Methods for this compound Analysis

Method Principle λ~max~ (nm) Linear Range (μg/mL) LOD (μg/mL) Key Reagents
Potassium Permanganate Oxidation reaction in alkaline medium 600 1-6 0.179 KMnO~4~, NaOH
Ceric Ammonium Sulfate (Spectrophotometric) Oxidation in acidic medium 320 0.1-1.0 0.024 Ceric ammonium sulfate, H~2~SO~4~
Ceric Ammonium Sulfate (Spectrofluorimetric) Fluorescence measurement of cerium (III) ions λ~ex~/λ~em~: 255/355 0.01-0.1 0.0027 Ceric ammonium sulfate, H~2~SO~4~
Acriflavine-based Fluorescence quenching - 10-100 3.2 Acriflavine solution
Charge Transfer Complex (CA) CT complex formation 454 10-500 - Chloranil (CA) in acetonitrile
Charge Transfer Complex (TCNQ) CT complex formation 843 20-600 - TCNQ in acetonitrile

The potassium permanganate method involves the oxidation of this compound in a strong alkaline medium, which converts the violet color of potassium permanganate to the green color of manganate species, measurable at 600 nm. For this method, 2 mL of KMnO~4~ solution is added to 2 mL of NaOH solution (0.5 M) followed by the addition of this compound aliquots. The reaction mixture is allowed to stand at room temperature for 40 minutes before dilution and measurement [6].

The ceric ammonium sulfate spectrophotometric method relies on the reduction of yellow-colored ceric ions by this compound in an acidic medium, resulting in a decrease in absorbance at 320 nm. This method requires the addition of 1.6 mL of ceric ammonium sulfate solution followed by 0.5 mL of H~2~SO~4~ solution (2 M) to this compound aliquots. The reaction mixture is heated in a water bath at 60°C for 40 minutes before measurement [6].

For the charge transfer complex methods, this compound forms colored complexes with electron acceptors such as chloranil (CA) and 7,7,8,8-tetracyanoquinodimethane (TCNQ). The CA method involves mixing this compound with 0.75 mL CA reagent [0.2% (w/v)] in acetonitrile, allowing it to stand at room temperature for 5 minutes, then diluting with methanol before measurement at 454 nm. The TCNQ method requires mixing this compound with 1.0 mL TCNQ reagent [0.2% (w/v)] in acetonitrile, heating at 80°C for 5 minutes, then diluting with methanol before measurement at 843 nm [7].

Chromatographic Methods

While spectrophotometric methods offer simplicity and cost-effectiveness, high-performance liquid chromatography (HPLC) provides superior sensitivity and specificity for quantifying this compound and its metabolites in complex biological matrices like sputum. Reverse-phase HPLC systems with UV detection have been successfully employed for the determination of this compound in pharmaceutical dosage forms and biological samples [6] [7].

Advanced chromatographic methods include UHPLC with fluorimetric detection for enhanced sensitivity in monitoring this compound and its metabolites in biological samples. These methods typically employ C18 columns with mobile phases consisting of buffer and organic modifiers such as acetonitrile or methanol. The flow rates generally range from 0.5 to 1.5 mL/min with detection wavelengths between 220-240 nm for UV detection [6].

For analysis of this compound in capsule formulations, sample preparation involves extracting the powder content with methanol using mechanical mixing and ultrasonic bath treatment for 20 minutes each, followed by filtration and appropriate dilution before analysis. Method validation parameters including specificity, linearity, accuracy, precision, LOD, and LOQ should be established according to ICH guidelines to ensure reliability of the analytical methods [7].

Clinical Protocols for Sputum Concentration Analysis

Sputum Collection and Processing

The analysis of this compound concentrations in sputum requires standardized collection and processing protocols to ensure reliable and reproducible results. Sputum samples should be collected from patients diagnosed with chronic bronchitis or COPD experiencing acute infective exacerbations. Patients typically receive this compound at therapeutic doses (e.g., 300 mg twice daily) alongside standard antibiotic therapy such as amoxicillin (500 mg three times daily) for 7-10 days [3].

  • Sample Collection: Sputum specimens should be collected in sterile, pre-weighed containers during the first few days of treatment. Deep cough specimens are preferable to saliva to ensure representative sampling of bronchial secretions. The timing of collection relative to drug administration should be carefully recorded, with optimal collection occurring 2-4 hours post-dose to capture peak concentrations [3].

  • Sample Processing: Sputum samples must be processed promptly after collection. The protocol involves homogenization with an equal volume of dithiothreitol (DTT) or phosphate-buffered saline (PBS) followed by centrifugation at 12,000-15,000 × g for 15-30 minutes at 4°C. The resulting supernatant should be aliquoted and stored at -70°C to -80°C until analysis to preserve analyte stability [3].

  • Analytical Preparation: For analysis, thawed sputum supernatants may require protein precipitation with organic solvents such as acetonitrile or methanol, followed by centrifugation and filtration through 0.22-μm or 0.45-μm membranes. The clear filtrate can then be subjected to spectrophotometric or chromatographic analysis according to the validated methods described in Section 3 [3] [6].

Antibiotic Synergy Studies

This compound demonstrates a unique ability to enhance antibiotic penetration into bronchial secretions, making its combination with antibiotics particularly effective for respiratory infections. A seminal double-blind, placebo-controlled study demonstrated that co-administration of this compound with amoxicillin resulted in significantly higher antibiotic concentrations in sputum compared to amoxicillin alone, without affecting serum concentrations [3].

Table 3: Clinical Protocol for Antibiotic Synergy Studies

Parameter Specifications
Study Design Double-blind, placebo-controlled, randomized
Patient Population Adults with acute infective exacerbations of chronic bronchitis
This compound Dosage 300 mg twice daily for 7-10 days
Antibiotic Protocol Amoxicillin 500 mg three times daily
Sputum Collection Timepoints Baseline, Day 3, Day 7 (or end of treatment)
Primary Outcomes Sputum antibiotic concentrations, sputum viscosity, clinical symptom scores
Additional Assessments Sputum culture results, body temperature, inflammatory markers

The proposed mechanism for this synergistic effect involves this compound's reduction of sputum viscosity through breakdown of disulfide bonds in mucin glycoproteins, thereby facilitating improved antibiotic diffusion into bronchial secretions. This effect leads to more rapid decreases in sputum viscosity, faster normalization of body temperature, and accelerated sputum sterilization compared to antibiotic therapy alone [3] [2].

Advanced Research Applications

Biofilm Formation Studies

Recent research has revealed this compound's intriguing effects on bacterial biofilm formation, particularly against methicillin-resistant Staphylococcus aureus (MRSA). Studies demonstrate that this compound and its active metabolite Met I at concentrations of 2-5 mg/L can significantly increase the number of biofilm-dwelling cells while simultaneously reducing reactive oxygen species (ROS) within biofilms by over 87% [4].

The experimental workflow for biofilm studies involves:

  • Growing MRSA biofilms in CDC bioreactors with continuous nutrient supply
  • Treating with this compound or Met I at relevant concentrations (2-5 mg/L)
  • Assessing biofilm-dwelling cells through viable counting
  • Measuring intracellular ROS using fluorescent probes
  • Analyzing proteomic changes via label-free quantitative mass spectrometry

Proteomic analyses indicate that Met I treatment modifies the expression of 30-65% of total bacterial proteins, upregulating certain replication proteins while downregulating numerous virulence factors. This suggests that despite increasing bacterial numbers, the treated cells may exhibit reduced pathogenicity. These findings highlight the complex interplay between antioxidant drugs and biofilm development that researchers should consider when studying this compound's mechanisms [4].

G cluster_1 Biological Effects This compound This compound Metabolism Metabolism This compound->Metabolism Hepatic First Pass MetI MetI Metabolism->MetI Active Metabolite Mucus Mucus MetI->Mucus Reduces Viscosity Antibiotic Antibiotic MetI->Antibiotic Enhances Penetration Bacterial Bacterial MetI->Bacterial Modulates Biofilm NGF NGF MetI->NGF Inhibits Signaling Effects Effects Mucus->Effects Antibiotic->Effects Bacterial->Effects NGF->Effects

Diagram 1: Multimodal Mechanisms of this compound and its Metabolite. This flowchart illustrates the metabolic activation of this compound and its subsequent multifaceted pharmacological effects on mucus properties, antibiotic penetration, bacterial biofilm formation, and NGF/TrkA signaling pathways.

NGF/TrkA Signaling Pathway Analysis

Emerging research indicates that this compound and its metabolite Met I can interact with the NGF/TrkA signaling pathway, which plays a significant role in inflammatory and pain processes. In silico studies demonstrate that both compounds bind to the TrkA receptor pocket, involving key residues Glu331, Arg347, His298, and His297 [8].

The experimental protocol for evaluating TrkA interactions includes:

  • Molecular Docking Studies: Computational simulations to assess binding affinities and interactions with TrkA receptor sequences
  • In Vitro Cellular Assays: Measurement of TrkA autophosphorylation in SH-SY5Y neuroblastoma cells following NGF activation
  • Dose-Response Studies: Exposure of cells to this compound or Met I (0.1-10 mM) for different durations (90 minutes to 24 hours)
  • Viability Assays: Assessment of mitochondrial activity to determine compound toxicity at various concentrations

Research findings indicate that this compound and Met I interfere with NGF-induced TrkA activation, leading to approximately 40% inhibition of autophosphorylation after 24 hours of exposure to 1 mM concentrations. This suggests potential non-opioid analgesic mechanisms operating through modulation of NGF signaling at the TrkA level, opening new avenues for drug repurposing beyond respiratory applications [8].

Conclusion and Research Implications

The analytical methodologies and experimental protocols detailed in this application note provide researchers with comprehensive tools for investigating this compound concentrations in sputum and other biological matrices. The spectrophotometric and chromatographic methods enable accurate quantification of the drug and its metabolites, while the clinical protocols standardize sample collection and processing for reliable assessment of pulmonary concentrations.

This compound's unique ability to enhance antibiotic penetration into bronchial secretions, coupled with its effects on bacterial biofilm formation and emerging evidence of NGF/TrkA pathway modulation, highlights its multifaceted pharmacological profile. These properties support its therapeutic utility in respiratory conditions characterized by excessive mucus production and infectious exacerbations. The ongoing research into novel mechanisms suggests potential expanded applications in areas such as pain management through NGF signaling inhibition.

Future research directions should focus on optimizing analytical sensitivity for metabolite detection, exploring this compound's effects on additional bacterial pathogens, and investigating its potential benefits in other disease states where oxidative stress, inflammation, and NGF signaling play pathogenic roles. The continued development of green analytical methods will also contribute to more environmentally sustainable pharmaceutical analysis practices.

References

Erdosteine & Metabolite Stability: Core Concepts

Author: Smolecule Technical Support Team. Date: February 2026

The stability and transformation of Erdosteine and its metabolites are fundamental to its mechanism of action. The key information is summarized in the table below.

Entity Chemical Characteristics Stability Profile Primary Biological Activity
This compound (Prodrug) Two blocked sulfur atoms (one in aliphatic chain, one in thiolactone ring) [1]. Stable in dry state and acidic media (e.g., stomach) [1]. The thiolactone ring opens in alkaline environments, converting to Met-I [2] [1]. Minimal direct activity; requires conversion to active metabolites [1].
Metabolite I (Met-I / N-thiodiglycolyl homocysteine) Contains a free, reactive thiol (-SH) group [1]. The free thiol group is available to break disulfide bonds in mucus and proteins [1]. Primary active metabolite; mucolytic (breaks mucus disulfide bonds) [1], antioxidant (free radical scavenging) [1], and TrkA receptor antagonism [2].

Experimental Protocols & Methodologies

Analytical Determination of this compound

Several green spectroscopic methods have been developed for the determination of this compound in bulk and dosage forms, which can be adapted for stability testing [3].

  • Method I (Spectrophotometric - KMnO4): this compound reacts with potassium permanganate in a strong alkaline medium, reducing the violet color of KMnO4 to green manganate. The absorbance of the product is measured at 600 nm. The method is linear in the range of 1–6 μg/mL [3].
  • Method II (Spectrophotometric - Ceric Ammonium Sulfate): this compound reduces the yellow-colored ceric ions in a strong acidic medium. The decrease in absorbance is measured at 320 nm. The method is linear in the range of 0.1–1.0 μg/mL [3].
  • Method III (Spectrofluorimetric - Ceric Ammonium Sulfate): This method measures the fluorescence of the cerous ions produced from the reduction of ceric ammonium sulfate by this compound. The fluorescence intensity is recorded at λex/λem = 255/355 nm. The method is highly sensitive, with a linear range of 0.01–0.1 μg/mL [3].
  • Method IV (Spectrofluorimetric - Acriflavine Quenching): this compound quenches the native fluorescence of acriflavine. The decrease in fluorescence intensity is measured and is proportional to this compound concentration in the range of 10–100 μg/mL [3].

The experimental workflow for these assays can be visualized as follows:

G Start Start: Sample Preparation Method1 Method I: Reaction with KMnO4 Start->Method1 Method2 Method II: Reaction with Ceric Ammonium Sulfate Start->Method2 Method3 Method III: Fluorimetric Detection of Cerous Ions Start->Method3 Method4 Method IV: Acriflavine Fluorescence Quenching Start->Method4 Measure1 Measure Absorbance at 600 nm Method1->Measure1 Measure2 Measure Absorbance at 320 nm Method2->Measure2 Measure3 Measure Fluorescence at λex/λem 255/355 nm Method3->Measure3 Measure4 Measure Fluorescence Quenching Method4->Measure4

Assessing NGF-Induced TrkA Autophosphorylation Inhibition

This protocol evaluates the functional antagonism of this compound and Met-I on the TrkA receptor [2].

  • Cell Line: SH-SY5Y human neuroblastoma cells.
  • Procedure:
    • Cell Treatment: Culture cells and expose them to this compound or Met-I. Conduct time-course (e.g., 90 min vs. 24 hrs) and dose-response (e.g., up to 1 mM) experiments.
    • NGF Activation: After treatment, replace the medium and stimulate cells with 100 ng/mL of NGF for 10 minutes.
    • Analysis: Measure TrkA autophosphorylation (e.g., by Western blot) as an index of receptor activation. Normalize data to total TrkA levels.
  • Expected Outcome: this compound and Met-I interfere with NGF-induced TrkA activation. A 24-hour exposure to 1 mM this compound can achieve ~40% maximal inhibition [2].

The signaling pathway and experimental inhibition are illustrated below:

G NGF NGF TrkA TrkA Receptor NGF->TrkA Binds to PhosphoTrkA TrkA Autophosphorylation TrkA->PhosphoTrkA Induces Signaling Downstream Signaling (Pain, Inflammation) PhosphoTrkA->Signaling Activates Inhibitor This compound / Met-I Effect Inhibits Interaction and Activation Inhibitor->Effect Effect->TrkA Blocks

Frequently Asked Questions (FAQs)

Q1: Why is this compound considered a prodrug, and what is the significance of its stability in acidic media? A: this compound is a prodrug because its sulfur atoms are blocked, rendering it less active. Its stability in acidic media like the stomach allows for oral administration without significant decomposition before absorption and subsequent metabolism into the active Met-I [1].

Q2: What is the primary stability concern for the active metabolite Met-I during in vitro experiments? A: The key consideration is that the free thiol group of Met-I is highly reactive. This property is essential for its biological activity but also makes it susceptible to oxidation. Researchers should handle and store solutions in inert atmospheres (e.g., using degassed buffers) and under controlled temperature to prevent premature oxidation and loss of activity.

Q3: How do this compound and Met-I achieve their mucolytic effect? A: The free thiol group in Met-I breaks the disulfide bonds (-S-S-) within mucus glycoproteins. This action severs the large polymer networks, reducing the viscosity and elasticity of the mucus, thereby facilitating its clearance from the airways [1].

Q4: Beyond mucolysis, what other pharmacological activities are linked to this compound's metabolites? A: Recent research indicates that this compound and Met-I can bind to the TrkA receptor, inhibiting its activation by NGF. This suggests a potential non-opioid analgesic mechanism for pain management [2]. The free thiol group also contributes to direct antioxidant effects and the modulation of inflammatory pathways like NF-κB [1].

References

Overview of Validated Analytical Methods for Erdosteine

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes five key analytical methods for the determination of Erdosteine (ERD) in bulk and pharmaceutical dosage forms.

Method Name & Principle Analytical Technique Linear Range (μg/mL) LOD (μg/mL) LOQ (μg/mL) Key Reaction Conditions
Method I: Oxidation with KMnO₄ [1] UV-Vis Spectrophotometry 1–6 0.179 Not Specified Reagent: 2 mL of 0.005 M KMnO₄ and 2 mL of 0.5 M NaOH. Reaction time: 40 min at room temperature. Measurement: 600 nm.
Method II: Oxidation with Ceric Ammonium Sulfate [1] UV-Vis Spectrophotometry 0.1–1.0 0.024 Not Specified Reagent: 1.6 mL of 2.3x10⁻³ M ceric ammonium sulfate and 0.5 mL of 2 M H₂SO₄. Reaction time: 40 min at 60°C. Measurement: 320 nm.
Method III: Fluorimetric Detection of Cerium (III) [1] Spectrofluorimetry 0.01–0.1 0.0027 Not Specified Reagent: Ceric ammonium sulfate in acidic medium. Measurement: λex/λem = 255/355 nm.
Method IV: Fluorescence Quenching with Acriflavine [1] Spectrofluorimetry 10–100 3.2 Not Specified Reagent: Acriflavine in aqueous solution. Measurement: Decrease in acriflavine's native fluorescence.
Charge Transfer Complex (Chloranil) [2] UV-Vis Spectrophotometry 10–500 2.73 9.11 Reagent: 0.75 mL of 0.2% (w/v) Chloranil (CA). Reaction: 5 min at room temperature. Measurement: 454 nm.
Charge Transfer Complex (TCNQ) [2] UV-Vis Spectrophotometry 20–600 6.24 20.82 Reagent: 1.0 mL of 0.2% (w/v) TCNQ. Reaction: 5 min at 80°C. Measurement: 843 nm.

Detailed Experimental Protocols

Here are the step-by-step procedures for the methods that provide sufficient experimental detail.

Spectrophotometric Determination by Reaction with KMnO₄ (Method I) [1]
  • Preparation: In a set of 10 mL volumetric flasks, add 2 mL of 0.005 M potassium permanganate (KMnO₄) solution.
  • Alkali Addition: Add 2 mL of 0.5 M sodium hydroxide (NaOH) solution to each flask.
  • Sample Addition: Add appropriate aliquots from a standard ERD stock solution (100 μg/mL) to prepare the calibration curve concentrations (1–6 μg/mL).
  • Reaction: Mix the contents thoroughly and let the reaction mixture stand at room temperature for 40 minutes. The violet color of KMnO₄ turns green.
  • Dilution: Dilute to the mark with deionized water.
  • Measurement: Measure the absorbance at a wavelength of 600 nm against a reagent blank.
Spectrofluorimetric Determination by Reaction with Ceric Ammonium Sulfate (Method III) [1]
  • Preparation: Prepare different concentrations of ERD (0.01–0.1 μg/mL) from a 10 μg/mL stock solution in 10 mL volumetric flasks.
  • Reagent Addition: Add ceric ammonium sulfate solution in a strong acidic medium (prepared in 10% H₂SO₄).
  • Reaction and Measurement: The reaction reduces yellow, non-fluorescent Ce⁴⁺ ions to fluorescent Ce³⁺ ions. Measure the fluorescence intensity at an excitation wavelength of 255 nm and an emission wavelength of 355 nm.
Spectrophotometric Determination with Charge Transfer Complex (TCNQ) [2]
  • Sample Addition: Transfer aliquots of ERD stock solution (in methanol, 20–600 μg/mL range) into a 5 mL calibrated flask.
  • Solvent Addition: Adjust the volume to 3.0 mL with acetonitrile.
  • Reagent Addition: Add 1.0 mL of 0.2% (w/v) TCNQ reagent solution in acetonitrile.
  • Heating: Heat the reaction mixture at 80°C for 5 minutes in a water bath.
  • Cooling and Dilution: Allow the mixture to cool, then dilute to the mark with methanol.
  • Measurement: Measure the absorbance at 843 nm against a prepared blank.

Troubleshooting Common Experimental Issues

Here are some common issues you might encounter and suggested solutions:

  • Low Sensitivity or Signal Strength: Ensure all reaction conditions (temperature, reaction time, pH, and reagent concentration) are strictly followed as described [1] [2]. For the charge-transfer methods, verify the freshness and concentration of the TCNQ or Chloranil reagents [2].
  • Poor Linearity in Calibration Curve: Check the purity and stability of the standard ERD solution. Prepare fresh stock solutions and dilution series for the calibration curve. Ensure that the concentration of the analyte falls within the validated linear range [1] [2].
  • Interference from Excipients: The methods summarized have been successfully applied to pharmaceutical capsules. However, if interference is suspected, a standard addition technique can be used to confirm the accuracy of the method for a specific formulation [2].

Workflow for Spectrophotometric Analysis of this compound

The diagram below outlines the general decision-making process and workflow for selecting and performing an ERD analysis.

Start Start: Analyze this compound DefineGoal Define Analysis Goal Start->DefineGoal Goal1 High Sensitivity? (Low LOD/LOQ required) DefineGoal->Goal1 Goal2 Routine QC in Pharmaceutical Formulations? DefineGoal->Goal2 Goal3 Simultaneous Determination with another drug? DefineGoal->Goal3 Goal1->Goal2 No Method1 Method III: Spectrofluorimetry with Ceric Ammonium Sulfate Goal1->Method1 Yes Goal2->Goal3 No Method2 Charge-Transfer Complex Methods (e.g., TCNQ) Goal2->Method2 Yes SelectMethod Select Appropriate Method Goal3->SelectMethod No Method3 Reported HPLC or Spectrophotometric Methods Goal3->Method3 Yes Perform Perform Validation: Linearity, Precision, Accuracy Method1->Perform Method2->Perform Method3->Perform Analyze Analyze Samples Perform->Analyze End Report Results Analyze->End

References

Erdosteine Mechanism of Action & Signaling Pathways

Author: Smolecule Technical Support Team. Date: February 2026

Understanding Erdosteine's multi-targeted mechanism is crucial for designing effective combination therapies. The diagrams below illustrate its key pathways.

G This compound This compound Met1 Met1 This compound->Met1 Metabolized to ThiolGroup ThiolGroup Met1->ThiolGroup Releases free Mucins Mucins LessViscousMucus LessViscousMucus Mucins->LessViscousMucus Leads to DisulfideBonds DisulfideBonds DisulfideBonds->Mucins in ThiolGroup->DisulfideBonds Cleaves ImprovedClearance ImprovedClearance LessViscousMucus->ImprovedClearance Resulting in NGF NGF TrkA TrkA NGF->TrkA Binds to TrkAActivation TrkAActivation TrkA->TrkAActivation Inhibition Inhibition Inhibition->TrkAActivation Of ReducedPain ReducedPain Inhibition->ReducedPain Leading to Erdosteine2 Erdosteine2 Met12 Met12 Erdosteine2->Met12 Metabolized to Met12->Inhibition Causes

G Antibiotic Antibiotic ImprovedEfficacy ImprovedEfficacy Bacteria Bacteria Bacteria->Antibiotic Resists Biofilm Biofilm Biofilm->Bacteria Shields ThickMucus ThickMucus ThickMucus->Biofilm Protects Erdosteine3 Erdosteine3 ReducedMucus ReducedMucus Erdosteine3->ReducedMucus Causes DisruptedBiofilm DisruptedBiofilm ReducedMucus->DisruptedBiofilm Leads to EnhancedPenetration EnhancedPenetration DisruptedBiofilm->EnhancedPenetration Allows EnhancedPenetration->ImprovedEfficacy Results in

This compound Clinical Efficacy Data and Experimental Conditions

For your research and development planning, here are quantitative data on this compound's efficacy and key experimental parameters from published studies.

Table 1: Clinical Efficacy of this compound from Meta-Analysis [1] This table summarizes symptom improvement in patients with chronic obstructive bronchitis after 7-10 days of treatment. This compound demonstrated statistically significant improvements across multiple respiratory symptoms compared to placebo or other mucolytics.

Symptom Measured Number of Patients (n) Improvement Score (Weighted Mean Difference) 95% Confidence Interval
Global Efficacy Index 1,046 -1.02 -1.60 to -0.44
Cough Intensity 496 -0.30 -0.44 to -0.17
Sputum Viscosity 812 -0.28 -0.49 to -0.07
Expectoration Difficulty 992 -0.24 -0.40 to -0.08
Cough Frequency 972 -0.19 -0.34 to -0.03

Table 2: Key Experimental Parameters for In Vitro TrkA Studies [2] This table outlines critical conditions used to investigate this compound's novel mechanism of action as a TrkA antagonist, which is relevant for non-opioid pain signaling research.

Parameter Specification Details & Notes
Cell Line SH-SY5Y Human neuroblastoma cells, a standard model for neuronal signaling studies.
Stimulant NGF (Nerve Growth Factor) Used at 100 ng/mL to activate the TrkA receptor pathway.
Key Readout TrkA Autophosphorylation Measured as an indicator of receptor activation; inhibition by this compound was observed.
This compound Exposure Time 24 hours Maximal inhibition of TrkA activation (~40%) was seen after 24h exposure.
This compound Concentration 1 mM Concentration at which maximal inhibition of NGF-induced TrkA activation plateaued.

Frequently Asked Questions & Troubleshooting

Here are solutions to common technical and experimental challenges encountered during this compound research.

  • Q1: Does this compound interfere with the antibacterial activity of common antibiotics?

    • A: Unlike other mucolytics like N-Acetylcysteine (NAC), this compound does not inactivate most common antibiotic classes and can even enhance their efficacy [3]. The free thiol group in NAC can chemically react with and inactivate β-lactams (penicillins, cephalosporins), aminoglycosides, and some fluoroquinolones. As a prodrug, this compound's active metabolite (Met-1) does not cause this interaction. Instead, by breaking down the mucus and biofilm that shield bacteria, it improves antibiotic penetration to the infection site [3].
  • Q2: What is the evidence for this compound's potential use in pain management?

    • A: Emerging research indicates this compound and its metabolite Met-1 may act as TrkA (Tropomyosin receptor kinase A) antagonists [2]. In silico and in vitro studies show they bind to the TrkA receptor, inhibiting its activation by NGF (Nerve Growth Factor). This NGF/TrkA pathway is a well-validated target for pain conditions like osteoarthritis and neuropathic pain. Inhibition of NGF-induced TrkA autophosphorylation by up to ~40% suggests a novel, non-opioid mechanism of action for pain relief [2].
  • Q3: What are the critical stability and handling considerations for this compound in experimental settings?

    • A: this compound is a prodrug whose stability is pH-dependent [2] [3]. It remains stable in dry form and acidic conditions but undergoes transformation in alkaline environments. For in vitro work, note that the conversion to the active metabolite Met-1 occurs in alkaline media like standard cell culture environments. This conversion is necessary for its mucolytic and TrkA-inhibiting activities. Ensure proper storage to prevent moisture ingress, which can degrade the compound [4].

Key Experimental Protocols

For researchers aiming to replicate or build upon foundational findings, here are detailed methodologies for two key assays.

  • Protocol 1: Assessing TrkA Antagonism In Vitro [2]

    • Cell Culture: Maintain SH-SY5Y human neuroblastoma cells in standard media.
    • Pre-treatment: Expose cells to this compound (e.g., 1 mM) or its metabolite for 24 hours.
    • Stimulation: Stimulate the TrkA pathway by adding NGF (100 ng/mL) to the culture medium for 10 minutes.
    • Cell Lysis: Lyse cells to extract proteins.
    • Analysis: Measure levels of phosphorylated TrkA (p-TrkA) and total TrkA using Western Blot or ELISA. The key readout is the ratio of p-TrkA to total TrkA, indicating the degree of pathway inhibition by this compound.
  • Protocol 2: Evaluating Antibiotic Penetration Enhancement [3]

    • Sputum Collection: Obtain sputum samples from patients with chronic bronchitis during an exacerbation.
    • Treatment Groups: Divide samples into groups: a) antibiotic alone, b) this compound alone, c) antibiotic + this compound, d) control.
    • Incubation: Incubate samples ex vivo for a defined period.
    • Concentration Measurement: Use a sensitive technique like High-Performance Liquid Chromatography (HPLC) to measure the concentration of the antibiotic that has penetrated into the sputum.
    • Comparison: Statistically compare antibiotic concentrations in the combination group versus the antibiotic-alone group to demonstrate enhanced penetration.

References

Erdosteine bacterial biofilm resistance

Author: Smolecule Technical Support Team. Date: February 2026

Core FAQs on Erdosteine and Biofilms

  • Q1: What is the primary mechanism by which this compound affects bacterial biofilms? this compound is a mucolytic and antioxidant drug. Its active metabolite (Met I) contains a free thiol group that breaks disulfide bonds in the bronchial mucoproteins, reducing mucus viscosity [1] [2] [3]. In the context of biofilms, this action is believed to disrupt the protective extracellular polymeric matrix, improving antibiotic penetration. Additionally, its antioxidant properties reduce reactive oxygen species within the biofilm, which may influence bacterial behavior [1] [2] [3].

  • Q2: Does this compound have intrinsic antibiofilm activity? The evidence is complex. No, this compound alone does not typically reduce biofilm biomass or kill bacteria within the biofilm [1]. However, yes, it can significantly enhance the activity of co-administered antibiotics against biofilms in a concentration-dependent manner [1]. Paradoxically, some studies report that this compound and its metabolite can, under specific conditions, increase the number of biofilm-dwelling cells, suggesting a potential biofilm-promoting effect that requires further investigation [2] [3].

  • Q3: Which antibiotics does this compound potentiate against biofilms? Research has demonstrated this potentiating effect primarily against Staphylococcus aureus biofilms (both MSSA and MRSA) when combined with specific antibiotic classes. The table below summarizes key findings from an in vitro study.

Antibiotic Bacterial Strain Effect of Combination with this compound
Amoxicillin-clavulanate (AMC) MSSA Significant reduction in biofilm mass and viability [1]
Levofloxacin (LVX) MSSA Significant reduction in biofilm mass and viability [1]
Linezolid (LZD) MRSA Significant reduction in biofilm mass and viability [1]
Vancomycin (VAN) MRSA Significant reduction in biofilm mass and viability [1]
  • Q4: What is the proposed workflow for testing this compound in combination with antibiotics? The following diagram illustrates a standard in vitro protocol for assessing the efficacy of this compound and antibiotic combinations against pre-formed biofilms, based on methodologies used in recent studies [1] [2] [3].

Troubleshooting Common Experimental Issues

  • Issue 1: Inconsistent or conflicting results regarding biofilm biomass.

    • Potential Cause: The dual role of this compound, where it may disperse the biofilm matrix (reducing measured mass) while potentially increasing bacterial cell numbers under certain conditions [2] [3].
    • Solution: Do not rely on a single quantification method. Use a combination of techniques:
      • Biofilm Mass: Use Crystal Violet (CV) staining.
      • Bacterial Viability: Use a metabolic assay like resazurin reduction [1].
      • Cell Counts: Perform viable counts by plating and colony-forming unit (CFU) enumeration after dislodging biofilm cells [2] [3].
  • Issue 2: Lack of potentiation effect with your antibiotic of choice.

    • Potential Cause: The enhancing effect of this compound is concentration-dependent and may not occur with all antibiotic classes [1].
    • Solution:
      • Titrate Concentrations: Systematically test a range of this compound concentrations (e.g., 0.5-5 mg/L) alongside a fixed, sub-inhibitory concentration of your antibiotic [1].
      • Verify Strain & Drug Pairing: Consult existing literature for proven effective combinations. The effect is best documented for anti-staphylococcal agents like amoxicillin-clavulanate, levofloxacin, linezolid, and vancomycin [1].
  • Issue 3: this compound treatment appears to increase biofilm formation.

    • Potential Cause: This is a documented phenomenon. By significantly reducing intracellular ROS, this compound may alter bacterial proteomics and signaling, upregulating proteins involved in cell replication and potentially promoting biofilm growth [2] [3].
    • Solution: Confirm this finding with proteomic analysis. If validated, it highlights a critical consideration for clinical use: the context (e.g., infection type, presence of antibiotics) is crucial. This effect may be counteracted in vivo by the host immune system and concurrent antibiotic therapy.

Visualizing the Proposed Mechanism of Action

The following diagram synthesizes the key signaling and pathways modulated by this compound's active metabolite (Met I) based on proteomic and mechanistic studies [2] [3]. This can help form hypotheses for experimental validation.

References

Technical Support Guide: Erdosteine-Mediated Antibiotic Penetration Enhancement

Author: Smolecule Technical Support Team. Date: February 2026

Erdosteine Overview and Relevance

This compound is a multifunctional mucolytic agent with documented antibiotic penetration enhancement properties that represent a significant area of interest for respiratory therapeutics research. Classified as a thiol-based compound, this compound functions as a prodrug that undergoes hepatic metabolism to produce its active metabolite Met I (Metabolite I), which contains a free sulfhydryl group responsible for its pharmacological activity [1]. Originally developed for managing chronic obstructive pulmonary disease (COPD), bronchitis, and other respiratory conditions, this compound's ability to improve antibiotic concentration at infection sites has been demonstrated in both clinical and experimental settings [2] [3] [1].

For researchers investigating mucosal penetration barriers, this compound presents a compelling case study in overcoming physiological barriers to drug delivery. Its multi-mechanistic approach includes direct mucolytic action, antioxidant effects, and potential biofilm disruption, making it a valuable candidate for combination therapies with antibiotics [4] [1]. This guide provides technical support for studying these enhancement mechanisms, with detailed protocols, troubleshooting advice, and reference data to assist in experimental design and interpretation.

Key Experimental Findings and Clinical Evidence

Table 1: Summary of this compound's Antibiotic Enhancement Effects

Antibiotic Enhanced Experimental Model Key Findings Mechanism Proposed Reference
Amoxycillin Clinical trial (24 patients with acute exacerbations of chronic bronchitis) Significantly increased sputum antibiotic concentrations; Faster decrease in sputum viscosity and body temperature; Accelerated sputum sterilization Reduction in viscosity of bronchial secretions improving antibiotic diffusion [3]
Clarithromycin In vitro study (S. aureus adhesiveness to human mucosal cells) Potentiated inhibition of bacterial adhesiveness compared to antibiotic alone Morphological changes in pilin structure disrupting bacterial attachment [1]
Ciprofloxacin In vitro study (S. aureus and E. coli adhesiveness to human mucosal cells) Enhanced inhibition of bacterial adhesiveness compared to ciprofloxacin alone Interference with bacterial fimbriae through disulfide bond reduction [1]
Various antibiotics MRSA biofilm studies Increased biofilm-dwelling cells but reduced bacterial virulence; 87% reduction in ROS within biofilms Antioxidant effect altering quorum sensing pathways; Downregulation of virulence proteins [4]

Table 2: Quantitative Analysis of Enhancement Effects

Parameter Effect Size Experimental Conditions Significance
Sputum amoxycillin concentration Significant increase (specific quantitative data not provided in source) 7-day treatment in patients with acute bronchitis exacerbations p < 0.05
Bacterial adhesiveness inhibition Potentiation of antibiotic effect Met I combined with clarithromycin or ciprofloxacin vs. antibiotics alone Enhanced anti-adhesion activity
Biofilm ROS reduction >87% decrease This compound and Met I at 2 and 5 mg/L on MRSA biofilms Major effect of Met I compared to this compound
Virulence protein expression 30-65% modification 5 mg/L Met I on MRSA strains Downregulation of virulence factors

Experimental Protocols and Methodologies

Sputum Penetration Assessment (Clinical Protocol)

The following protocol adapts the methodology from the clinical study demonstrating this compound's enhancement of amoxycillin penetration into bronchial secretions [3]:

  • Patient Selection: Recruit subjects with acute infective exacerbations of chronic bronchitis. Divide into two groups: antibiotic alone versus antibiotic + this compound.

  • Dosing Regimen:

    • Administer amoxycillin (dosage as per standard care, typically 500mg three times daily)
    • Combine with this compound (300mg twice daily) in the experimental group
    • Maintain treatment for 7 days in a double-blind, placebo-controlled design
  • Sample Collection:

    • Collect sputum samples at baseline and at regular intervals during treatment (e.g., days 2, 4, and 7)
    • Collect simultaneous serum samples to compare pharmacokinetic parameters
  • Antibiotic Quantification:

    • Use reversed-phase liquid chromatography coupled with post-column derivatization for amoxycillin detection
    • Validate assay sensitivity and specificity for sputum matrix
    • Compare concentration-time profiles between study groups
  • Concomitant Measurements:

    • Assess sputum viscosity using rheological methods
    • Monitor clinical parameters (body temperature, symptom scores)
    • Perform sputum culture and bacterial load quantification
Biofilm Reactor Protocol for Anti-Biofilm Effects

This protocol derives from methodologies used to investigate this compound's effects on MRSA biofilm formation [4]:

  • Bacterial Strains and Growth Conditions:

    • Use methicillin-resistant Staphylococcus aureus (MRSA) reference strains (e.g., ATCC 43300)
    • Maintain stocks at -80°C in 20% glycerol and 2% peptone
    • Culture in Tryptic Soy Broth (TSB) at 37°C
  • CDC Biofilm Reactor Setup:

    • Utilize a Center for Disease Control (CDC) biofilm reactor with polycarbonate coupons
    • Inoculate with 400 mL sterile TSB containing ~10⁷ cells/mL of MRSA
    • Incubate at 37°C with continuous stirring for 24h adhesion phase
  • Treatment Application:

    • After adhesion phase, initiate flow of fresh medium (5% TSB) at 8.3 mL/min
    • Add this compound or Met I at concentrations of 2 mg/L and 5 mg/L to treatment groups
    • Maintain untreated controls for baseline comparison
    • Continue dynamic phase for 48 hours
  • Biofilm Analysis:

    • Remove coupons and gently wash with phosphate buffered saline (PBS)
    • Dislodge biofilm cells using 30s vortex mixing followed by 2min sonication bath
    • Quantify biofilm-dwelling cells by viable counts or molecular methods
    • Assess ROS content using fluorescent probes (e.g., DCFH-DA)
    • Perform comparative proteomics to identify protein expression changes
Bacterial Adhesion Inhibition Assay

This protocol evaluates this compound's ability to reduce bacterial adhesion to epithelial cells [1]:

  • Cell Culture Preparation:

    • Maintain human mucosal epithelial cell lines in appropriate culture conditions
    • Seed cells in multi-well plates to achieve confluent monolayers
  • Bacterial Preparation:

    • Grow test organisms (S. aureus and E. coli) to mid-logarithmic phase
    • Wash and resuspend in appropriate buffer at ~10⁷ cells/mL
  • Treatment and Infection:

    • Pre-treat bacteria with Met I (2-5 mg/L) for 30-60 minutes
    • Alternatively, pre-treat epithelial cells with Met I
    • Infect monolayers with bacteria at appropriate multiplicity of infection (MOI)
    • Incubate for 1-2 hours to allow adhesion
  • Adhesion Quantification:

    • Gently wash monolayers to remove non-adherent bacteria
    • Lysc cells with detergent solution
    • Plate serial dilutions for viable counting of adherent bacteria
    • Express results as percentage adhesion compared to untreated controls

Proposed Mechanisms of Action

Diagram 1: Proposed Mechanisms of this compound-Mediated Antibiotic Enhancement

G cluster_mechanisms Primary Enhancement Mechanisms cluster_secondary Supporting Mechanisms This compound This compound MetI Met I (Active Metabolite) This compound->MetI Mucolytic Mucolytic Action • Breaks disulfide bonds in mucoproteins • Reduces sputum viscosity • Improves antibiotic diffusion MetI->Mucolytic AntiAdhesion Anti-Adhesion Effects • Alters bacterial pilin structure • Disrupts fimbrial binding to epithelial cells • Prevents biofilm initiation MetI->AntiAdhesion Antioxidant Antioxidant Activity • Scavenges reactive oxygen species (ROS) • Replenishes intracellular glutathione • Reduces inflammatory signaling MetI->Antioxidant Antibiofilm Antibiotic Potentiation • Improves antibiotic penetration through biofilm matrix • Enhances antibiotic access to bacterial cells Mucolytic->Antibiofilm Biofilm Biofilm Modulation • Reduces ROS in established biofilms • Alters quorum sensing pathways • Downregulates virulence factors AntiAdhesion->Biofilm Biofilm->Antibiofilm Outcome Enhanced Antibiotic Efficacy • Increased antibiotic concentrations at infection site • Improved bacterial eradication • Reduced treatment duration Antibiofilm->Outcome AntiInflammatory Anti-Inflammatory Effects • Inhibits NF-κB activation • Reduces pro-inflammatory cytokines • Modulates neutrophil activity Antioxidant->AntiInflammatory AntiInflammatory->Outcome

Diagram 2: Experimental Workflow for Assessing Enhancement Effects

G cluster_preparation Preparation Phase cluster_treatment Treatment Phase cluster_analysis Analysis Phase Start Start Bacterial Bacterial Strain Selection • MRSA for biofilm studies • S. aureus/E. coli for adhesion assays Start->Bacterial DrugPrep Drug Solution Preparation • this compound stock solutions • Met I metabolite preparation • Antibiotic solutions Bacterial->DrugPrep Model Experimental Model Setup • CDC biofilm reactor • Epithelial cell monolayers • Animal infection models DrugPrep->Model Dosing Treatment Application • Concentration range: 2-5 mg/L • Combination with antibiotics • Time-course experiments Model->Dosing Incubation Incubation Period • 24h adhesion phase • 48h treatment phase • Controlled conditions Dosing->Incubation Sampling Sample Collection • Sputum/secretions • Biofilm coupons • Bacterial cells Incubation->Sampling Quantification Antibiotic Quantification • HPLC analysis • Bioassay methods • Concentration calculations Sampling->Quantification Assessment Efficacy Assessment • Bacterial viability • Biofilm biomass • Protein expression • ROS detection Quantification->Assessment Interpretation Data Interpretation • Statistical analysis • Mechanism inference • Optimization recommendations Assessment->Interpretation

Frequently Asked Questions (FAQ)

Mechanism-Related Questions

Q1: What is the primary mechanism behind this compound's ability to enhance antibiotic penetration? The enhancement appears to be multifactorial, with the dominant mechanism being mucolytic action through disruption of disulfide bonds in mucoproteins, reducing sputum viscosity and improving antibiotic diffusion [3] [1]. Additionally, this compound's active metabolite Met I exhibits anti-adhesion properties by interacting with bacterial pilin structures, potentially creating less obstructive environments for antibiotic penetration [1].

Q2: How does this compound affect bacterial biofilms specifically? this compound and Met I significantly reduce reactive oxygen species (ROS) within biofilms (by >87% in MRSA models), which appears to modulate quorum sensing pathways and virulence factor expression [4]. Interestingly, while treatment may increase biofilm-dwelling cell numbers, these cells show downregulation of virulence proteins, potentially making them more susceptible to antibiotic action and host defenses [4].

Q3: Is the enhancement effect limited to specific antibiotic classes? Current evidence demonstrates enhancement of beta-lactams (amoxycillin) [3], macrolides (clarithromycin), and fluoroquinolones (ciprofloxacin) [1]. The mechanism suggests potential broad applicability to antibiotics used in respiratory infections, particularly those whose efficacy is limited by sputum viscosity or biofilm penetration barriers.

Technical and Experimental Questions

Q4: What are the critical methodological considerations when studying this compound's enhancement effects?

  • Metabolite activation: Remember that this compound requires metabolic conversion to Met I for full activity; consider testing both compounds [1].
  • Concentration range: Use clinically relevant concentrations (2-5 mg/L) based on demonstrated efficacy [4].
  • Biofilm maturity: Account for biofilm age in experimental models, as effects may differ between developing and mature biofilms.
  • Sputum characterization: When working with clinical samples, characterize sputum rheological properties to correlate with penetration enhancement.

Q5: What are appropriate controls for these experiments?

  • Antibiotic alone (without this compound) to establish baseline efficacy
  • This compound/Met I alone to distinguish antibacterial from enhancement effects
  • Vehicle controls to account for solvent effects
  • Positive controls using established penetration enhancers when available
Troubleshooting Common Experimental Issues

Q6: What if I observe variable enhancement effects between bacterial strains? Strain-specific responses are expected due to differences in:

  • Pilin structure and composition affecting anti-adhesion mechanisms
  • Biofilm matrix composition influencing penetration barriers
  • Antioxidant defense systems modulating response to ROS reduction Recommendation: Include multiple strains in screening studies and focus mechanism studies on responsive strains.

Q7: How can I differentiate between true penetration enhancement versus merely increased antibiotic susceptibility? Utilize methodological approaches that directly measure:

  • Antibiotic concentrations in sputum/biofilm matrices (via HPLC, mass spectrometry)
  • Spatial distribution of antibiotics within biofilms (via imaging, microsensors)
  • Time-kill curves in the presence vs. absence of this compound
  • Transwell assays measuring diffusion through artificial sputum/mucus barriers

Conclusion and Research Applications

The experimental evidence consistently demonstrates that This compound significantly enhances antibiotic penetration through multiple complementary mechanisms, offering a promising approach to overcoming treatment barriers in respiratory infections. The mucolytic, anti-adhesive, and antioxidant properties collectively contribute to improved antibiotic access to infection sites, potentially addressing challenges posed by viscous secretions and biofilm formation [4] [3] [1].

References

Erdosteine long-term safety data

Author: Smolecule Technical Support Team. Date: February 2026

Frequently Asked Questions

Is long-term use of Erdosteine safe for COPD patients? Yes. A large, 12-month, double-blind study (the RESTORE trial) in patients with moderate-to-severe COPD concluded that long-term use of this compound (300 mg twice daily) has a "placebo-like safety profile." The percentage of patients experiencing adverse events was similar between the this compound and placebo groups [1].

What are the common side effects of this compound? The table below summarizes adverse event data from clinical trials.

Reported Adverse Events This compound Group Placebo/Control Group Study Duration & Context
Overall Incidence Similar to placebo [1] Similar to this compound [1] 12-month study in COPD [1]
Gastrointestinal disorders (e.g., stomach upset) Not statistically significant increase [2] Lower incidence [2] 7-day study in acute bronchitis [2]
Headache and Dizziness Reported as potential side effects [3] - Clinical expert consensus [3]

Are there any patient groups that should avoid this compound? Yes, based on current evidence and expert opinion [3]:

  • Pregnant or breastfeeding women: Use is not recommended due to a lack of proven safety data.
  • Patients with specific conditions: Use with caution in patients with severe liver impairment (e.g., liver cirrhosis) or cystathionine synthase deficiency, as these were exclusion criteria in clinical trials [2].
  • People operating machinery: Due to potential side effects like dizziness, caution is advised when performing tasks such as driving.

Supporting Data & Experimental Protocols

The following tables summarize the key long-term study on this compound's safety and efficacy, and the experimental design used to generate this data.

Table 1: RESTORE Trial - Safety and Efficacy Results This 12-month study provides the strongest evidence for long-term use [1].

Aspect This compound Group Placebo Group Statistical Significance (p-value)
Exacerbation Rate (all) 0.91 per patient-year 1.13 per patient-year p=0.01
Mild Exacerbation Rate 0.23 per patient-year 0.54 per patient-year p=0.002
Exacerbation Duration 9.55 days 12.63 days p=0.023
Safety (Adverse Events) Placebo-like profile Placebo-like profile Not Significant

Table 2: RESTORE Trial - Experimental Protocol This outlines the methodology used in the key long-term safety study [1].

Protocol Element Description
Study Design Prospective, multinational, randomized, double-blind, placebo-controlled.
Patient Population 445 patients aged 40-80 with GOLD stage II/III COPD and ≥2 exacerbations in the previous year.
Intervention This compound 300 mg twice daily or identical placebo, added to usual COPD therapy.
Study Duration 12 months.
Primary Outcome Number of acute exacerbations.
Safety Monitoring Adverse events, vital signs, ECG parameters, and routine laboratory tests.

Mechanism of Action and Experimental Workflow

The diagrams below illustrate how this compound works and how its long-term safety was evaluated.

This compound's Multifaceted Mechanism of Action

This diagram shows the pharmacological pathways that contribute to both the efficacy and safety of this compound, as it is known not only for its mucolytic action but also for its antioxidant and anti-inflammatory properties that are well-tolerated [3] [4].

G This compound's Multifaceted Mechanism of Action This compound This compound Mucolytic Mucolytic This compound->Mucolytic Antioxidant Antioxidant This compound->Antioxidant AntiInflammatory AntiInflammatory This compound->AntiInflammatory Antibacterial Antibacterial This compound->Antibacterial ReducesViscosity ReducesViscosity Mucolytic->ReducesViscosity FacilitatesExpectoration FacilitatesExpectoration Mucolytic->FacilitatesExpectoration ScavengesRadicals ScavengesRadicals Antioxidant->ScavengesRadicals ReducesCytokines ReducesCytokines AntiInflammatory->ReducesCytokines ReducesAdhesion ReducesAdhesion Antibacterial->ReducesAdhesion

RESTORE Trial Long-Term Safety Assessment Workflow

This flowchart visualizes the patient journey and safety monitoring protocol from the key 12-month RESTORE trial [1].

G RESTORE Trial Safety Assessment Workflow Screen Screen Inclusion Inclusion Screen->Inclusion Randomize Randomize Treat Treat Randomize->Treat Monitor Monitor Treat->Monitor UsualTherapy UsualTherapy Treat->UsualTherapy SafetyData SafetyData Monitor->SafetyData Analyze Analyze SafetyProfile SafetyProfile Analyze->SafetyProfile Inclusion->Randomize UsualTherapy->Monitor add-on to SafetyData->Analyze

References

Erdosteine patient adherence strategies

Author: Smolecule Technical Support Team. Date: February 2026

Erdosteine Clinical Efficacy Data

The following table summarizes quantitative findings from clinical studies on this compound, primarily in COPD patients.

Study / Analysis Patient Population Treatment Regimen Key Efficacy Findings

| RESTORE Post-Hoc Analysis (2019) [1] | Moderate COPD (GOLD 2) (n=254) | this compound 300 mg twice daily + usual therapy for 12 months | • 47% reduction in exacerbation rate vs. placebo (0.27 vs. 0.51/patient/year) • 26% shorter exacerbation duration (9.1 vs. 12.3 days) • Increased time to first exacerbation (182 vs. 169 days) | | RESTORE Main Study (Cited in 2019 analysis) [1] | Moderate & Severe COPD (GOLD 2/3) (n=467) | this compound 300 mg twice daily + usual therapy for 12 months | • 19.4% reduction in exacerbation rate • 24.6% reduction in exacerbation duration | | HL-301 Non-Inferiority Trial (2025) [2] | Acute Bronchitis (n=105) | this compound 300 mg three times daily for 7 days | • Effective for symptom relief (Bronchitis Severity Score) • Demonstrated non-inferiority to an herbal comparator (HL-301) |

This compound's Multimechanistic Action

This compound is a multifunctional agent. Understanding its pharmacology is crucial for designing experiments. Its mechanisms of action include [1] [3]:

  • Mucolytic Action: It breaks down disulfide bonds in mucus proteins, reducing sputum viscosity and improving clearance.
  • Antioxidant Effects: It directly scavenges free radicals and has an indirect antioxidative effect, protecting against oxidative stress implicated in COPD pathophysiology.
  • Anti-inflammatory Properties: It reduces inflammation in the airways.
  • Anti-Bacterial Adhesion: It modulates bacterial adhesiveness to the respiratory mucosa, which can reduce the risk of infection-driven exacerbations.
  • Antibiotic Synergism: It has been shown to enhance the effects of antibiotic therapy.

Experimental Workflow and Mechanism Visualization

For your technical documentation, you can use the following Graphviz diagrams to illustrate experimental workflows and this compound's mechanism of action. The DOT scripts are provided for your use.

Diagram 1: In Vitro to Clinical Research Workflow

This diagram outlines a high-level flow from foundational research to clinical validation, which is a common pathway in drug development.

G start Research Program: This compound Adherence & Efficacy in_vitro In-Vitro Studies (Mucolysis, Antioxidant Anti-Bacterial) start->in_vitro pre_clin Pre-Clinical Models in_vitro->pre_clin Mechanism Confirmed clin_trials Clinical Trial Phases (Patient Recruitment, Dosing) pre_clin->clin_trials Dosage & Safety data_center Data Analysis Center (Adherence Monitoring, Efficacy) clin_trials->data_center Patient-Reported Outcomes regulatory Regulatory Submission & Post-Market Monitoring data_center->regulatory Statistical Analysis

Diagram 2: this compound's Mechanism of Action

This diagram provides a visual summary of the multifaceted pharmacological mechanisms of this compound as described in the literature.

G This compound This compound (Oral Administration) metabolite Active Metabolite (Free Thiol Group) This compound->metabolite moa Mechanisms of Action metabolite->moa mucolytic Mucolytic Effect (Reduces mucus viscosity) moa->mucolytic antioxidant Antioxidant Effect (Scavenges free radicals) moa->antioxidant anti_inflam Anti-Inflammatory Effect moa->anti_inflam anti_bacterial Reduces Bacterial Adhesion moa->anti_bacterial outcome Clinical Outcomes: Fewer/Shorter Exacerbations Improved Sputum Clearance mucolytic->outcome antioxidant->outcome anti_inflam->outcome anti_bacterial->outcome

Potential FAQs for a Technical Support Center

While specific technical issues weren't available, here are common challenge areas in pharmaceutical research that you can build upon.

Q1: What are the key pharmacological properties of this compound that we should emphasize in our pre-clinical and clinical documentation? A1: As detailed above, this compound's value proposition lies in its multimechanistic action. Documentation should highlight not just its mucolytic activity, but also its antioxidant, anti-inflammatory, and anti-bacterial adhesion properties, which collectively contribute to its efficacy in reducing COPD exacerbations [3].

Q2: What dosing regimens are supported by clinical evidence for different respiratory conditions? A2: Clinical evidence supports different regimens:

  • COPD (Maintenance): 300 mg twice daily is the regimen with the strongest evidence for reducing exacerbations over long-term (12-month) treatment [1].
  • Acute Bronchitis: 300 mg three times daily for 7 days has been used effectively in recent trials for acute symptom relief [2].

Q3: The RESTORE study showed a significant effect on mild exacerbations. How should we interpret this for our research? A3: The pronounced effect on mild exacerbations is clinically significant. Preventing or shortening mild events can improve a patient's quality of life, prevent progression to more severe events, and reduce the overall burden of the disease. This can be a key point in health economics and outcomes research (HEOR) and when communicating the drug's value to regulators [1].

References

Erdosteine Dosing Duration: Clinical Evidence Summary

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes key dosing regimens and findings from clinical and preclinical studies. Dosing is typically weight-based, with common adult doses being 300 mg twice daily or 300 mg three times daily [1] [2].

Clinical Condition / Context Study Duration Dosing Regimen Reported Outcomes / Endpoints Citation Source / Study Type
Acute Bronchitis 7 days 300 mg three times daily [1] Significant reduction in Bronchitis Severity Score (BSS); non-inferior to comparator HL-301 [1] Randomized Controlled Trial (RCT) [1]
Stable COPD 8 - 12 months 300 mg twice daily [3] Fewer exacerbations; reduced in-hospital stay; reduced mild exacerbations (57%) [3] RCT (EQUALIFE, RESTORE) [3]
Pediatric Bronchiectasis (Exacerbation) 2 weeks 300 mg or 150 mg twice daily (weight-based) [2] Feasibility study; primary outcome: duration of exacerbation symptoms [2] Registered Trial Protocol (Ongoing, ACTRN12624001381572) [2]
In Vitro Analysis (TrkA Signaling) 90 min - 24 hours 1 mM - 50 mM [4] Maximal ~40% inhibition of NGF-induced TrkA autophosphorylation at 1 mM/24h; concentration-dependent reduction in mitochondrial activity at higher doses (10-50 mM) [4] In vitro cell culture (SH-SY5Y neuroblastoma cells) [4]

Experimental Protocols from Key Studies

Here are the detailed methodologies from the cited research for replicating or designing your own experiments.

Clinical Trial in Acute Bronchitis

This protocol evaluated the efficacy of Erdosteine versus an active control over one week [1].

  • Study Design: Multicenter, randomized, double-blind, double-dummy, active-controlled, non-inferiority trial.
  • Population: Adults (19-80 years) with acute bronchitis (onset within 48h) and a Bronchitis Severity Score (BSS) ≥5.
  • Intervention:
    • Test Group: HL-301 300 mg twice daily + placebo at noon.
    • Control Group: this compound 300 mg three times daily.
  • Primary Endpoint: Change in total BSS from baseline to Day 7. The BSS assesses five symptoms (cough, sputum, dyspnea, chest pain, rhonchi) on a 0-4 scale.
  • Key Methodological Note: A double-dummy design was used to maintain blinding, as the dosing frequencies differed [1].
In Vitro Analysis of TrkA Signaling Pathway

This protocol describes how to assess this compound's interaction with the TrkA receptor, relevant for its potential analgesic effects [4].

  • Cell Line: Human neuroblastoma SH-SY5Y cells.
  • TrkA Activation Stimulus: 100 ng/mL Nerve Growth Factor (NGF) for 10 minutes.
  • Test Compounds: this compound and its active metabolite, Met-I.
  • Experimental Procedure:
    • Pre-treatment: Incubate cells with this compound or Met-I for a defined period (e.g., 90 minutes or 24 hours).
    • Stimulation: Activate TrkA pathway with NGF.
    • Analysis of Pathway Inhibition:
      • Primary Readout: Measure TrkA autophosphorylation (e.g., via Western blot) as an index of receptor activation.
      • Viability Assessment: Perform toxicity assays (e.g., MTT assay for mitochondrial activity) concurrently, especially at higher concentrations (≥10 mM) and longer exposures.
  • Key Finding: Maximal inhibition of TrkA autophosphorylation (~40%) was observed after 24 hours of exposure to 1 mM this compound [4].

Mechanism of Action & Signaling Pathway

This compound has a multi-faceted mechanism, primarily known as a mucolytic and antioxidant agent, with emerging evidence for NGF/TrkA pathway modulation [5] [4] [6].

The following diagram illustrates the proposed molecular mechanism by which this compound and its metabolite Met-I interfere with NGF/TrkA signaling, a pathway implicated in pain perception [4]:

G cluster_pathway NGF/TrkA Pro-Nociceptive Pathway cluster_inhibition This compound & Met-I Inhibition NGF NGF TrkA TrkA NGF->TrkA Binds to Phosphorylation TrkA Autophosphorylation TrkA->Phosphorylation Induces CellMembrane Cell Membrane Cys300 Cys345 CellMembrane->TrkA Disrupts Activation PainSignaling Pain Signaling Activation Phosphorylation->PainSignaling Leads to This compound This compound This compound->CellMembrane 3. Binds to NGF-TrkA interface MetI Met-I (Active Metabolite) This compound->MetI Metabolized to MetI->CellMembrane 1. Binds to TrkA pocket (Glu331, Arg347...) MetI->CellMembrane 2. Reduces S-S bond (Cys300-Cys345)

Key interactions based on in silico and in vitro data [4]:

  • Binding to TrkA: Both this compound and Met-I bind to the TrkA receptor pocket, involving residues Glu331, Arg347, His298, and His297.
  • Disulfide Bridge Reduction: The metabolite Met-I can reduce the disulfide bridge between Cys300 and Cys345 of TrkA.
  • Steric Hindrance: this compound itself can bind to the region between the NGF-TrkA complex, potentially causing steric hindrance.
  • Functional Outcome: These interactions lead to a loss of molecular recognition and spatial reorganization, inhibiting the autophosphorylation of TrkA that is necessary for downstream pain signaling.

Frequently Asked Questions (FAQs) for Researchers

Q1: What are the critical pharmacokinetic considerations for designing an in vivo study? this compound is a prodrug. Its active metabolite, Met-I (which contains a free sulfhydryl group), is responsible for its mucolytic, antioxidant, and potentially its TrkA-inhibitory effects [5] [4]. The time required for this metabolic conversion should be factored into your experimental timeline. Furthermore, plasma concentration and elimination half-life are increased in elderly patients and those with chronic liver disease, necessitating careful dose titration in studies involving these populations [5].

Q2: How does this compound's safety profile compare to other mucolytics like N-acetylcysteine (NAC)? In clinical studies, oral this compound is generally well-tolerated. Commonly reported adverse effects include nausea, headache, and epigastralgia (upper abdominal pain), which in some cases can lead to treatment discontinuation [5]. A key differentiator from nebulized NAC is that this compound does not have the foul odor or the irritant effect on the airways that can cause bronchospasm, potentially improving patient compliance in clinical trials [5].

Q3: Are there any known drug interactions to control for in experimental models? Based on exclusion criteria from clinical trials, this compound is contraindicated with specific immunosuppressants, including tacrolimus, sirolimus, everolimus, and cyclosporin [2]. Researchers using animal models of transplantation or autoimmunity should account for this. It is also contraindicated in subjects with severe liver dysfunction or active peptic ulcer disease [5] [2].

References

Erdosteine GI Side Effects: Incidence and Profile

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes the gastrointestinal side effects of Erdosteine as reported in the product literature and clinical assessments.

Side Effect Reported Frequency (per SmPC [1]) Notes and Comparative Context
Epigastric Pain Common (≥1/100 to <1/10) Generally mild in nature [2].
Nausea, Vomiting, Diarrhea Uncommon (≥1/1,000 to <1/100) -
Taste Alterations Uncommon (≥1/1,000 to <1/100) Includes ageusia (loss of taste) and dysgeusia (distorted taste) [1] [3].
Overall GI Tolerability - Good gastric tolerability, incidence of GI side effects is about 7%, no higher than placebo [3]. Unlike some other thiol agents, this compound has no direct effect on gastric mucus as it is a prodrug, which may explain its better tolerability [3] [4].

Mechanisms and Experimental Insights

For researchers, understanding the mechanisms behind this compound's effects is crucial. The search results highlight several key pharmacological properties.

  • Prodrug Mechanism: this compound is a prodrug whose active metabolites are released only after first-pass liver metabolism. Because its thiol groups are "blocked" within the molecular structure until after absorption, it has no direct effect on gastric mucus, contributing to its excellent gastric safety profile [3] [4].
  • Antioxidant and Anti-inflammatory Activities: Beyond its mucolytic action, this compound demonstrates significant antioxidant and anti-inflammatory activities in experimental research, which may contribute to tissue protection in various organ systems [5] [6]. These properties have been investigated in models of oxidative stress-induced damage.
  • Lack of Drug Interactions: Evidence indicates no adverse interactions with common medications, including antibiotics like amoxicillin. In fact, co-administration may lead to higher antibiotic concentrations in sputum [3] [2]. This is a key differentiator from some other thiol mucolytics, which can inactivate certain antibiotics [3].

Technical FAQs for Researchers

Here are answers to anticipated technical questions that may arise during experimental design.

Q1: What is the scientific basis for this compound's reported low incidence of GI side effects compared to other mucolytic agents? The primary reason is its status as a prodrug. The active metabolites containing free thiol groups are not released in the stomach but after hepatic metabolism. This means the gastric mucosa is not exposed to the direct irritating effects of free thiols, a common issue with other agents in this class [3] [4].

Q2: In animal models, what dosing protocols have been used to study the protective effects of this compound? Experimental studies often use doses higher than the human clinical dose to investigate protective effects. For example:

  • A study on PM2.5-induced multi-organ damage in rats used an intragastric dose of 500 mg/kg/day [6].
  • Other research has investigated its protective effects against specific toxins, demonstrating a broad safety margin (LD₅₀: 3500–5000 mg/kg) [6].

Q3: Are there any specific contraindications related to organ function for this compound? Yes. Its use is not recommended in:

  • Patients with severe liver failure.
  • Patients with severe renal impairment (creatinine clearance <25 ml/min) [1] [7]. For patients with mild liver failure, the dose should not exceed 300 mg per day [1].

Experimental Workflow: Assessing GI Tolerability

The following diagram outlines a high-level experimental workflow for evaluating the GI tolerability of a new drug, based on standard pharmacological approaches.

Start Start: Drug Candidate A In Vitro Studies Start->A B Cell-based assays (e.g., Caco-2 model) A->B C Animal Model Studies B->C Screen for absorption and cellular effects D In vivo dosing (GI mucosa histology) Clinical observation (Stool consistency, behavior) C->D E Clinical Trials D->E Analyze tissue damage and symptomatic response F Human dosing (Adverse event monitoring Patient questionnaires) E->F End End: GI Tolerability Profile F->End Quantify incidence and severity of GI effects

References

Erdosteine vs Placebo: Efficacy Data from the RESTORE Study

Author: Smolecule Technical Support Team. Date: February 2026

Outcome Measure Erdosteine Group (300 mg twice daily) Placebo Group P-value & Statistical Significance
Overall Exacerbation Rate (per patient per year) 0.91 1.13 P=0.01 [1]
Reduction in Exacerbation Rate 19.4% - - [1]
Mild Exacerbation Rate (per patient per year) 0.23 0.54 P=0.002 [1]
Reduction in Mild Exacerbations 57.1% - - [1]
Moderate/Severe Exacerbation Rate (per patient per year) 0.68 0.59 P=0.054 (not significant) [1]
Mean Exacerbation Duration (days) 9.55 days 12.63 days P=0.023 [1]
Reduction in Exacerbation Duration 24.6% - - [1]

A subsequent analysis of the moderate COPD subgroup within the RESTORE study showed even more pronounced benefits, including a longer time to the first exacerbation and increased exacerbation-free time [2].

Experimental Protocol of the Key Study

The data in the summary table primarily comes from the RESTORE study, a robust, high-quality clinical trial. Here are its key methodological details:

  • Study Design: Prospective, multinational, randomized, double-blind, placebo-controlled, parallel-group study [1].
  • Duration: 12 months [1].
  • Participants: 445 patients (Intention-to-Treat population) aged 40-80 with moderate-to-severe COPD (GOLD stage II/III). All participants had a history of at least two exacerbations in the previous year [1].
  • Intervention: this compound 300 mg twice daily versus placebo, added to their usual COPD therapy (e.g., bronchodilators, inhaled corticosteroids) [1].
  • Exacerbation Definition & Measurement: Exacerbations were identified using patient daily diaries that scored symptoms like breathlessness, cough, and sputum. Investigators confirmed events based on symptomatic worsening over at least two days requiring a change in medication/healthcare use. Severity was graded as mild (increased bronchodilators), moderate (required antibiotics/corticosteroids), or severe (required hospitalization/ER visit) [1] [2].

Mechanisms of Action: How this compound Works

This compound's benefits are attributed to its multifaceted pharmacological properties that target key pathological processes in COPD, as illustrated below.

G This compound This compound Active Metabolite M1\n(Free thiol group) Active Metabolite M1 (Free thiol group) This compound->Active Metabolite M1\n(Free thiol group)  Liver Metabolism Mucolytic Action Mucolytic Action Active Metabolite M1\n(Free thiol group)->Mucolytic Action Antioxidant Action Antioxidant Action Active Metabolite M1\n(Free thiol group)->Antioxidant Action Anti-inflammatory Action Anti-inflammatory Action Active Metabolite M1\n(Free thiol group)->Anti-inflammatory Action Anti-adhesion Action Anti-adhesion Action Active Metabolite M1\n(Free thiol group)->Anti-adhesion Action Breaks disulfide bonds\nin mucus Breaks disulfide bonds in mucus Mucolytic Action->Breaks disulfide bonds\nin mucus Scavenges ROS\n(H2O2, HOCl) Scavenges ROS (H2O2, HOCl) Antioxidant Action->Scavenges ROS\n(H2O2, HOCl) Inhibits NF-κB activation\nReduces pro-inflammatory\ncytokines Inhibits NF-κB activation Reduces pro-inflammatory cytokines Anti-inflammatory Action->Inhibits NF-κB activation\nReduces pro-inflammatory\ncytokines Disrupts bacterial pilin\nstructure Disrupts bacterial pilin structure Anti-adhesion Action->Disrupts bacterial pilin\nstructure Reduces sputum viscosity\nImproves expectoration Reduces sputum viscosity Improves expectoration Breaks disulfide bonds\nin mucus->Reduces sputum viscosity\nImproves expectoration Reduces oxidative stress\nand tissue damage Reduces oxidative stress and tissue damage Scavenges ROS\n(H2O2, HOCl)->Reduces oxidative stress\nand tissue damage Lowers inflammation Lowers inflammation Inhibits NF-κB activation\nReduces pro-inflammatory\ncytokines->Lowers inflammation Reduces bacterial adhesion\nto airway mucosa Reduces bacterial adhesion to airway mucosa Disrupts bacterial pilin\nstructure->Reduces bacterial adhesion\nto airway mucosa

The diagram above shows that this compound is a prodrug. Its active metabolite, M1, exerts several key effects [3]:

  • Mucolytic: Breaks disulfide bonds in mucus proteins, reducing viscosity and aiding clearance [4] [3].
  • Antioxidant: Directly scavenges reactive oxygen species (ROS) like hydrogen peroxide and hypochlorous acid, reducing oxidative stress [3].
  • Anti-inflammatory: Inhibits the activation of the NF-κB pathway, leading to reduced production of pro-inflammatory cytokines [3].
  • Anti-adhesion: Interferes with the structure of bacterial pili, reducing the ability of bacteria to adhere to the airway epithelium, which may prevent infection-driven exacerbations [3].

Key Takeaways for Professionals

  • Target Population: this compound is most effective as an add-on therapy for COPD patients with a history of exacerbations, particularly those with a chronic bronchitis phenotype and recurrent mild exacerbations [1] [5].
  • Safety Profile: The RESTORE study reported that the percentage of patients with adverse events was similar between the this compound and placebo groups, indicating a placebo-like safety profile [1].
  • Clinical Role: Evidence supports using this compound to reduce exacerbation burden alongside standard maintenance therapy, independent of concomitant inhaled corticosteroid use [3].

References

Mechanisms of Erdosteine's Antibiotic Potentiation

Author: Smolecule Technical Support Team. Date: February 2026

The table below outlines the primary mechanisms through which erdosteine enhances antibiotic efficacy.

Mechanism Description Key Experimental Findings
Biofilm Penetration Metabolite M1 disrupts disulfide bonds in biofilm extracellular polymeric substance (EPS) matrix [1]. In vitro models show concentration-dependent reduction in S. aureus biofilm mass/viability when M1 combined with amoxicillin-clavulanate (AMC), levofloxacin (LVX), linezolid (LZD), vancomycin (VAN) [1].
Reduced Bacterial Adhesion M1 interacts with bacterial pilin disulfide bonds, altering fimbrial structure and inhibiting epithelial cell binding [2] [3]. M1 + clarithromycin or ciprofloxacin significantly reduced Staphylococcus aureus and Escherichia coli adhesion to human mucosal cells vs. antibiotic alone [3].
Increased Sputum Concentration Mucolytic action thins bronchial secretions, improving antibiotic diffusion into sputum [4] [3]. Clinical study: co-administration with amoxicillin resulted in higher sputum (but not serum) concentrations, leading to faster symptom improvement in acute bronchitis [4] [3].

Experimental Evidence and Data

The most direct evidence comes from a 2022 in vitro study investigating this compound's effects on antibiotic activity against methicillin-sensitive and methicillin-resistant Staphylococcus aureus (MSSA/MRSA) biofilms [1].

Quantitative Findings on Biofilm Potentiation

The table below summarizes results from the study, showing the potentiation effect of this compound's active metabolite (M1) combined with various antibiotics.

Bacterial Strain Biofilm Age Antibiotic Effect of Antibiotic Alone Effect of Combination (Antibiotic + M1)
MRSA Young (6h) Linezolid (LZD) No significant reduction in viability ~80% reduction in bacterial viability [1]
MSSA Young (6h) Levofloxacin (LVX) No significant reduction in viability ~60% reduction in bacterial viability [1]
MSSA Mature (24h) Amoxicillin-Clavulanate (AMC) No significant reduction in viability ~40% reduction in bacterial viability [1]
MRSA Mature (24h) Vancomycin (VAN) Reduced biofilm mass Enhanced reduction in biofilm mass [1]
Detailed Experimental Protocol

The methodology from the key in vitro study [1] provides a reproducible protocol for researchers:

  • Biofilm Culture: MSSA (ATCC 25923) and MRSA (ATCC 33591) biofilms were grown in 96-well plates using Tryptic Soy Broth supplemented with 0.25% glucose and 0.5% NaCl. Young biofilms were incubated for 6 hours and mature biofilms for 24 hours at 30°C [1].
  • Antibiotic and Metabolite Preparation: The active metabolite of this compound, M1 (N-thiodiglycolyl-homocysteine), was used. Antibiotics tested included AMC, LVX, LZD, and VAN. Minimum Inhibitory Concentrations (MICs) for planktonic bacteria were first determined [1].
  • Treatment and Exposure: Biofilms were exposed to either the antibiotic alone, M1 alone, or their combination for 24 hours [1].
  • Biofilm Quantification: Two main parameters were measured post-treatment:
    • Biofilm Mass: Assessed using the crystal violet (CV) staining method, which quantifies total biofilm biomass [1].
    • Bacterial Viability: Measured using the resazurin reduction assay, which fluoresces in response to metabolic activity, providing a count of live bacteria within the biofilm [1].

This workflow is illustrated in the following diagram:

start In Vitro Biofilm Experiment a1 Culture Bacterial Biofilms (MSSA & MRSA) start->a1 a2 Prepare Test Substances (this compound Metabolite M1, Antibiotics) a1->a2 a3 Apply Treatments to Biofilms a2->a3 a4 Incubate for 24 Hours a3->a4 a5 Quantify Biofilm Metrics a4->a5 b1 Crystal Violet (CV) Assay a5->b1 b2 Resazurin Assay a5->b2 b3 Measure Total Biofilm Mass b1->b3 b4 Measure Bacterial Viability b2->b4

This compound's Broader Pharmacological Profile

Beyond antibiotic potentiation, this compound exhibits other therapeutically relevant activities.

Property Mechanism & Experimental Evidence
Antioxidant Active metabolite M1 directly scavenges reactive oxygen species (H₂O₂, HOCl); prevents H₂O₂-induced oxidative stress/DNA damage in A549 human lung cells [2] [3].
Anti-inflammatory Inhibits LPS-induced NF-κB activation in mouse macrophages; reduces TNF-α, IL-1β, free radical production in rat alveolar macrophages [2] [3].
Mucolytic Prodrug metabolized to M1, containing free thiol group that breaks disulfide bonds in mucin polymers, reducing sputum viscosity [4] [3].
Analgesic Potential Recent in silico and in vitro studies show this compound/M1 bind TrkA receptor, inhibit NGF-induced activation; suggests novel non-opioid analgesic mechanism [5].

Summary and Research Implications

The body of evidence indicates that this compound is more than a mucolytic agent. Its ability to potentiate antibiotics, particularly against challenging biofilm-associated infections, alongside its anti-inflammatory and antioxidant properties, makes it a compelling candidate for adjunct therapy in respiratory infections.

For researchers, the most promising direction lies in:

  • Combination Therapy Development: Exploring this compound as an adjuvant to standard antibiotics for difficult-to-treat biofilm-related infections like those in COPD or cystic fibrosis.
  • Repurposing for Pain Management: Investigating its novel TrkA antagonism for treating NGF-mediated pain syndromes [5].

References

Erdosteine anti-inflammatory vs corticosteroids

Author: Smolecule Technical Support Team. Date: February 2026

Molecular Mechanisms and Signaling Pathways

The core difference lies in their molecular initiation and downstream signaling.

Erdosteine: A Multi-Target, Pathogen-Oriented Approach this compound and its active metabolite MET-1 exert effects through multiple pathways, often in response to specific insults like pathogens or oxidative stress. Its mechanism can be visualized as a multi-pathway response:

G Insult Pathogen / Oxidative Stress SignalingHub Cellular Signaling Hub Insult->SignalingHub Induces ER This compound / MET-1 InnateImmune Stimulates Innate Immune Response (Type I Interferon, Inflammasomes) ER->InnateImmune ER->SignalingHub TrkA Antagonizes TrkA Receptor ER->TrkA Outcome2 Inhibition of Viral Replication InnateImmune->Outcome2 NFkB Inhibits NF-κB Pathway SignalingHub->NFkB MAPK Inhibits MAPK Pathway SignalingHub->MAPK Wnt Inhibits Wnt/β-catenin Pathway SignalingHub->Wnt Outcome1 Reduced Pro-inflammatory Cytokine Production NFkB->Outcome1 MAPK->Outcome1 Outcome3 Reduced Matrix Metalloproteinase (MMP) Expression MAPK->Outcome3 Wnt->Outcome3 Outcome4 Potential Analgesic Effect TrkA->Outcome4

Corticosteroids: A Genomic, Receptor-Centric Approach Corticosteroids act primarily through the cytosolic Glucocorticoid Receptor (GR) to induce broad genomic changes. The canonical pathway is summarized below:

G CS Corticosteroid GR Cytosolic Glucocorticoid Receptor (GR) CS->GR Diffuses across cell membrane GRCS Ligand-Bound GR GR->GRCS Activation & Nuclear Translocation Dimer GR Homodimer GRCS->Dimer Transactivation Transactivation Dimer->Transactivation Transrepression Transrepression Dimer->Transrepression GRE Binds Genomic Glucocorticoid Response Elements (GREs) Transactivation->GRE Tether Tethering to Transcription Factors (e.g., NF-κB, AP-1) Transrepression->Tether AntiInflammatoryGenes Expression of Anti-inflammatory Proteins (e.g., GILZ, MKP-1) GRE->AntiInflammatoryGenes InflammatoryGenes Repression of Pro-inflammatory Genes (Cytokines, Chemokines) Tether->InflammatoryGenes

Experimental Data and Protocols

For R&D professionals, the methodology behind key findings is critical. The table below outlines experimental protocols used to characterize the anti-inflammatory effects of both agents.

Compound Experimental Model Protocol Summary Key Measured Outcomes
This compound In vitro: A549-hACE2 & Caco-2 cells infected with SARS-CoV-2, RSV, or H1N1 [1]. Pre-/post-infection treatment with this compound/MET-1. Viral load (RT-qPCR/ddPCR). Transcriptome analysis (custom PCR array). ↓ Viral replication. ↑ IFN pathways & modulation of oxidative stress/GSH pathways.
In vitro: IL-1β-stimulated rat chondrocytes [2]. Pre-treatment with this compound (10-40 μmol/L). Protein/mRNA analysis (Western blot, RT-PCR). Immunofluorescence for NF-κB p65 nuclear translocation. ↓ iNOS, COX-2, MMPs, ADAMTS-5. ↓ p65 nuclear translocation. Inhibition of MAPK, NF-κB, Wnt/β-catenin.
In silico & In vitro: TrkA receptor [3] [4]. Molecular docking simulations. SH-SY5Y neuroblastoma cells treated with this compound/MET-1. Measure TrkA autophosphorylation (Western blot). Binding to TrkA pocket. ↓ NGF-induced TrkA autophosphorylation (up to ~40%).
Corticosteroids In vitro: Various cell lines (epithelial, immune) [5] [6]. Ligand-bound GR translocation (microscopy). Gene expression (microarray, RNA-seq). GR chromatin binding (ChIP-seq). Interaction with NF-κB/AP-1 (co-IP). GR nuclear localization. ↑ Anti-inflammatory genes (e.g., GILZ). ↓ Pro-inflammatory genes (e.g., cytokines). Recruitment of HDAC2 to repressed genes.

Clinical and Preclinical Evidence

Supporting data from clinical and preclinical studies further highlights the differing profiles of these compounds.

This compound

  • COPD Patients (RESTORE trial): In patients with moderate (GOLD 2) COPD, add-on this compound reduced exacerbation rate, shortened mean corticosteroid treatment duration (11.4 vs. 13.3 days, p=0.043), and reduced the need for antibiotics (71.4% vs. 85.8%, p<0.001) [7]. It also significantly improved health-related quality of life (SGRQ scores) [7].
  • Hospitalized AECOPD Patients: Add-on this compound (900 mg/day) significantly reduced serum CRP levels and prolonged the time to first exacerbation post-discharge compared to standard therapy alone [8].
  • Osteoarthritis Rat Model: this compound treatment inhibited cartilage degradation and resulted in lower OARSI scores, demonstrating its anti-inflammatory efficacy in a non-pulmonary model [2].

Corticosteroids

  • Steroid Resistance: A key clinical challenge is that corticosteroids are ineffective in controlling inflammation in COPD and severe asthma. This is linked to a reduction in HDAC2 activity and expression caused by oxidative/nitrative stress, which disrupts the GR's ability to suppress inflammatory genes [6].

R&D Implications Summary

  • This compound represents a multi-target, pathophysiological-oriented agent with a favorable safety profile. Its potential for repurposing into antiviral, osteoarthritis, and non-opioid analgesic applications is a key R&D avenue.
  • Corticosteroids remain the potent, broad-spectrum anti-inflammatory benchmark but are limited by systemic metabolic side effects and tissue-specific resistance. Research focuses on dissociating transactivation from transrepression to develop safer agents.

References

Efficacy Comparison: Erdosteine with Antibiotics vs. Antibiotics Alone

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes quantitative data from key in vitro studies on erdosteine's effect against Staphylococcus aureus biofilms. The data primarily uses Crystal Violet (CV) absorbance (measuring total biofilm biomass) and Resorufin fluorescence (measuring bacterial viability within the biofilm) as key metrics [1] [2].

Antibiotic Class Antibiotic (Test Conc.) Bacterial Strain Biofilm Age This compound Conc. Effect on Biofilm Mass (CV Absorbance) Effect on Bacterial Viability (Resorufin) Key Finding
Glycopeptide Vancomycin (0-200x MIC) MRSA Young (6h) 2, 5, 10 mg/L Concentration-dependent reduction ↓ Concentration-dependent reduction ↓ Enhanced activity in presence of this compound [1]
Oxazolidinone Linezolid (0-200x MIC) MRSA Young (6h) 2, 5, 10 mg/L Concentration-dependent reduction ↓ Concentration-dependent reduction ↓ Enhanced activity in presence of this compound [1]
β-lactam/β-lactamase inhibitor Amoxicillin/Clavulanate (0-200x MIC) MSSA Young (6h) 2, 5, 10 mg/L Concentration-dependent reduction ↓ Concentration-dependent reduction ↓ Enhanced activity in presence of this compound [1]
Fluoroquinolone Levofloxacin (0-200x MIC) MSSA Young (6h) 2, 5, 10 mg/L Concentration-dependent reduction ↓ Concentration-dependent reduction ↓ Enhanced activity in presence of this compound [1]
All above classes All above antibiotics MRSA & MSSA Mature (24h) 2, 5, 10 mg/L Significantly greater reduction ↓ Significantly greater reduction ↓ This compound-antibiotic combo was significantly more effective against mature biofilms where antibiotics alone had reduced efficacy [1]

Proposed Mechanisms of Action

This compound enhances antibiotic efficacy through several proposed mechanisms:

  • Biofilm Matrix Disruption: As a mucolytic agent, this compound's active metabolite contains a free thiol group that breaks disulfide bonds in mucins [2]. This action is believed to disrupt the extracellular polymeric substance (EPS) matrix of biofilms, facilitating better antibiotic penetration [1] [2].
  • Alternative Mechanism - Antioxidant Effect: Some research indicates that the antioxidant metabolite of this compound can significantly reduce reactive oxygen species (ROS) within MRSA biofilms and modulate the expression of proteins involved in virulence and cell replication [3]. The relationship between antioxidants and biofilm formation is complex, as this ROS reduction was paradoxically associated with an increase in the number of biofilm-dwelling cells in some studies, suggesting that the primary antibiofilm effect in combination therapy is likely matrix disruption [3].

The following diagram illustrates the primary proposed mechanism of this compound as an adjuvant therapy.

G Antibiotic Antibiotic AntibioticPenetration Enhanced Antibiotic Penetration Antibiotic->AntibioticPenetration This compound This compound BiofilmMatrix Biofilm EPS Matrix This compound->BiofilmMatrix Disrupts BiofilmMatrix->AntibioticPenetration Reduced Barrier BacterialCell Bacterial Cell BacterialDeath Increased Bacterial Death BacterialCell->BacterialDeath AntibioticPenetration->BacterialCell Reaches Target

Detailed Experimental Protocol

For reproducibility, here is the key methodology from the in vitro studies [1] [2]:

  • Biofilm Culture: MSSA (ATCC 25923) and MRSA (ATCC 33591) biofilms were grown in 96-well plates. Young biofilms were incubated for 6 hours and mature biofilms for 24 hours at 30°C in Tryptic Soy Broth (TSB) supplemented with 0.25% glucose and 0.5% NaCl [2].
  • Treatment Exposure: After growth, biofilms were incubated with antibiotics (at concentrations from 0 to 200 times the MIC) for 24 hours, either in the absence or presence of this compound (at 2, 5, and 10 mg/L) [1].
  • Biofilm Quantification:
    • Total Biomass: Measured using Crystal Violet (CV) staining, where the bound dye is dissolved in acetic acid and quantified by absorbance [1] [2].
    • Bacterial Viability: Measured using a resazurin-based assay. Metabolically active cells reduce resazurin to resorufin, which is quantified by fluorescence [1] [2].

Interpretation and Research Implications

  • Synergistic, Not Direct Action: The experimental data consistently shows that this compound alone does not significantly reduce biofilm formation or viability. Its value lies in synergizing with conventional antibiotics, making them more effective against both young and, more importantly, mature biofilms [1] [2].
  • Contextualizing Antioxidant Data: While the antioxidant properties of this compound are well-documented, their direct role in biofilm reduction is complex. One study found that its metabolite, by reducing oxidative stress, could potentially increase biofilm cell numbers [3]. This suggests that the primary mechanism for the enhanced antibiotic activity is likely the physical disruption of the biofilm matrix, allowing antibiotics to reach their targets.

References

Erdosteine's Impact on Quality of Life: Clinical Data

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes key findings from a 12-month clinical trial (the RESTORE study) that investigated the effect of adding Erdosteine to usual COPD maintenance therapy [1].

Outcome Measure Patient Group Result with this compound Result with Placebo Statistical Significance (P-value)
Patients experiencing ≥1 exacerbation GOLD 2 (Moderate) 43 of 126 (34.1%) 62 of 128 (48.4%) Not explicitly stated (Fewer events reported)
Duration of corticosteroid treatment (days) GOLD 2 (Moderate, moderate-to-severe exacerbations) 11.4 days 13.3 days P = 0.043
Patients requiring antibiotics GOLD 2 (Moderate, moderate-to-severe exacerbations) 71.4% 85.8% P < 0.001
Health-Related Quality of Life (SGRQ Total Score) GOLD 2 (Moderate, patients who exacerbated) Significant improvement from baseline Worsening or less improvement P < 0.05 (vs. placebo)
Subjective Disease Severity (Patient-rated) GOLD 2 (Moderate, patients who exacerbated) Significant improvement from baseline Worsening or less improvement P < 0.05 (vs. placebo)
Health-Related Quality of Life & Symptoms GOLD 3 (Severe) No significant differences No significant differences Not Significant
  • Efficacy in Moderate COPD: The data strongly suggests that this compound provides the most significant quality of life benefits for COPD patients with moderate (GOLD 2) airflow limitation [1]. The reduction in exacerbations and need for additional medications like corticosteroids and antibiotics directly contributes to improved patient well-being.
  • Limited Efficacy in Severe COPD: The benefits were not observed in patients with severe (GOLD 3) airflow limitation, indicating that the drug's effectiveness may depend on disease stage [1].

Experimental Protocols from Key Studies

To evaluate the evidence, it's important to understand how the key data was generated.

1. Primary Source (RESTORE Study - COPD Quality of Life) [1]

  • Study Design: A Phase III, multinational, randomized, double-blind, placebo-controlled trial.
  • Participants: 467 COPD outpatients with moderate or severe airflow limitation and a history of ≥2 exacerbations in the previous year.
  • Intervention: this compound (300 mg twice daily) or placebo added to usual maintenance therapy for 12 months.
  • Outcome Measures:
    • Exacerbations: Defined as a worsening of symptoms requiring a change in medication. Severity was graded (mild, moderate, severe).
    • Health-Related Quality of Life (HRQoL): Measured using the St. George's Respiratory Questionnaire (SGRQ). A change of ≥4 points is considered clinically significant.
    • Subjective Severity: Assessed using a 5-point scale (0-4) by both patients and physicians.

2. Supporting Study (Acute Bronchitis Symptom Relief) [2]

  • Study Design: A randomized, double-blind, non-inferiority trial comparing HL-301 (an herbal preparation) to this compound.
  • Participants: Adults with acute bronchitis.
  • Intervention: this compound (300 mg three times daily) for 7 days.
  • Outcome Measure: Change in Bronchitis Severity Score (BSS), which combines five symptoms (cough, sputum, dyspnea, chest pain, wheezing) on a 0-4 scale. This study demonstrates this compound's use as an active comparator and its efficacy in relieving acute symptoms.

Proposed Mechanisms for Quality of Life Improvement

This compound's benefits are linked to its multi-faceted pharmacological actions. The diagram below illustrates how these mechanisms may contribute to improving a patient's quality of life.

Diagram: Proposed multi-modal mechanisms of this compound leading to quality of life improvement.

The mechanistic data is supported by the following experimental evidence:

  • Antioxidant & Anti-inflammatory: Experimental research indicates this compound prevents free radical accumulation, increases protective cellular mechanisms, and reduces pro-inflammatory cytokines like IL-6 and IL-8 [3] [4].
  • NGF/TrkA Inhibition (Potential Analgesia): In silico and in vitro studies show this compound and its metabolite Met-1 bind to the TrkA receptor, inhibiting its activation by Nerve Growth Factor (NGF). This suggests a potential non-opioid mechanism for reducing pain, which could significantly impact quality of life [5].

Limitations and Gaps in Available Data

For a comprehensive "Comparison Guide," please note the following limitations based on the current search results:

  • No head-to-head data against other mucolytics (e.g., N-acetylcysteine) specifically on quality of life endpoints.
  • Lack of quantitative data for other alternatives, making a structured comparison table with multiple drugs impossible.
  • Population-specific effects are crucial; the benefits are most clearly demonstrated in moderate COPD, not severe COPD.

References

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Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

-0.1

Hydrogen Bond Acceptor Count

6

Hydrogen Bond Donor Count

2

Exact Mass

249.01295018 Da

Monoisotopic Mass

249.01295018 Da

Heavy Atom Count

15

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

76J0853EKA

GHS Hazard Statements

Aggregated GHS information provided by 3 companies from 3 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
Reported as not meeting GHS hazard criteria by 1 of 3 companies. For more detailed information, please visit ECHA C&L website;
Of the 2 notification(s) provided by 2 of 3 companies with hazard statement code(s):;
H302 (50%): Harmful if swallowed [Warning Acute toxicity, oral];
H319 (50%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Drug Indication

Fro the treatment of chronic bronchitis in adults.

Pharmacology

Erdosteine is a homocysteine-derived thiol derivative with mucolytic and free radical scavenging properties. Erdosteine and its metabolites modulate mucus production and viscosity, by which facilitating mucociliary transport and improving expectoration. This agent also suppresses the chemical-induced cough reflex as well as protects lung tissues from damages caused by cigarette smoking mediated through free radicals scavenging.

MeSH Pharmacological Classification

Expectorants

ATC Code

R - Respiratory system
R05 - Cough and cold preparations
R05C - Expectorants, excl. combinations with cough suppressants
R05CB - Mucolytics
R05CB15 - Erdosteine

Mechanism of Action

Erdosteine, is an orally administered mucolytic agent. It is classified as a thiol derivative and produced for the management of symptoms caused by chronic obstructive bronchitis. Erdosteine contains sulfhydryl groups which are released after hepatic first-pass metabolism in the liver. Its active metabolites (3 in number) exert both mucolytic activity and scavenging activity against free radicals. Erdosteine acts to regulate the production of mucus in the airway and regulates its viscosity while enhancing mucociliary transport. This leads to an increase in expectoration. Erdosteine shows inhibition against the effects of free radicals from cigarette smoke. Clinical studies in patients with chronic obstructive lung disease (COPD) have shown that this drug is generally safe and well tolerated. Erdosteine 300mg twice daily reduced cough (both frequency and severity) and sputum viscosity more quickly and more effectively than placebo and reduced the adhesivity of sputum more effectively than ambroxol 30mg twice daily. Co-administration of erdosteine and amoxicillin in patients with acute infective exacerbation of chronic bronchitis resulted in higher concentrations of the antibiotic in the sputum, leading to earlier and more pronounced amelioration of clinical symptoms compared with placebo. Erdosteine is associated with a low incidence of adverse events, most of which are gastrointestinal and generally mild.

Pictograms

Irritant

Irritant

Other CAS

105426-14-0
84611-23-4

Wikipedia

Erdosteine

Use Classification

Human drugs -> Rare disease (orphan)

Dates

Last modified: 08-15-2023
1: Kim SJ, Park C, Lee JN, Lim H, Hong GY, Moon SK, Lim DJ, Choe SK, Park R. Erdosteine protects HEI-OC1 auditory cells from cisplatin toxicity through suppression of inflammatory cytokines and induction of Nrf2 target proteins. Toxicol Appl Pharmacol. 2015 Oct 15;288(2):192-202. doi: 10.1016/j.taap.2015.07.014. Epub 2015 Jul 18. PubMed PMID: 26193055.
2: Dal Negro RW, Visconti M, Turco P. Efficacy of erdosteine 900 versus 600 mg/day in reducing oxidative stress in patients with COPD exacerbations: Results of a double blind, placebo-controlled trial. Pulm Pharmacol Ther. 2015 Aug;33:47-51. doi: 10.1016/j.pupt.2015.06.004. Epub 2015 Jun 23. PubMed PMID: 26116425.
3: Dokuyucu R, Karateke A, Gokce H, Kurt RK, Ozcan O, Ozturk S, Tas ZA, Karateke F, Duru M. Antioxidant effect of erdosteine and lipoic acid in ovarian ischemia-reperfusion injury. Eur J Obstet Gynecol Reprod Biol. 2014 Dec;183:23-7. doi: 10.1016/j.ejogrb.2014.10.018. Epub 2014 Oct 24. PubMed PMID: 25461347.
4: Park JS, Park MY, Cho YJ, Lee JH, Yoo CG, Lee CT, Lee SM. Anti-inflammatory Effect of Erdosteine in Lipopolysaccharide-Stimulated RAW 264.7 Cells. Inflammation. 2016 Aug;39(4):1573-81. doi: 10.1007/s10753-016-0393-4. PubMed PMID: 27317418.
5: Nacar A, Karaboğa I, Okuyan HM, Sefil NK, Nacar E, Motor S, Akküçük S, Ozkan OV. Investigation of the protective effect of erdosteine against cyclosporine-induced injury in rat liver with histological and biochemical methods. Turk J Med Sci. 2015;45(6):1390-5. PubMed PMID: 26775399.
6: Guven A, Ickin M, Uzun O, Bakar C, Balbay EG, Balbay O. Erdosteine protects rat testis tissue from hypoxic injury by reducing apoptotic cell death. Andrologia. 2014 Feb;46(1):50-8. doi: 10.1111/and.12041. Epub 2012 Nov 16. PubMed PMID: 23157213.
7: Saritas A, Kandis H, Baltaci D, Yildirim U, Kaya H, Karakus A, Colakoglu S, Memisogullari R, Kara IH. N-Acetyl cysteine and erdosteine treatment in acetaminophen-induced liver damage. Toxicol Ind Health. 2014 Aug;30(7):670-8. doi: 10.1177/0748233712463780. Epub 2012 Oct 15. PubMed PMID: 23070635.
8: Moustafa NM, Badawey AM, Lamie NT, El-Aleem Ael-A. Stability-indicating methods for the determination of erdosteine in the presence of its acid degradation products. J AOAC Int. 2014 Jan-Feb;97(1):86-93. PubMed PMID: 24672863.
9: Jin J, Chen XY, Zhang YF, Ma ZY, Zhong DF. [Simultaneous determination of erdosteine and its active metabolite in human plasma by liquid chromatography-tandem mass spectrometry with pre-column derivatization]. Yao Xue Xue Bao. 2013 Mar;48(3):395-400. Chinese. PubMed PMID: 23724654.
10: Moretti M, Fagnani S. Erdosteine reduces inflammation and time to first exacerbation postdischarge in hospitalized patients with AECOPD. Int J Chron Obstruct Pulmon Dis. 2015 Oct 28;10:2319-25. doi: 10.2147/COPD.S87091. eCollection 2015. PubMed PMID: 26604731; PubMed Central PMCID: PMC4630194.
11: Sirmali R, Armağan A, Öktem F, Uz E, Kirbas A, Dönmezs S, Yilmaz HR, Silay MS, Sirmali M. Protective effects of erdosteine, vitamin E, and vitamin C on renal injury induced by the ischemia-reperfusion of the hind limbs in rats. Turk J Med Sci. 2015;45(1):33-7. PubMed PMID: 25790527.
12: Hoza J, Salzman R, Starek I, Schalek P, Kellnerova R. Efficacy and safety of erdosteine in the treatment of chronic rhinosinusitis with nasal polyposis - a pilot study. Rhinology. 2013 Dec;51(4):323-7. doi: 10.4193/Rhin13.039. PubMed PMID: 24260764.
13: Saliba I, El Fata F. Is intratympanic injection of erdosteine protective against cisplatin-induced ototoxicity? Neurotox Res. 2012 Apr;21(3):302-8. doi: 10.1007/s12640-011-9282-7. Epub 2011 Oct 12. PubMed PMID: 21989624.
14: Elkady AA, Ibrahim IM. Protective effects of erdosteine against nephrotoxicity caused by gamma radiation in male albino rats. Hum Exp Toxicol. 2016 Jan;35(1):21-8. doi: 10.1177/0960327115574919. Epub 2015 Feb 24. PubMed PMID: 25716170.
15: Demiralay R, Gürsan N, Erdem H. The effects of erdosteine and N-acetylcysteine on apoptotic and antiapoptotic markers in pulmonary epithelial cells in sepsis. Eurasian J Med. 2013 Oct;45(3):167-75. doi: 10.5152/eajm.2013.35. PubMed PMID: 25610275; PubMed Central PMCID: PMC4261429.
16: Waissbluth S, Dupuis I, Daniel SJ. Protective effect of erdosteine against cisplatin-induced ototoxicity in a guinea pig model. Otolaryngol Head Neck Surg. 2012 Apr;146(4):627-32. doi: 10.1177/0194599811426261. Epub 2011 Nov 3. PubMed PMID: 22051542.
17: Dal Negro RW, Visconti M, Tognella S, Micheletto C. Erdosteine affects eicosanoid production in COPD. Int J Clin Pharmacol Ther. 2011 Jan;49(1):41-5. PubMed PMID: 21176724.
18: Tutanc M, Arica V, Yılmaz N, Nacar A, Zararsiz I, Basarslan F, Tutanc OD, Nacar E. Effects of erdosteine on cyclosporin-A-induced nephrotoxicity. Hum Exp Toxicol. 2012 Jun;31(6):565-73. doi: 10.1177/0960327111417907. Epub 2011 Aug 3. PubMed PMID: 21813577.
19: Ma L, Zhang LD, Wang WN, Yao TW. [HPLC determination of the related substances in erdosteine]. Yao Xue Xue Bao. 2012 Aug;47(8):1039-42. Chinese. PubMed PMID: 23162901.
20: Guzel A, Kayhan S, Tutuncu S, Guzel A, Duran L, Alacam H, Gunaydin M, Torun AC, Yilmaz MZ, Selcuk MY, Murat N. Attenuation of bleomycin induced lung fibrosis by erdosteine and inhibition of the inducible nitric oxide synthase. Bratisl Lek Listy. 2015;116(3):196-202. PubMed PMID: 25869570.

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